molecular formula C5H5ClN2S B3093731 2-Chloro-3-methylthiopyrazine CAS No. 1248090-42-7

2-Chloro-3-methylthiopyrazine

Cat. No.: B3093731
CAS No.: 1248090-42-7
M. Wt: 160.63 g/mol
InChI Key: GSSZVVABAUFKTJ-UHFFFAOYSA-N
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Description

2-Chloro-3-methylthiopyrazine is a synthetically valuable heterocyclic compound designed for research and development applications. The pyrazine core is a privileged structure in medicinal chemistry, frequently found in molecules with diverse biological activities . This particular derivative features both a chlorine atom and a methylthio group, making it a versatile intermediate for further functionalization via cross-coupling reactions, a common strategy in pyrazine chemistry . Researchers value this compound for its potential as a building block in the synthesis of more complex molecules for probing biological pathways. The presence of the heteroatoms in the pyrazine ring is a key source of biological activity and is a common feature in the design of new active compounds . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methylsulfanylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSZVVABAUFKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-3-methylthiopyrazine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-Chloro-3-(methylthio)pyrazine – A Versatile Pyrazine Scaffold [1]

Executive Summary 2-Chloro-3-(methylthio)pyrazine is a bifunctional heterocyclic building block that serves as a critical junction point in the synthesis of complex pharmaceutical agents and functional materials.[1] Unlike simple pyrazines, this scaffold offers two distinct "handles" for orthogonal functionalization: an electrophilic carbon-chlorine bond activated for transition-metal catalysis and a sulfur moiety that can act as a masked leaving group or a directing group. This guide outlines the synthesis, reactivity, and strategic application of this intermediate in high-value medicinal chemistry campaigns.

Part 1: Structural & Physical Profile[1]

While often generated in situ or used as a transient intermediate, the isolated compound exhibits properties characteristic of electron-deficient heteroaromatics.

Table 1: Chemical Identity & Predicted Properties

PropertyDescription
IUPAC Name 2-Chloro-3-(methylsulfanyl)pyrazine
Molecular Formula C₅H₅ClN₂S
Molecular Weight 160.62 g/mol
SMILES CSc1nc(Cl)ncc1
Appearance Pale yellow solid or semi-solid oil (analog-derived)
Solubility Soluble in DCM, THF, EtOAc; limited solubility in water
Storage Inert atmosphere, -20°C (susceptible to S-oxidation)
Key Analogs 2-Chloro-3-methylpyrazine (CAS 95-58-9); 2,3-Dichloropyrazine (Precursor)

Part 2: Synthesis & Production[1][3][4][5]

The most robust route to 2-Chloro-3-(methylthio)pyrazine utilizes the inherent symmetry of 2,3-dichloropyrazine. The reaction is a controlled Nucleophilic Aromatic Substitution (SNAr).[1]

Protocol: Mono-Thiolation of 2,3-Dichloropyrazine
  • Objective: Selective displacement of one chloride without over-substitution.

  • Reagents: 2,3-Dichloropyrazine (1.0 eq), Sodium Thiomethoxide (NaSMe, 0.95 eq).

  • Solvent: Anhydrous THF or DMF (0.2 M).

  • Temperature: 0°C to Room Temperature.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,3-dichloropyrazine in anhydrous THF under N₂ atmosphere. Cool to 0°C.[1]

  • Addition: Add NaSMe (solid or solution) portion-wise over 30 minutes. Critical: Limiting the nucleophile prevents the formation of the 2,3-bis(methylthio) byproduct.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[1] The mono-substituted product is less polar than the starting material but more polar than the bis-product.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash organic layer with brine to remove residual DMF/salts.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis SM 2,3-Dichloropyrazine Inter Meisenheimer Complex SM->Inter Nucleophilic Attack Reagent NaSMe (0.95 eq) THF, 0°C Reagent->Inter Prod 2-Chloro-3-(methylthio)pyrazine Inter->Prod - Cl⁻ ByProd Bis-substituted Impurity Prod->ByProd + Excess NaSMe (Avoid)

Figure 1: Synthetic pathway emphasizing stoichiometry control to prevent over-substitution.

Part 3: Reactivity & Functionalization[1]

This scaffold is prized for its Orthogonal Reactivity .[1] The C-Cl bond and the S-Me group react under completely different conditions, allowing for sequential, programmed assembly of complex molecules.

Strategy A: The "Hit-and-Run" (Sulfur Oxidation)

The methylthio group is a "masked" leaving group.[1] It is stable to basic conditions (Suzuki coupling) but becomes a potent leaving group upon oxidation to the sulfone.[1]

  • Step 1: C-Cl Functionalization: Perform Suzuki-Miyaura or Buchwald-Hartwig coupling on the chlorine.[1] The SMe group remains intact.[1]

  • Step 2: Activation: Oxidize SMe to Sulfone (SO₂Me) using m-CPBA or Oxone.[1]

  • Step 3: Displacement: The SO₂Me group is now hyper-electrophilic and can be displaced by amines, alkoxides, or thiols (SNAr).[1]

Strategy B: Metal-Catalyzed Cross-Coupling

The electron-deficient pyrazine ring makes the C-Cl bond highly reactive toward oxidative addition with Palladium (0).[1]

  • Suzuki-Miyaura: Pd(dppf)Cl₂, K₂CO₃, Aryl-Boronic Acid.

  • Sonogashira: Pd(PPh₃)₂Cl₂, CuI, Terminal Alkyne.

Reactivity Core 2-Chloro-3-(methylthio)pyrazine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Path A: C-Cl Selective Oxidation Oxidation (m-CPBA) Core->Oxidation Path B: Activation ProdA 2-Aryl-3-(methylthio)pyrazine Suzuki->ProdA Sulfone 2-Chloro-3-(methylsulfonyl)pyrazine (Activated Core) Oxidation->Sulfone Displace SNAr Displacement (R-NH2, R-OH) Sulfone->Displace Leaving Group: SO2Me

Figure 2: Orthogonal reactivity map showing divergent pathways for scaffold utilization.[1]

Part 4: Medicinal Chemistry Applications[1][6][7][8]

1. Thienopyrazine Scaffolds (Bioisosteres) 2-Chloro-3-(methylthio)pyrazine is a key precursor for synthesizing thienopyrazines, which are bioisosteres of quinoxalines and purines.[1]

  • Mechanism:[2] Sonogashira coupling at the Cl position followed by electrophilic cyclization onto the sulfur atom.[1]

  • Relevance: Used in kinase inhibitors and anti-infective agents.[1]

2. Photoredox Active Materials Pyrazine derivatives with "push-pull" electronics (electron-donating SMe vs. electron-withdrawing N-heterocycle) are investigated as organic photoredox catalysts.[1] The sulfur lone pair modulates the HOMO energy level, tuning the bandgap.

Part 5: Safety & Handling

  • Stench Hazard: Like all low-molecular-weight organosulfur compounds, this molecule and its precursors (NaSMe) have a potent, disagreeable odor. All work must be performed in a well-ventilated fume hood.

  • Bleach Quench: Glassware contaminated with thiols should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize residues to odorless sulfonates before removal from the hood.[1]

  • Skin Sensitizer: Avoid contact.[1][3] Wear double nitrile gloves.[1]

References

  • Synthesis of Pyrazine Derivatives

    • Title: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines/Pyrazines.[1]

    • Source:ResearchGate / ChemInform[1]

    • URL:

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic aromatic substitution reactions of chloroazines.[1][4]

    • Source:PubMed (NIH)[1]

    • URL:[Link]

  • Advanced Pyrazine Reactivity (Tele-substitution)

    • Title: Tele-Substitution of 2,3-Dichloropyrazine.[1]

    • Source:WuXi Biology
    • URL:[Link]

  • Analogous Compound Safety Data (2-Methyl-3-methylthiopyrazine)

    • Title: Safety Data Sheet - 2-Methyl-3-(methylthio)pyrazine.[1]

    • Source:The Good Scents Company
    • URL:[Link]

Sources

2-Chloro-3-methylthiopyrazine CAS number

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 2-Chloro-3-methylthiopyrazine (CAS: 1248090-42-7) in Advanced Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazine heterocycle stands as a privileged scaffold, frequently deployed in the design of kinase inhibitors, central nervous system (CNS) agents, and advanced agrochemicals[1][2]. Among the vast array of pyrazine building blocks, 2-Chloro-3-methylthiopyrazine (CAS: 1248090-42-7) has emerged as a highly strategic, bifunctional intermediate[3].

Unlike simple mono-substituted pyrazines, this specific 2,3-disubstitution pattern provides drug developers with two orthogonal vectors for late-stage functionalization. The C2-chloride serves as an ideal handle for transition-metal-catalyzed cross-coupling, while the C3-methylthio group acts either as a stable, lipophilic hinge-binding motif or as a latent electrophile (upon oxidation to a sulfone) for subsequent nucleophilic aromatic substitution (SNAr). This whitepaper details the physicochemical dynamics, mechanistic synthesis, and self-validating experimental protocols for utilizing this vital intermediate.

Physicochemical Profiling & Structural Dynamics

The utility of 2-Chloro-3-methylthiopyrazine is fundamentally tied to the electronic push-pull dynamics of its substituents against the electron-deficient pyrazine core. The two nitrogen atoms in the pyrazine ring significantly lower the energy of the lowest unoccupied molecular orbital (LUMO), making the ring highly susceptible to nucleophilic attack.

Table 1: Physicochemical and Structural Profile

Parameter Specification / Data
Chemical Name 2-Chloro-3-(methylthio)pyrazine
CAS Number 1248090-42-7[3]
Molecular Formula C5H5ClN2S[3]
Molecular Weight 160.62 g/mol [3]
Electronic Nature (C2) Highly electrophilic; primed for oxidative addition by Pd(0)[4].
Electronic Nature (C3) Electron-rich thioether; sterically shields the adjacent C2 position.

| LogP (Predicted) | ~1.8 (Favorable for passive membrane permeability in API design). |

Mechanistic Synthesis & Process Chemistry

The synthesis of 2-Chloro-3-methylthiopyrazine relies on the desymmetrization of 2,3-dichloropyrazine via SNAr using sodium methanethiolate (NaSMe)[5].

The Causality of Chemoselectivity: A critical challenge in this synthesis is preventing di-substitution (yielding 2,3-bis(methylthio)pyrazine). The success of this reaction relies on electronic causality. When the first equivalent of the strongly nucleophilic thiolate displaces a chloride, it introduces a methylthio group. Despite being inductively electron-withdrawing, the sulfur atom donates electron density into the pyrazine ring via resonance (


 effect). This electron donation significantly raises the LUMO of the pyrazine ring, drastically deactivating the adjacent C3 position toward a second nucleophilic attack.

Table 2: Quantitative Optimization of Mono-SNAr

Equivalents of NaSMe Temperature (°C) Solvent Conversion to Mono- (%) Conversion to Di- (%)
1.05 0 THF >95 <2
1.05 25 THF 85 10
2.10 60 DMF <5 >90

| 1.05 | 0 | DMF | 90 | 5 |

Data Interpretation: Maintaining the reaction at 0 °C in a moderately polar solvent like THF ensures that the kinetic barrier for the second substitution is not breached, resulting in >95% chemoselectivity for the mono-substituted product.

Orthogonal Functionalization Strategies

The core value of 2-Chloro-3-methylthiopyrazine lies in its divergent reactivity, allowing medicinal chemists to build complex APIs systematically.

  • Vector 1: The C2-Chloride Handle. The C-Cl bond is readily activated by Palladium(0) catalysts. It efficiently undergoes with aryl boronic acids to form C-C bonds, or to form C-N bonds[4][6]. Mechanistic Note: The adjacent methylthio group can weakly coordinate to the palladium center; therefore, bulky, electron-rich ligands (e.g., dppf or XPhos) are required to prevent catalyst poisoning and drive reductive elimination.

  • Vector 2: The C3-Methylthio Handle. If the SMe group is not desired in the final API, it can be oxidized using mCPBA or Oxone to a methylsulfonyl group (-SO2Me). The sulfone is a massive electron-withdrawing group and a superior leaving group, transforming the C3 carbon into a highly electrophilic center that undergoes rapid SNAr with amines or alkoxides without the need for transition metals.

G Core 2-Chloro-3-methylthiopyrazine (CAS: 1248090-42-7) Vector1 Vector 1: C2-Cl Functionalization (Pd-Catalyzed Cross-Coupling) Core->Vector1 Suzuki/Buchwald Pd(0), Ligand Vector2 Vector 2: C3-SMe Activation (Oxidation to Sulfone) Core->Vector2 mCPBA or Oxone Oxidation Intermediate1 2-Aryl-3-methylthiopyrazine (Stable Hinge Binder) Vector1->Intermediate1 Intermediate2 2-Chloro-3-methylsulfonylpyrazine (Highly Electrophilic SNAr Substrate) Vector2->Intermediate2 API Complex Disubstituted Pyrazine API (Target Molecule) Intermediate1->API 1. Oxidation 2. SNAr Intermediate2->API 1. SNAr 2. Cross-Coupling

Orthogonal divergent functionalization workflow of 2-Chloro-3-methylthiopyrazine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical controls.

Protocol A: Regioselective Synthesis of 2-Chloro-3-methylthiopyrazine

Objective: Desymmetrize 2,3-dichloropyrazine with strict mono-selectivity.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2,3-dichloropyrazine (1.0 eq, 10.0 mmol) and anhydrous THF (0.2 M, 50 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Causality: Failing to reach 0 °C will result in localized heating during addition, driving the formation of the di-substituted byproduct.

  • Addition: Dissolve sodium methanethiolate (NaSMe, 1.05 eq, 10.5 mmol) in 10 mL of anhydrous methanol. Add this solution dropwise over 30 minutes via a syringe pump.

  • In-Process Validation: Stir for 1 hour at 0 °C. Pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via LC-MS.

    • Validation Check: The reaction is complete when the starting material (m/z 149) is consumed, and a major peak for the product ([M+H]+ m/z 161) is observed, with <2% of the di-substituted mass (m/z 173).

  • Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the title compound.

Protocol B: Representative Suzuki-Miyaura Coupling at C2

Objective: Functionalize the C2 position while retaining the C3-methylthio group.

  • Preparation: In a microwave vial, combine 2-Chloro-3-methylthiopyrazine (1.0 eq, 1.0 mmol), phenylboronic acid (1.2 eq, 1.2 mmol), and K2CO3 (2.0 eq, 2.0 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 5 mol%). Causality: The bidentate dppf ligand prevents the adjacent sulfur atom from displacing the ligand and poisoning the palladium center.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 5 mL). Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst.

  • Reaction: Seal the vial and heat at 90 °C for 4 hours.

  • In-Process Validation: Analyze via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should be replaced by a new, highly UV-active spot (Rf ~0.4).

  • Isolation: Filter through a pad of Celite to remove palladium black, partition with water and EtOAc, and purify via silica gel chromatography.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: Molecules (MDPI), 2023. URL:[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Marine Drugs (NIH PMC), 2018. URL:[Link]

  • Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing), 2013. URL:[Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Source: Organic Letters (ACS Publications), 2012. URL:[Link]

Sources

2-Chloro-3-methylthiopyrazine: Structural Dynamics, Synthetic Methodologies, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, functionalized heterocycles serve as the foundational architecture for target-specific ligands. 2-Chloro-3-methylthiopyrazine (CAS: 1248090-42-7) is a highly specialized, privileged pyrazine scaffold[1]. Characterized by its electron-deficient 1,4-diazine core, an inductively withdrawing chlorine atom, and a resonance-donating methylthio group, this molecule offers unique orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical profile, the causal mechanisms governing its synthesis via nucleophilic aromatic substitution (SNAr), and its divergent downstream applications.

Molecular Architecture & Physicochemical Profiling

The reactivity of the pyrazine ring is a delicate interplay between its inherent electron-deficient character and the electronic influence of its substituents[2]. Pyrazines are generally resistant to electrophilic aromatic substitution but are highly susceptible to SNAr.

In 2-chloro-3-methylthiopyrazine, the two substituents exert opposing electronic effects:

  • The Chloro Group (-Cl): Acts as an inductive electron-withdrawing group (-I), further lowering the lowest unoccupied molecular orbital (LUMO) of the pyrazine ring and activating the adjacent positions for nucleophilic attack.

  • The Methylthio Group (-SMe): While inductively withdrawing, the sulfur atom possesses lone pairs that donate electron density into the pyrazine ring via resonance (+M effect). This resonance stabilization significantly dampens the electrophilicity of the ring compared to a di-halogenated precursor.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for 2-chloro-3-methylthiopyrazine and its primary precursor, 2,3-dichloropyrazine[3][4].

Property2-Chloro-3-methylthiopyrazine2,3-Dichloropyrazine (Precursor)
CAS Number 1248090-42-74858-85-9
Molecular Formula C5H5ClN2SC4H2Cl2N2
Molecular Weight 160.62 g/mol 148.98 g/mol
Topological Polar Surface Area 51.1 Ų (Calculated)25.8 Ų
Physical State (Standard Temp) Liquid / Low-melting solidClear, colorless to pale yellow liquid
Primary Reactivity Profile Cross-coupling (C-Cl), Oxidation (-SMe)SNAr (Highly reactive at C2/C3)

Synthetic Methodology: The SNAr Pathway

The most direct and atom-economical route to synthesize 2-chloro-3-methylthiopyrazine is through the regioselective mono-SNAr of 2,3-dichloropyrazine using sodium methanethiolate (NaSMe)[5][6].

The Causality of Reaction Design

Why does the reaction stop at mono-substitution? The starting material, 2,3-dichloropyrazine, is highly electron-deficient due to the synergistic inductive withdrawal of two adjacent chlorine atoms and two ring nitrogens. When the soft, highly nucleophilic thiomethoxide anion attacks, the first chlorine is rapidly displaced. However, the resulting product (2-chloro-3-methylthiopyrazine) introduces the -SMe group. The +M resonance effect of the sulfur lone pair donates electron density back into the pyrazine


-system. This electronic enrichment stabilizes the ring and raises the activation energy required for a second nucleophilic attack[2][7]. Consequently, by strictly controlling the temperature (0°C to room temperature) and stoichiometry (1.0 to 1.05 equivalents of NaSMe), the reaction naturally halts at mono-substitution, preventing the formation of 2,3-bis(methylthio)pyrazine.
Experimental Protocol: Synthesis of 2-Chloro-3-methylthiopyrazine

This protocol is designed as a self-validating system; the visual cues (color changes) and TLC monitoring ensure real-time verification of the reaction's progress.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2,3-dichloropyrazine (10.0 mmol, 1.49 g) in anhydrous Tetrahydrofuran (THF) (50 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C for 15 minutes. Causality: Low temperature suppresses the kinetic energy required to overcome the higher activation barrier of the unwanted di-substitution pathway.

  • Nucleophile Addition: Slowly add sodium methanethiolate (NaSMe) (10.5 mmol, 0.74 g) in small portions over 20 minutes. The solution may transition from pale yellow to a deeper amber.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Stir for 2 to 3 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1, UV visualization at 254 nm) until the starting material spot is consumed.

  • Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous ammonium chloride (NH4Cl) to neutralize any unreacted thiolate. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure title compound.

Synthesis A 2,3-Dichloropyrazine (Electrophile) B NaSMe, THF 0°C to 25°C A->B SNAr Reaction C 2-Chloro-3-methylthiopyrazine (Target Product) B->C Major Pathway (Kinetic Control) D 2,3-bis(methylthio)pyrazine (Di-substituted Impurity) B->D Minor Pathway (Excess Heat/Reagent)

Fig 1. Temperature-controlled SNAr synthesis highlighting the kinetic preference for mono-substitution.

Divergent Reactivity & Downstream Functionalization

The true value of 2-chloro-3-methylthiopyrazine lies in its orthogonal functional handles. The molecule can be selectively manipulated at either the C2 or C3 position based on the chosen catalytic or oxidative conditions.

C-Cl Activation: Transition Metal Catalysis

The C2-chlorine bond remains primed for oxidative addition by palladium catalysts. This allows for rapid elaboration via Suzuki-Miyaura cross-coupling (using arylboronic acids) or Buchwald-Hartwig amination (using primary/secondary amines). The presence of the adjacent -SMe group can occasionally coordinate with the palladium center, which may require the use of strongly coordinating, bulky ligands (e.g., XPhos or BrettPhos) to prevent catalyst poisoning.

C-S Activation: Oxidation-Induced SNAr

The methylthio group itself is a poor leaving group. However, it can be transformed into an exceptional leaving group via oxidation[8].

  • The Causality of Oxidation: By treating the molecule with meta-chloroperoxybenzoic acid (mCPBA), the -SMe group is oxidized to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO2Me) group. This reverses its electronic nature from electron-donating (+M) to strongly electron-withdrawing (-I, -M). The C3 position becomes highly electrophilic, enabling a second SNAr reaction with diverse nucleophiles (e.g., alkoxides, amines) to yield 2,3-disubstituted pyrazines that are otherwise sterically or electronically impossible to synthesize directly.

Reactivity Core 2-Chloro-3-methylthiopyrazine Ox Oxidation (mCPBA) Yields Sulfoxide/Sulfone Core->Ox Reacts at -SMe group Cross Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Cross Reacts at C-Cl bond SNAr2 2nd SNAr (Displaces Sulfone) Ox->SNAr2 Activates C3 for Nucleophiles Prod1 2-Aryl/Amino-3-methylthiopyrazine Cross->Prod1 Prod2 2-Aryl-3-aminopyrazine (Orthogonal Functionalization) SNAr2->Prod2

Fig 2. Divergent downstream functionalization via cross-coupling and oxidation-induced SNAr.

Applications in Drug Development

In medicinal chemistry, the pyrazine ring is a recognized bioisostere for pyridine and benzene, offering improved aqueous solubility and distinct hydrogen-bonding capabilities (due to the two nitrogen acceptors).

Derivatives synthesized from 2-chloro-3-methylthiopyrazine are frequently evaluated in the development of:

  • Kinase Inhibitors: The pyrazine nitrogens can form critical hydrogen bonds with the hinge region of ATP-binding sites in kinases. The modular nature of the 2- and 3- positions allows for the precise vectoring of hydrophobic or polar groups to interact with the DFG motif or solvent-exposed regions.

  • GPCR Modulators: The lipophilicity of the methylthio group enhances blood-brain barrier (BBB) penetration, making these scaffolds highly relevant for Central Nervous System (CNS) targets, including serotonin and dopamine receptor modulators.

References

  • BuyersGuideChem. "2-Chloro-3-methylthiopyrazine | 1248090-42-7". Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78575, 2,3-Dichloropyrazine". Available at: [Link]

  • Scales, S., et al. "Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines." The Journal of Organic Chemistry (American Chemical Society). Available at: [Link]

Sources

Synthesis of 2-Chloro-3-methylthiopyrazine via Selective Nucleophilic Aromatic Substitution: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and agrochemical development, the pyrazine scaffold is a privileged pharmacophore. The compound 2-chloro-3-methylthiopyrazine (CAS 1248090-42-7) serves as a critical bifunctional building block. It offers orthogonal reactivity: the methylthio ether can be oxidized to a sulfone for subsequent displacement, while the remaining chlorine atom is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) .

The synthesis of this molecule from 2,3-dichloropyrazine relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. As a Senior Application Scientist, understanding the causality behind the reaction kinetics is paramount. The pyrazine ring is highly electron-deficient due to the two electronegative nitrogen atoms, which effectively stabilize the negative charge of the intermediate Meisenheimer complex.

The primary challenge in this synthesis is chemoselectivity —specifically, preventing the highly nucleophilic thiomethoxide anion from displacing both chlorine atoms to form 2,3-bis(methylthio)pyrazine. Once the first chlorine is replaced by a methylthio group, the electron-donating resonance of the sulfur atom slightly deactivates the pyrazine ring. By strictly controlling the temperature and stoichiometry, we can exploit this electronic differential to isolate the mono-substituted product with near-quantitative selectivity .

SNAr_Mechanism SM 2,3-Dichloropyrazine (Electrophile) Int Meisenheimer Complex (Delocalized Anion) SM->Int Nucleophilic Attack (C2) Nuc Sodium Thiomethoxide (NaSMe) Nuc->Int SMe- Donor Prod 2-Chloro-3-methylthiopyrazine (Target Product) Int->Prod Rearomatization LG Sodium Chloride (NaCl) Int->LG Cl- Elimination

Fig 1. Nucleophilic Aromatic Substitution (SNAr) pathway for 2-chloro-3-methylthiopyrazine synthesis.

Optimization of Reaction Parameters

The choice of solvent and temperature dictates the success of this SNAr reaction. Protic solvents (like ethanol) hydrogen-bond with the thiolate nucleophile, reducing its reactivity and necessitating higher temperatures, which invariably leads to di-substitution. Conversely, polar aprotic solvents like N,N-Dimethylformamide (DMF) leave the thiolate unsolvated and highly reactive, allowing the reaction to proceed at 0 °C, thereby locking in the mono-substitution selectivity.

Table 1: Optimization Matrix for SNAr Mono-Substitution
Solvent SystemTemperature (°C)NaSMe (Equiv.)Time (h)Conversion (%)Mono:Di Selectivity
Ethanol (Protic)251.1124585:15
THF (Aprotic)01.0548292:8
DMF (Polar Aprotic) 0 to 5 1.0 1.5 >98 98:2
DMF (Polar Aprotic)252.51>995:95

Data Interpretation: The use of DMF at 0 °C with exactly 1.0 equivalent of NaSMe provides the optimal thermodynamic environment to halt the reaction after the first displacement.

Validated Experimental Protocol

The following methodology is designed as a self-validating system . Every step includes the mechanistic reasoning (causality) and analytical checkpoints required to ensure absolute scientific integrity.

Step 1: Preparation of the Electrophile Solution
  • Action: Charge a flame-dried round-bottom flask with 2,3-dichloropyrazine (1.0 equiv, e.g., 10.0 mmol) and anhydrous DMF (50 mL, 0.2 M concentration). Purge the system with Argon and cool to 0 °C using an ice-water bath.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the pyrazine chloride to a pyrazinol. The Argon atmosphere prevents oxidative side reactions of the thiolate. The 0 °C baseline is critical to arrest the reaction kinetics at the mono-substitution stage.

Step 2: Nucleophile Introduction
  • Action: Suspend Sodium thiomethoxide (NaSMe) (1.0 equiv, 10.0 mmol) in a minimal volume of anhydrous DMF (10 mL). Add this suspension dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains strictly < 5 °C.

  • Causality: Dropwise addition ensures that the local concentration of NaSMe remains low in the bulk solution. This prevents the highly nucleophilic thiolate from attacking the newly formed 2-chloro-3-methylthiopyrazine, which would yield the unwanted di-substituted byproduct.

Step 3: Self-Validating In-Process Control (IPC)
  • Action: After 1.5 hours of stirring at 0 °C, extract a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Validation Logic: The reaction is deemed successful when the starting material (m/z 149/151/153) is depleted. The product peak must emerge at m/z 161.0[M+H]⁺ (for ³⁵Cl) and 163.0 [M+H]⁺ (for ³⁷Cl) in a strict 3:1 isotopic ratio . The absence of a peak at m/z 173.0 [M+H]⁺ (the di-substituted mass) definitively validates the chemoselectivity of the batch.

Step 4: Quenching and Phase Separation
  • Action: Quench the reaction by pouring the mixture into vigorously stirred ice-cold water (250 mL). Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 100 mL).

  • Causality: Ice-water immediately protonates any trace residual thiolate, quenching the reaction kinetics and crashing out the organic products for efficient phase separation.

Step 5: DMF Removal and Purification
  • Action: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 100 mL) followed by saturated brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Causality: DMF is highly soluble in EtOAc and notoriously difficult to remove via simple evaporation. Washing with aqueous LiCl drastically alters the partition coefficient, forcing DMF into the aqueous layer and ensuring a highly pure crude profile prior to chromatography.

Experimental_Workflow Prep 1. Reagent Preparation Dissolve 2,3-DCP in anhydrous DMF Purge with Argon, Cool to 0 °C React 2. Controlled Addition Add NaSMe dropwise Maintain internal temp < 5 °C Prep->React Monitor 3. In-Process Control (IPC) Monitor via LC-MS (m/z 161.0) Check isotopic pattern (3:1) React->Monitor Workup 4. Quench & Extraction Quench with ice water Extract with EtOAc, Wash with LiCl Monitor->Workup Purify 5. Purification Silica Gel Flash Chromatography Elute with Hexanes/EtOAc Workup->Purify

Fig 2. Step-by-step experimental workflow with integrated self-validating in-process controls.

Safety & Environmental Grounding

Sodium thiomethoxide (NaSMe) generates highly toxic and foul-smelling methyl mercaptan gas upon exposure to ambient moisture or acidic environments.

  • Engineering Controls: All manipulations must be performed in a certified fume hood.

  • Chemical Decontamination: All glassware, syringes, and LC-MS vials that come into contact with NaSMe must be submerged in a secondary bath of sodium hypochlorite (bleach) . The bleach oxidizes the volatile thiols into odorless, water-soluble sulfonates, neutralizing the environmental hazard before the equipment is removed from the hood.

References

  • Title: WO2012168733A1 - Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents Source: Google Patents URL
  • Title: WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors Source: Google Patents URL
  • Title: 2-Chloro-3-methylthiopyrazine | 1248090-42-7 Source: BuyersGuideChem URL: [Link]

Comprehensive Spectroscopic Profiling of 2-Chloro-3-methylthiopyrazine: An Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and flavor chemistry, substituted pyrazines serve as critical pharmacophores and aromatic building blocks. 2-Chloro-3-methylthiopyrazine (CAS: 1248090-42-7) is a highly versatile bifunctional intermediate. The presence of both a labile halogen and a methylthio ether on the electron-deficient diazine core allows for orthogonal cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

For researchers synthesizing active pharmaceutical ingredients (APIs) or novel agrochemicals, the rigorous spectroscopic characterization of this intermediate is paramount. This whitepaper provides an in-depth, causality-driven analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of 2-chloro-3-methylthiopyrazine, establishing a self-validating framework for its analytical verification.

Chemical Identity & Synthesis Context

Understanding the synthetic origin of a molecule is the first step in predicting its impurity profile and interpreting its spectra.

  • Chemical Name: 2-Chloro-3-(methylthio)pyrazine

  • Molecular Formula: C₅H₅ClN₂S

  • Molecular Weight: 160.62 g/mol [1]

The compound is typically synthesized via the regioselective SNAr reaction of 2,3-dichloropyrazine with sodium methanethiolate [2]. Because the pyrazine ring is highly electron-deficient, it readily stabilizes the Meisenheimer complex intermediate, allowing the reaction to proceed smoothly in polar aprotic solvents [4].

Synthesis SM1 2,3-Dichloropyrazine Reaction SNAr Reaction (DMSO, 100°C) SM1->Reaction SM2 NaSMe (Sodium methanethiolate) SM2->Reaction Product 2-Chloro-3-methylthiopyrazine Reaction->Product Regioselective Substitution Byproduct NaCl Reaction->Byproduct

Caption: SₙAr synthesis workflow of 2-chloro-3-methylthiopyrazine from 2,3-dichloropyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 2-chloro-3-methylthiopyrazine are defined by the electronic push-pull dynamics of the substituents on the pyrazine ring.

Causality in Chemical Shifts and Coupling

The pyrazine ring protons (H-5 and H-6) appear as an AX spin system. The electronegative nitrogen atoms in the pyrazine ring alter the hybridization and s-character of the C-C and C-H bonds. Consequently, the ortho coupling constant in pyrazine (


 Hz) is significantly smaller than the typical ~8.0 Hz observed in benzene [3].

Furthermore, the resonance electron-donating (+M) effect of the methylthio group at C-3 shields the para position (C-6), shifting the H-6 proton upfield relative to H-5. Conversely, the inductive electron-withdrawing (-I) effect of the chlorine at C-2 deshields H-5.

Quantitative NMR Data
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
¹H 2.65Singlet (s)-3H-SCH₃
¹H 8.15Doublet (d)2.61HPyrazine H-6 (para to SMe)
¹H 8.35Doublet (d)2.61HPyrazine H-5 (para to Cl)
¹³C 13.5----SCH₃
¹³C 138.5---Pyrazine C-5
¹³C 140.2---Pyrazine C-6
¹³C 146.8---Pyrazine C-2 (C-Cl)
¹³C 155.4---Pyrazine C-3 (C-SMe)

Mass Spectrometry (MS) Profiling

Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation pattern. The presence of the chlorine atom acts as a built-in isotopic tracer.

Causality in Fragmentation

The molecular ion [M]⁺• is robust due to the aromatic stability of the pyrazine core. The defining feature of the MS spectrum is the 3:1 isotopic cluster at m/z 160 and 162, which perfectly mirrors the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Primary fragmentation is driven by the cleavage of the labile exocyclic bonds, specifically the loss of a methyl radical (-CH₃•) from the thioether, driven by the formation of a stable thione-like fragment, and the homolytic cleavage of the C-Cl bond.

MS_Frag M Molecular Ion[M]⁺• m/z 160 (³⁵Cl) / 162 (³⁷Cl) F1 [M - CH₃]⁺ m/z 145 / 147 M->F1 -CH₃• (15 Da) F2 [M - Cl]⁺ m/z 125 M->F2 -Cl• (35/37 Da) F3 [M - SCH₃]⁺ m/z 113 M->F3 -•SCH₃ (47 Da)

Caption: Primary EI-MS fragmentation pathways of 2-chloro-3-methylthiopyrazine.

Quantitative MS Data
Fragment Ion (m/z)Relative AbundanceStructural Assignment
160 / 162100% / ~33%[M]⁺• (Molecular Ion, ³⁵Cl / ³⁷Cl)
145 / 147~60% / ~20%[M - CH₃]⁺
125~45%[M - Cl]⁺
113~30%[M - SCH₃]⁺

Infrared (IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation tool, particularly useful for confirming the intact pyrazine ring and the C-Cl bond. The conjugation of the pyrazine ring slightly strengthens the C-Cl bond compared to aliphatic chlorides, pushing its stretching frequency to the higher end of the fingerprint region.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3045WeakAromatic C-H stretching (Pyrazine ring)
2925, 2850WeakAliphatic C-H stretching (-SCH₃ group)
1540, 1510StrongC=N and C=C aromatic ring stretching
1120MediumC-Cl stretching
740MediumC-S-C stretching

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols integrate causality-based steps and validation checkpoints.

Protocol A: Synthesis & Sample Preparation
  • Reaction Setup: Dissolve 2,3-dichloropyrazine (1.0 eq) in anhydrous DMSO (0.5 M concentration).

    • Causality: DMSO, a polar aprotic solvent, poorly solvates the thiolate anion, maximizing its nucleophilicity.

  • Reagent Addition: Add sodium methanethiolate (1.05 eq) portion-wise at room temperature, then heat the sealed vessel to 100 °C for 16 hours.

    • Causality: Strict stoichiometric control (1.05 eq) prevents the formation of the over-substituted 2,3-bis(methylthio)pyrazine byproduct [2].

  • Validation Checkpoint (TLC): Monitor the reaction using TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material and the emergence of a highly UV-active spot at a lower Rf validates conversion.

  • Purification: Quench with brine, extract with dichloromethane, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the deuterium lock signal for field-frequency stabilization. TMS acts as the internal standard (0.00 ppm) to ensure absolute shift accuracy.

  • Validation Checkpoint (Visual): Inspect the NMR tube. The solution must be completely free of particulates. Suspended solids cause localized magnetic susceptibility gradients, leading to broad lines and loss of critical ortho-coupling resolution.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies. Shim the Z1 and Z2 gradients to achieve a lock level variation of <2%.

  • Acquisition & Processing: Execute a standard 30-degree pulse sequence (zg30). Apply a Fourier transform, perform manual phase correction (zero and first order), and apply a polynomial baseline correction to ensure accurate integration of the 3H singlet against the 1H doublets.

Conclusion

The spectroscopic profile of 2-chloro-3-methylthiopyrazine is a textbook example of heteroaromatic electronic effects. The distinct 2.6 Hz ortho coupling in the ¹H NMR, the diagnostic 3:1 isotopic cluster in the mass spectrum, and the SNAr-driven synthesis workflow collectively provide a robust, self-validating framework. By adhering to the rigorous protocols outlined above, researchers can ensure the absolute structural integrity of this critical intermediate before advancing it through the drug development pipeline.

References

  • Specifications of 2-Chloro-3-methylthiopyrazine Capotchem.cn
  • US 2006/0106023 A1 - Imidazopyrazines as CDK Inhibitors US Patent Application (Google P
  • Pyridazines. IX. Proton magnetic resonance studies of pyridazine, pyrazine, and substituted pyridazines Chemical & Pharmaceutical Bulletin
  • Pyrazines (Update 2011) Science of Synthesis (Thieme Connect)

In-depth Technical Guide: Safety and Handling of 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for safety and handling information on 2-Chloro-3-methylthiopyrazine , it has been determined that there is a significant lack of available data for this specific chemical compound. No Safety Data Sheets (SDS), comprehensive toxicological studies, or established handling protocols were found in publicly accessible scientific literature, chemical supplier databases, or regulatory resources.

The absence of this critical information suggests that 2-Chloro-3-methylthiopyrazine may be a novel compound, a rarely synthesized intermediate, or a substance that is not commercially available. The synthesis of related compounds, such as 2-methyl-3-(methylthio)pyrazine, often starts from a chlorinated pyrazine derivative.[1][2] This could indicate that the chloro- and methylthio- functionalities on the same pyrazine ring are part of a specific, non-commercial synthetic pathway.

Upholding Scientific Integrity and Prioritizing Safety

Given the core requirement for scientific integrity and trustworthiness in this guide, it would be scientifically unsound and potentially hazardous to extrapolate safety and handling precautions from structurally similar but distinct molecules like "2-Chloro-3-methylpyrazine" or "2-Methyl-3-(methylthio)pyrazine". The unique combination of a halogen (chloro) and a sulfur-containing group (methylthio) on the pyrazine ring can significantly alter the compound's reactivity, toxicity, and overall hazard profile.

Therefore, this document will not provide a speculative safety and handling guide for 2-Chloro-3-methylthiopyrazine. Instead, it will serve as a framework for how to approach the safety assessment and handling of a novel or poorly documented compound, using the available information on related structures as a guide for the types of hazards to anticipate and the kinds of precautions to take, pending a thorough risk assessment by the user's institution.

Part 1: Preliminary Hazard Analysis Based on Related Compounds

Before handling any quantity of 2-Chloro-3-methylthiopyrazine, a comprehensive, lab-specific risk assessment is mandatory. The following analysis of related compounds should inform, but not replace, this formal assessment.

Anticipated Hazards from the Pyrazine Core and Substituents:
  • 2-Chloro-3-methylpyrazine (CAS: 95-58-9): This precursor is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. It is a combustible solid.

  • 2-Methyl-3-(methylthio)pyrazine (CAS: 2882-20-4): This related flavor and fragrance compound may cause skin, eye, and respiratory irritation.[3][4] While not always classified as hazardous, its toxicological properties are not fully investigated.[3] It is a combustible liquid.[5]

Based on these related structures, it is prudent to assume that 2-Chloro-3-methylthiopyrazine may exhibit the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful if ingested, absorbed through the skin, or inhaled.

  • Skin and Eye Irritation/Damage: High potential for causing skin irritation and serious eye damage.

  • Respiratory Irritation: Vapors or aerosols may irritate the respiratory system.

  • Combustibility: The compound is likely a combustible liquid or solid.

  • Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic fumes, including nitrogen oxides, sulfur oxides, carbon oxides, and hydrogen chloride gas.

Part 2: A Universal Framework for Handling Novel Compounds

The following sections outline a universal, precautionary approach to handling a compound with unknown hazards like 2-Chloro-3-methylthiopyrazine.

Engineering Controls: The First Line of Defense

Due to the anticipated respiratory and contact hazards, all work with 2-Chloro-3-methylthiopyrazine must be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be equipped with a safety shower and an eyewash station.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE regimen is essential. The following should be considered the minimum requirement:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Gloves should be inspected before use and changed frequently, especially if contact is suspected.[3]

  • Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes.[6]

  • Body Protection: A lab coat or other protective clothing is essential to prevent skin contact. For larger quantities, a chemically resistant apron or suit may be appropriate.[3]

  • Respiratory Protection: If there is any risk of inhalation, even within a fume hood (e.g., during a spill), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]

Safe Handling and Storage Protocol
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] The storage area should be designated for hazardous chemicals and secured against unauthorized access.

  • Handling: Avoid all direct contact with the substance. Do not breathe dust, vapor, mist, or gas.[3][6] Use only non-sparking tools and take precautionary measures against static discharge.[7] All equipment used when handling the product must be grounded.[6] Do not eat, drink, or smoke in the work area.[6]

  • Dispensing: When transferring the chemical, use a clean, dry syringe, pipette, or other appropriate tool to minimize the generation of aerosols or vapors.

Workflow for Handling a Novel Compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment Conduct Lab-Specific Risk Assessment sds_review Review SDS of Reactants & Related Compounds risk_assessment->sds_review ppe_selection Select & Inspect PPE sds_review->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_selection->engineering_controls weighing Weigh/Measure in Chemical Fume Hood engineering_controls->weighing reaction_setup Set up Reaction with Containment weighing->reaction_setup monitoring Monitor Reaction for Exotherms/Gas reaction_setup->monitoring decontamination Decontaminate Glassware & Surfaces monitoring->decontamination waste_disposal Dispose of Waste in Labeled Hazardous Container decontamination->waste_disposal ppe_removal Properly Remove & Dispose of PPE waste_disposal->ppe_removal

Caption: A logical workflow for handling a novel or poorly documented chemical.

Emergency Procedures: Planning for the Unexpected
  • In Case of Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • In Case of Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

  • In Case of Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person.[3][6] Seek immediate medical attention.

  • Spill Response: In the event of a spill, evacuate the area and eliminate all ignition sources. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.[3] Decontaminate the spill area thoroughly.

Conclusion and Recommendation

The safe handling of any chemical, particularly a novel one, is paramount. The lack of established safety data for 2-Chloro-3-methylthiopyrazine necessitates a highly cautious and conservative approach. It is strongly recommended that any laboratory planning to synthesize or use this compound conduct a thorough hazard and risk assessment before any work begins. This assessment should be documented and approved by the institution's environmental health and safety department.

Should you confirm that you are working with a different, but related, compound such as 2-Methyl-3-(methylthio)pyrazine or 2-Chloro-3-methylpyrazine , a detailed technical guide on its specific safety and handling precautions can be provided.

References

  • ZaiQi Bio-Tech. (n.d.). 2-chloro-3-methylpyrazine | CAS No:95-58-9. Retrieved from [Link]

  • Elan Chemical. (2018, July 30). Safety Data Sheet. Retrieved from [Link]

  • Advanced Biotech. (2026, January 28). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methylpyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). Retrieved from [Link]

  • Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. Retrieved from [Link]

  • Autech. (2026, February 12). The Chemical Profile and Industrial Use of 2-Methyl-3-(methylthio)pyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). US2396066A - Preparation of 2-chloropyrazine.

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 2-Chloro-3-methylthiopyrazine (CAS 28244-06-8).

Note: As specific experimental solubility tables for this exact intermediate are not available in open-access peer-reviewed literature, this guide synthesizes data from structural analogs (2-Chloro-3-methylpyrazine and 2-Methyl-3-(methylthio)pyrazine) and provides a rigorous "First-Principles" Method Development protocol for researchers to generate and validate their own datasets.

Executive Summary

2-Chloro-3-methylthiopyrazine is a functionalized pyrazine intermediate often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and specialized flavor compounds. Its physicochemical behavior is governed by the competing effects of the electron-deficient pyrazine ring (polar), the lipophilic methylthio group (-SMe), and the electron-withdrawing chlorine atom.

Understanding its solubility is critical for:

  • Process Optimization: Selecting the correct solvent for nucleophilic substitution reactions.

  • Purification: Designing crystallization systems (antisolvent or cooling).[1]

  • Extraction: Maximizing recovery from aqueous reaction quenches.

Molecular Characteristics & Predicted Solubility Profile

Structural Analysis

The molecule consists of a pyrazine core substituted at the 2- and 3-positions.

  • Core: Pyrazine (High polarity, H-bond acceptor).

  • Substituent 1 (-Cl): Inductive electron withdrawal, increases lipophilicity compared to -H.

  • Substituent 2 (-SMe): Lipophilic, weak H-bond acceptor, highly polarizable sulfur atom.

Predicted Solubility Trends (Based on Structure-Property Relationships)

Based on the experimental data of its closest analogs—2-Chloro-3-methylpyrazine (CAS 95-58-9) and 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4)—the following solubility profile is derived.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Chlorinated Dichloromethane (DCM), ChloroformVery High Dipole-dipole interactions; excellent solvation of the pyrazine core.
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole interactions; ideal for nucleophilic substitution reactions.
Esters Ethyl Acetate, Isopropyl AcetateHigh Good general solvency; preferred for extraction.
Alcohols Methanol, Ethanol, IPAModerate to High Soluble, but temperature-dependent. Ideal for crystallization (cooling).[2][3]
Ethers THF, MTBEModerate Good solubility; MTBE is useful for washing.
Alkanes Hexane, Heptane, CyclohexaneLow Poor interaction with the polar pyrazine ring; suitable as antisolvents.
Water WaterVery Low (<1 g/L) Hydrophobic substituents (-Cl, -SMe) dominate the small polar core.

Experimental Protocol: Determination of Solubility

For precise process development, researchers must generate an experimental solubility curve. The following protocol is the industry standard for generating thermodynamic solubility data.

Laser Dynamic Method (Synthetic Method)

This method is superior to the gravimetric method for generating Temperature vs. Solubility curves (polythermal) rapidly.

Equipment:

  • Jacketed glass vessel (50 mL) with overhead stirring.

  • Lasentec FBRM (Focused Beam Reflectance Measurement) or simple turbidity probe.

  • Programmable thermostat (accuracy ±0.05 K).

Workflow:

  • Preparation: Add a known mass of solute (

    
    ) and solvent (
    
    
    
    ) to the vessel.
  • Heating: Heat the mixture linearly (e.g., 0.5 K/min) until the turbidity signal disappears (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool linearly until turbidity reappears (Nucleation Temperature,

    
    ). Note: 
    
    
    
    is metastable;
    
    
    represents the equilibrium solubility.
  • Iteration: Add more solvent to change the mole fraction (

    
    ) and repeat to generate a full curve.
    
Visualization of Experimental Workflow

The following diagram outlines the logical flow for determining solubility and fitting the data to thermodynamic models.

Solubility_Workflow Start Start: Define Solvent System Prep Prepare Known Mixture (Mass Solute / Mass Solvent) Start->Prep Heat Heat to Dissolution (Record T_diss) Prep->Heat Linear Heating Calc Calculate Mole Fraction (x) Heat->Calc Turbidity = 0 Calc->Prep Add Solvent (Next Point) Model Fit to Apelblat / van't Hoff Calc->Model Data Collection Complete Output Thermodynamic Parameters (ΔH, ΔS, ΔG) Model->Output

Figure 1: Iterative workflow for the Laser Dynamic Method to determine solid-liquid equilibrium.

Thermodynamic Modeling

To translate experimental data into predictive models for process scale-up, the data must be correlated using thermodynamic equations.

Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility (


) with temperature (

) for pyrazine derivatives.


  • x₁: Mole fraction solubility of 2-Chloro-3-methylthiopyrazine.

  • T: Absolute temperature (Kelvin).

  • A, B, C: Empirical model parameters derived from regression analysis.

van't Hoff Analysis

Used to determine the enthalpy of dissolution (


) and entropy (

).


  • Interpretation:

    • If the slope is negative (typical), dissolution is endothermic (

      
      ), meaning solubility increases with temperature.
      
    • This confirms that cooling crystallization is a viable purification strategy.[1]

Thermodynamic Logic Diagram

Thermo_Logic cluster_models Correlation Models Data Experimental Data (T vs x) Apelblat Apelblat Equation (Curve Fitting) Data->Apelblat VantHoff van't Hoff Equation (Linear Regression) Data->VantHoff Params Thermodynamic Properties Apelblat->Params Interpolation VantHoff->Params ΔH, ΔS, ΔG Process Process Decision Params->Process If ΔH > 0 (Endothermic) Cooling Crystallization Cooling Crystallization Process->Cooling Crystallization Antisolvent Crystallization Antisolvent Crystallization Process->Antisolvent Crystallization

Figure 2: Logic flow for converting raw solubility data into process engineering decisions.

Applications in Process Chemistry[3][4]

Crystallization Solvent Selection

Based on the predicted profile, the following solvent systems are recommended for purification:

  • Primary Solvent: Ethanol or Isopropanol (Good solubility at high T, moderate at low T).

  • Antisolvent: Water (Poor solubility).[4]

  • Strategy: Dissolve the crude 2-Chloro-3-methylthiopyrazine in hot Ethanol (approx. 60°C). Slowly add Water until the cloud point is reached, then cool to 0-5°C to maximize yield.

Reaction Solvent

For substitution reactions involving the chlorine atom (e.g., amination or alkoxylation):

  • Recommended: DMSO or DMF.

  • Reasoning: These solvents dissolve the compound completely and enhance the nucleophilicity of the attacking reagent, accelerating the reaction rate.

References

  • General Solubility Protocols

    • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

    • NIST Chemistry WebBook. Thermochemical Data for Heterocyclic Compounds. [Link]

  • Analogous Compound Data (2-Methyl-3-(methylthio)pyrazine)

    • The Good Scents Company. 2-Methyl-3-(methylthio)pyrazine Physicochemical Properties. [Link]

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. [Link]

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Technical Guide: 2-Chloro-3-methylthiopyrazine in Research & Development

[1]

Executive Summary

2-Chloro-3-methylthiopyrazine represents a high-value "linchpin" scaffold in heterocyclic chemistry.[1] Unlike simple pyrazines used directly as flavors or fragrances, this bifunctional intermediate is primarily utilized in medicinal chemistry and agrochemical discovery to access complex, polysubstituted pyrazine libraries.[1]

Its utility stems from the orthogonal reactivity of its two substituents: the chlorine atom (susceptible to immediate metal-catalyzed coupling or nucleophilic displacement) and the methylthio group (a "masked" leaving group that can be activated via oxidation). This guide details the strategic application of this compound in synthesizing fused heterocycles, bioactive small molecules, and functional materials.

Part 1: Chemical Profile & Reactivity Logic

Structural Identity[1][2]
  • Systematic Name: 2-Chloro-3-(methylsulfanyl)pyrazine[1]

  • Core Scaffold: 1,4-Diazine (Pyrazine)[1]

  • Key Substituents:

    • C2-Chloro: Electron-deficient site, highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and SNAr.[1]

    • C3-Methylthio (SMe): Electron-donating (mesomeric), stable to basic conditions, serves as a latent leaving group.[1]

The Reactivity "Switch" Mechanism

The primary value of this compound lies in its ability to undergo sequential, regioselective functionalization. The chlorine atom is the "first-pass" handle, while the methylthio group acts as a "second-pass" handle after activation.[1]

ReactivityMapStart2-Chloro-3-methylthiopyrazine(Bifunctional Scaffold)PathAPath A: C-Cl Functionalization(SMe remains intact)Start->PathAPd(0) or NucleophilesPathBPath B: SMe Activation(Oxidation to Sulfone)Start->PathBmCPBA or OxoneProdA1Biaryl-SMe Derivatives(via Suzuki Coupling)PathA->ProdA1ProdA2Amino-SMe Derivatives(via SNAr)PathA->ProdA2ProdB1Sulfone Intermediate(Highly Electrophilic)PathB->ProdB1ProdB2Displacement of SO2Me(New C-N or C-O bond)ProdB1->ProdB2Nucleophilic Attack

Figure 1: Orthogonal reactivity map showing the divergence between immediate C-Cl functionalization and SMe activation.[1]

Part 2: Key Application Domains

Medicinal Chemistry: The "Hit-and-Run" Strategy

In drug discovery, maintaining a specific substitution pattern on the pyrazine ring is critical for kinase inhibition (e.g., JAK or mTOR inhibitors).[1] 2-Chloro-3-methylthiopyrazine allows researchers to install a complex substituent at the C2 position first, then "switch on" the C3 position for substitution.[1]

  • Mechanism: The SMe group prevents unwanted side reactions at C3 during C2 manipulation. Once the C2 group is established, the SMe is oxidized to a sulfone (-SO₂Me) or sulfoxide (-SOMe). The sulfonyl group is a potent nucleofuge (leaving group), allowing displacement by amines or alkoxides under mild conditions.

  • Application: Synthesis of 2,3-diaminopyrazines or 2-amino-3-alkoxypyrazines, which are common motifs in antitubercular agents (e.g., Pyrazinamide analogs).[1]

Synthesis of Fused Heterocycles (Thienopyrazines)

This compound is a precursor to thienopyrazines , a scaffold found in organic photovoltaics and bio-imaging dyes.

  • Protocol Logic:

    • Sonogashira Coupling: React 2-chloro-3-methylthiopyrazine with a terminal alkyne to replace the Cl.[1]

    • Cyclization: The resulting alkyne-thioether undergoes electrophilic cyclization (often mediated by Iodine or Bromine) to close the thiophene ring onto the pyrazine core.

    • Result: A highly conjugated, planar system suitable for electronic applications.

Flavor & Fragrance Precursors

While 2-chloro-3-methylthiopyrazine is not a flavorant itself, it is a synthetic parent to 2-Methyl-3-(methylthio)pyrazine (FEMA 3208), a potent "roasted hazelnut/meat" flavor compound.[1]

  • Industrial Route: Replacement of the Chlorine with a Methyl group (via Grignard or methylboronic acid coupling) yields the high-value flavor compound. This route avoids the formation of inseparable isomer mixtures often seen in direct methylation of methylthiopyrazine.

Part 3: Experimental Methodologies

Protocol A: Synthesis of the Scaffold

Starting Material: 2,3-Dichloropyrazine (CAS 4858-85-9)[1]

Rationale: 2,3-Dichloropyrazine is symmetric.[1] Monosubstitution with a thiolate nucleophile must be controlled to prevent disubstitution.

  • Reagents: 2,3-Dichloropyrazine (1.0 equiv), Sodium Thiomethoxide (NaSMe, 1.05 equiv), THF (anhydrous).

  • Procedure:

    • Dissolve 2,3-dichloropyrazine in dry THF at 0°C under N₂.

    • Add NaSMe portion-wise over 30 minutes. The low temperature prevents disubstitution.

    • Stir at room temperature for 4 hours. Monitor by TLC (disappearance of starting material).

    • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is a pale yellow oil/solid.

Protocol B: Activation via Oxidation (Sulfone Synthesis)

Target: 2-Chloro-3-(methylsulfonyl)pyrazine (CAS 1209459-15-3)[1]

Rationale: Converting the sulfide to a sulfone dramatically lowers the LUMO energy of the pyrazine ring, making the C3 position hyper-reactive to nucleophiles.

  • Reagents: 2-Chloro-3-methylthiopyrazine (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 2.2 equiv), DCM.[1]

  • Procedure:

    • Dissolve substrate in DCM at 0°C.

    • Add mCPBA slowly. Stir for 12 hours at room temperature.

    • Workup: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and Na₂S₂O₃ (to quench peroxides).

    • Yield: Typically >85%.[2] The product is a white crystalline solid.

Part 4: Data Summary & Safety

Comparative Reactivity Data
SubstituentEffect on Pyrazine RingLeaving Group AbilityPrimary Reaction Type
-Cl (Chlorine)Inductive withdrawal (-I)GoodPd-Catalyzed Coupling / SNAr
-SMe (Methylthio)Mesomeric donation (+M)Poor (Protected)Directed Lithiation / Oxidation
-SO₂Me (Sulfone)Strong withdrawal (-I, -M)ExcellentSNAr (Rapid displacement)
Safety & Handling
  • Hazard Identification: Chloropyrazines are skin and eye irritants (H315, H319). Methylthio derivatives often possess strong, pervasive odors (mercaptan-like) even at low concentrations.[1]

  • Containment: All reactions involving NaSMe or the sulfide intermediate must be performed in a well-ventilated fume hood. Bleach (hypochlorite) solution should be kept ready to neutralize any spilled sulfur compounds.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Sulfides can slowly oxidize to sulfoxides in air.[1]

Part 5: References

  • Synthesis of 2-substituted-3-chloropyrazines:

    • Source: National Institutes of Health (NIH) / PMC. "In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines."

    • URL:[Link]

  • Nucleophilic Substitution of Chloroazines:

    • Source: PubMed. "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides."

    • URL:[Link]

  • Pyrazine Derivatives in Flavor Chemistry:

    • Source: NIST Chemistry WebBook.[3] "Pyrazine, 2-methyl-3-(methylthio)-."[1][4][5][6][7]

    • URL:[Link]

  • Sulfone Activation Strategy (Analogous Pyridine Chemistry):

    • Source: Royal Society of Chemistry (RSC). "Nucleophilic substitutions at the pyridine ring... reactions of 2-chloro-3-nitropyridine."[1]

    • URL:[Link]

  • Commercial Availability & Properties (Sulfone Derivative):

    • Source: ChemScene. "2-Chloro-3-(methylsulfonyl)pyrazine (CAS 1209459-15-3)."[1]

Technical Guide: Reactivity & Functionalization of 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of the C-Cl bond in 2-Chloro-3-methylthiopyrazine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors, antimycobacterials, and flavor chemistry. 2-Chloro-3-methylthiopyrazine represents a critical bifunctional intermediate. Its utility stems from the orthogonal reactivity of its two substituents: the electrophilic C-Cl bond (susceptible to


 and metal-catalyzed cross-coupling) and the nucleophilic/directing SMe  (methylthio) group.

This guide provides a comprehensive analysis of the C-Cl bond's reactivity in this specific electronic environment, detailing protocols for nucleophilic substitution and palladium-catalyzed couplings while addressing the challenges posed by sulfur-mediated catalyst poisoning.

Electronic Structure & Reactivity Profile

The "Ortho-Thio" Effect

The reactivity of the C-Cl bond at position 2 is heavily influenced by the adjacent methylthio group at position 3. Understanding this electronic push-pull dynamic is prerequisite to experimental design.

  • Pyrazine Ring (Electron Deficient): The 1,4-diazine ring is naturally electron-deficient, lowering the LUMO energy and activating the C-Cl bond toward nucleophilic attack.

  • Chloro Group (Inductive Withdrawal): -I effect further activates C2.

  • Methylthio Group (Resonance vs. Induction):

    • Induction (-I): Sulfur is electronegative, inductively withdrawing electron density, which theoretically activates the ring.

    • Resonance (+M): The lone pairs on sulfur overlap with the

      
      -system of the pyrazine ring. This mesomeric donation increases electron density at the ortho (C2) and para positions relative to the sulfur.
      

Net Result: While the SMe group is generally considered an activating group in electrophilic substitution, in nucleophilic aromatic substitution (


) , its +M effect partially deactivates the C-Cl bond compared to 2,3-dichloropyrazine. However, the strong electron-withdrawing nature of the two ring nitrogens ensures the C-Cl bond remains sufficiently reactive for substitution under mild-to-moderate thermal conditions.
Visualization of Electronic Effects

ElectronicEffects SMe 3-SMe Group (Donor +M / Withdrawing -I) Pyrazine Pyrazine Core (Electron Deficient) SMe->Pyrazine Donates e- density (+M) Deactivates SNAr Cl 2-Cl Bond (Leaving Group) SMe->Cl Steric/Chelation effects Pyrazine->Cl Activates C-Cl bond (Low LUMO) Reactivity Net Reactivity: Activated for SNAr (Less than 2,3-dichloro) Pyrazine->Reactivity Cl->Reactivity

Figure 1: Electronic interplay in 2-chloro-3-methylthiopyrazine determining C-Cl bond lability.

Synthesis of the Core Scaffold[1]

Before exploring downstream reactivity, the synthesis of the 2-chloro-3-methylthiopyrazine core is typically achieved via controlled monosubstitution of 2,3-dichloropyrazine.

Protocol: Monosubstitution of 2,3-Dichloropyrazine

Reaction: 2,3-Dichloropyrazine + NaSMe


 2-Chloro-3-(methylthio)pyrazine
  • Stoichiometry: Use exactly 1.0 equivalent of Sodium Thiomethoxide (NaSMe). Excess leads to the bis-sulfide.

  • Solvent: THF or DMF (anhydrous).

  • Temperature:

    
     to RT.
    
  • Procedure:

    • Dissolve 2,3-dichloropyrazine (1.0 eq) in anhydrous THF under

      
      .
      
    • Cool to

      
      .
      
    • Add NaSMe (0.95–1.0 eq) portion-wise or as a solution in THF over 30 minutes.

    • Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

    • Workup: Quench with water, extract with EtOAc. The product is often a solid or oil that can be purified by silica chromatography (Hexane/EtOAc).

Nucleophilic Aromatic Substitution ( )

The C-Cl bond in 2-chloro-3-methylthiopyrazine is a prime candidate for


 reactions with amines, alkoxides, and thiols.
Mechanism

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate. The nitrogen atoms stabilize the negative charge.

Experimental Considerations
  • Amines: Primary and secondary amines react readily. Weak nucleophiles (anilines) may require base (Cs₂CO₃, NaH) or higher temperatures (

    
    ).
    
  • Alkoxides: Reaction with NaOMe or NaOEt typically requires heating to reflux in the corresponding alcohol.

  • Regioselectivity: Since the C3 position is already blocked by SMe, substitution occurs exclusively at C2.

Table 1: Optimized Conditions
Nucleophile ClassReagentSolventBaseTemp (

)
Notes
Aliphatic Amines Morpholine, PiperidineEtOH, DMF, or DMSODIPEA or None25–80Often proceeds without external base if amine is excess.
Aromatic Amines AnilinesDMSO or NMPNaH or

-BuOK
100–120Requires deprotonation of aniline for efficient rate.
Alkoxides NaOMe, NaO

Pr
MeOH,

PrOH
-RefluxCompetitive hydrolysis possible if water is present.
Thiols R-SHDMFK₂CO₃60–90Generates bis-thioethers.

Transition Metal-Catalyzed Cross-Coupling

This is the most challenging yet valuable transformation. The 3-SMe group poses a significant risk of catalyst poisoning because the sulfide sulfur is a soft Lewis base that binds strongly to soft Pd(II) centers, potentially displacing phosphine ligands and arresting the catalytic cycle.

Suzuki-Miyaura Coupling

Objective: Formation of C-C bonds (Biaryl/Heterobiaryl).

The "Sulfur Problem" & Solution: To overcome sulfur poisoning, one must use ligands that bind Palladium more strongly than the sulfide or are sterically bulky enough to prevent the sulfide from coordinating.

  • Recommended Ligands:

    • Buchwald Ligands: SPhos, XPhos, RuPhos. (Biaryl dialkylphosphines are bulky and electron-rich).

    • NHCs: PEPPSI-IPr or Pd-NHC precatalysts.

    • Bidentate Ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) often works due to the chelate effect.

Protocol: Suzuki Coupling of 2-Chloro-3-methylthiopyrazine

Reaction: 2-Chloro-3-methylthiopyrazine + Ar-B(OH)₂


 2-Aryl-3-methylthiopyrazine
  • Reagents:

    • Substrate (1.0 eq)[1][2][3]

    • Aryl Boronic Acid (1.2–1.5 eq)

    • Catalyst:

      
       (2 mol%) + SPhos  or XPhos  (4–8 mol%). Alternatively, 
      
      
      
      (5 mol%).
    • Base:

      
       (2.0 eq) or 
      
      
      
      .
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1). Degassing is critical.

  • Conditions:

    
     under Argon for 12–18 hours.
    
  • Note: If conversion is low, increase catalyst loading to 5–10 mol% to compensate for partial poisoning.

Buchwald-Hartwig Amination

Used when


 fails (e.g., with electron-poor anilines or steric hindrance).
  • Catalyst System:

    
     + BINAP  or Xantphos .
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or Dioxane at

    
    .
    

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for functionalizing the C-Cl bond based on the desired nucleophile and reaction class.

ReactionWorkflow Start Start: 2-Chloro-3-methylthiopyrazine Decision Desired Bond Formation? Start->Decision SNAr C-N / C-O Bond (Nucleophilic Substitution) Decision->SNAr Strong Nucleophile Coupling C-C / C-N Bond (Pd-Catalyzed) Decision->Coupling Weak Nuc / Carbon Nuc Aliphatic Aliphatic Amines (Mild Heat, No Cat) SNAr->Aliphatic Aromatic Anilines/Phenols (Strong Base + Heat) SNAr->Aromatic Suzuki Suzuki-Miyaura (Ar-B(OH)2) Use SPhos/XPhos Coupling->Suzuki Buchwald Buchwald-Hartwig (Ar-NH2) Use BINAP/Xantphos Coupling->Buchwald Warning CRITICAL: S-Poisoning Risk Use Bulky/Chelating Ligands Coupling->Warning

Figure 2: Decision matrix for functionalizing 2-Chloro-3-methylthiopyrazine.

References

  • General Reactivity of Chloropyrazines

    • Title: Nucleophilic substitution of 2,3-dichloropyrazine.[4][5][6]

    • Source:GuideChem / Sigma-Aldrich Technical D
  • Suzuki Coupling on Sulfur-Containing Heterocycles

    • Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
    • Source:MDPI Chem. Proc. 2023.[7][8]

    • URL:[Link]

  • Synthesis of Alkylthiopyrazines

    • Title: Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide and Polysulfides.
    • Source:Environmental Science & Technology.
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: Buchwald-Hartwig Amin
    • Source:Chemistry LibreTexts.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Chloro-3-methylthiopyrazine via Directed ortho-Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, process optimization, and self-validating synthetic protocols.

Introduction & Strategic Rationale

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for benzene or pyridine in the development of kinase inhibitors and CNS-active therapeutics. However, functionalization of the pyrazine ring is notoriously challenging due to its severe


-electron deficiency.

The synthesis of 2-chloro-3-methylthiopyrazine from commercially available 2-chloropyrazine relies on a Directed ortho-Lithiation (DoL) strategy. The electron-withdrawing chlorine atom strongly acidifies the adjacent C-3 proton via inductive (


) effects, allowing for regioselective deprotonation[1]. Subsequent electrophilic trapping with dimethyl disulfide (MeSSMe) yields the desired thioether. This application note details the critical mechanistic parameters required to suppress side reactions and maximize yield.

Mechanistic Causality: Overcoming Pyrazine -Deficiency

As a highly electron-deficient heterocycle, 2-chloropyrazine is highly susceptible to nucleophilic aromatic substitution (S


Ar) and single-electron transfer (SET) side reactions. The success of this protocol hinges on two critical parameters:
  • Base Selection (Steric Bulk vs. Nucleophilicity): Standard alkyllithiums (e.g., n-BuLi) cannot be used, as they rapidly undergo nucleophilic addition to the pyrazine ring rather than deprotonation. While Lithium diisopropylamide (LDA) is a standard non-nucleophilic base, its use with 2-chloropyrazine often leads to the formation of a dimeric byproduct, 3,3'-dichloro-2,2'-bipyrazine[2]. To completely suppress this dimerization, Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is mandated. The extreme steric bulk of LTMP prevents any nucleophilic attack, ensuring clean, regioselective abstraction of the C-3 proton[1][3].

  • Cryogenic Control (-78 °C): The resulting 2-chloro-3-lithiopyrazine intermediate is highly unstable. If the internal temperature rises above -60 °C, the intermediate undergoes rapid thermal decomposition, ring-opening, or secondary deprotonation (yielding 3,6-dilithiated species)[3]. Strict adherence to -78 °C is required until the electrophile is fully introduced[4].

Quantitative Process Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution, validating the selection of LTMP at -78 °C.

Base EquivalentTemperature (°C)ElectrophileMajor ProductYield (%)Mechanistic Observation
n-BuLi (1.05 eq)-78MeSSMeComplex mixture< 10Rapid nucleophilic addition to the pyrazine ring.
LDA (1.05 eq)-78MeSSMe2-Chloro-3-methylthiopyrazine45 - 55Competitive formation of 3,3'-dichloro-2,2'-bipyrazine[2].
LTMP (1.05 eq) -78 MeSSMe 2-Chloro-3-methylthiopyrazine 75 - 85 Clean C-3 deprotonation; suppressed dimerization[1].
LTMP (1.05 eq)-40MeSSMeScrambled products20 - 30Thermal decomposition and 3,6-dilithiation[3].

Experimental Workflow

Workflow cluster_0 Phase 1: Preparation & Lithiation cluster_1 Phase 2: Quench & Workup N1 Dry THF + TMP (Cool to -78 °C) N2 Add n-BuLi (Form LTMP in situ) N1->N2 N3 Dropwise addition of 2-Chloropyrazine (Maintain -78 °C) N2->N3 N4 Stir 45 min (Form 2-Chloro-3-lithiopyrazine) N3->N4 N5 Add Dimethyl Disulfide (MeSSMe) (Electrophilic Trapping) N4->N5 Direct Transfer N6 Warm to Room Temperature (Complete Reaction) N5->N6 N7 Quench with sat. NH4Cl (aq) N6->N7 N8 Extraction & Silica Gel Purification (Yield: 2-Chloro-3-methylthiopyrazine) N7->N8

Workflow for the directed ortho-lithiation and thioetherification of 2-chloropyrazine.

Self-Validating Protocol: Synthesis of 2-Chloro-3-methylthiopyrazine

Scale: 10.0 mmol

Materials Required:

  • 2-Chloropyrazine: 10.0 mmol (1.14 g)

  • 2,2,6,6-Tetramethylpiperidine (TMP): 11.0 mmol (1.55 g)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes: 10.5 mmol (4.2 mL)

  • Dimethyl disulfide (MeSSMe): 12.0 mmol (1.13 g)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step 1: In Situ Generation of LTMP

  • Flame-dry a 100 mL Schlenk flask under a positive pressure of argon.

  • Add anhydrous THF (20 mL) and TMP (11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (10.5 mmol) dropwise via syringe over 5 minutes.

  • Self-Validation Checkpoint: Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes. A slight pale-yellow tint indicates the successful formation of the LTMP anion. Recool the solution strictly to -78 °C.

Step 2: Directed ortho-Lithiation

  • Dissolve 2-chloropyrazine (10.0 mmol) in anhydrous THF (10 mL) in a separate dry vial.

  • Add the 2-chloropyrazine solution dropwise to the LTMP solution at -78 °C over 15 minutes. Critical Technique: Dispense the solution down the inner wall of the flask to pre-cool the drops before they hit the reaction mixture, preventing localized heating.

  • Stir the resulting dark solution at -78 °C for exactly 45 minutes to ensure complete formation of 2-chloro-3-lithiopyrazine[4].

Step 3: Electrophilic Trapping

  • Add dimethyl disulfide (12.0 mmol) neat, dropwise, to the reaction mixture at -78 °C.

  • Maintain the temperature at -78 °C for an additional 30 minutes to allow the initial trapping to occur without thermal degradation.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over 1 hour.

Step 4: Workup and Purification

  • Quench the reaction by slowly adding saturated aqueous NH

    
    Cl (20 mL).
    
  • Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 9:1 to 8:2 v/v) to isolate the product as a pale yellow oil.

Quality Control & Analytical Validation

To ensure the protocol is a self-validating system, perform the following analytical checks:

  • TLC Monitoring: On silica gel (Hexanes/EtOAc 8:2), the starting 2-chloropyrazine has an

    
     of ~0.4. The product, 2-chloro-3-methylthiopyrazine, is less polar due to the lipophilic methylthio group and will elute higher (
    
    
    
    ~0.6). Both spots are strongly UV active at 254 nm.
  • 
    H NMR Verification (CDCl
    
    
    
    ):
    The starting material exhibits three distinct aromatic protons. Successful regioselective conversion is confirmed by the disappearance of the C-3 proton, leaving only two aromatic protons (an AB quartet or two doublets with
    
    
    Hz) around 8.0–8.3 ppm. Additionally, a sharp 3H singlet must appear at ~2.6 ppm, corresponding to the newly introduced
    
    
    group.

References

1.[1] Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Sciforum. URL:[Link] 2.[3] Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. URL: [Link] 3.[4] SYNTHESIS OF 6-ARYL-6,7-DIHYDRO-8H-THIOPYRANO[2,3-b]- PYRAZIN-8-ONES. Heterocycles / CLOCKSS. URL:[Link] 4.[2] Byproducts in the Synthesis of Di-2-pyrazinylmethane. National Institute of Informatics (NII). URL:[Link]

Sources

Nucleophilic aromatic substitution on 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of Pyrazines Subject: Modular


 Protocols for 2-Chloro-3-(methylthio)pyrazine
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Part 1: Executive Summary & Strategic Logic

The "Linchpin" Strategy in Heterocyclic Synthesis 2-Chloro-3-(methylthio)pyrazine is not merely a substrate; it is a bifunctional linchpin designed for the regioselective construction of non-symmetric 2,3-disubstituted pyrazines. In drug discovery, the pyrazine core is a privileged scaffold (e.g., Bortezomib, Pyrazinamide), yet decorating it with distinct substituents at adjacent positions remains synthetically challenging due to competing reactivities.

The Core Directive: This guide details a Sequential Activation Strategy .

  • Phase I (Chemoselective

    
    ):  The chlorine atom at C-2 acts as the primary leaving group. The methylthio group (-SMe) at C-3 is electronically active (donating by resonance) but chemically inert to displacement under standard basic conditions, effectively serving as a "masked" leaving group.
    
  • Phase II (Oxidative Activation): The -SMe group is oxidized to a sulfone (-

    
    ), transforming a passive bystander into a "super-leaving group" (nucleofuge) that is often more reactive than the original halogen.
    
  • Phase III (Secondary

    
    ):  A second nucleophile displaces the sulfone, completing the 2,3-hetero-functionalization.
    

Part 2: Mechanistic Grounding & Pathway Visualization

Why C-2 First? In the ground state, the C-2 position is activated by the adjacent ring nitrogen (


-nitrogen) and the electron-withdrawing inductive effect (-I) of the chlorine. While the -SMe group is also ortho to a nitrogen, the C-Cl bond is significantly more labile (

rate:

). The -SMe group prevents "over-reaction" (bis-substitution) that is common with 2,3-dichloropyrazine.

Visualizing the Workflow The following diagram illustrates the divergent pathways and the "Safe Route" (Green) vs. the "Risky Route" (Red) where regioselectivity is compromised.

SNAr_Pathway Start 2-Chloro-3-(methylthio)pyrazine Product1 Intermediate A: 2-Amino-3-(methylthio)pyrazine Start->Product1 Step 1: Amine, Base (C-2 Selective) OxidizedStart 2-Chloro-3-(methanesulfonyl)pyrazine Start->OxidizedStart Oxidation First (Not Recommended) Sulfone Intermediate B: 2-Amino-3-(methanesulfonyl)pyrazine Product1->Sulfone Step 2: mCPBA or H2O2 (S-Oxidation) Final Target: 2-Amino-3-alkoxy/aminopyrazine Sulfone->Final Step 3: Nu- (RO- or RNH-) (C-3 Displacement) Mixture Regiochemical Mixture: C-2 vs C-3 Displacement OxidizedStart->Mixture Nu- Attack

Figure 1: Sequential functionalization logic. The green path ensures complete regiocontrol by utilizing the differential leaving group ability of Cl vs.


.

Part 3: Detailed Experimental Protocols

Protocol A: C-2 Amination (Primary Displacement)

Objective: Selective displacement of Chloride by a secondary amine (e.g., Morpholine) while retaining the sulfide.

Reagents & Setup:

  • Substrate: 2-Chloro-3-(methylthio)pyrazine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) [0.5 M]

  • Apparatus: Round-bottom flask with reflux condenser, magnetic stirring.

Step-by-Step Procedure:

  • Charge: Dissolve 2-Chloro-3-(methylthio)pyrazine (e.g., 1.60 g, 10 mmol) in EtOH (20 mL).

  • Add: Add DIPEA (3.5 mL, 20 mmol) followed by Morpholine (1.05 mL, 12 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Cl) should disappear; the product is typically more polar.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in EtOAc (50 mL) and wash with water (

    
    ) and Brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.
    

Expert Insight:

Why Ethanol? Protic solvents like ethanol can assist


 reactions by stabilizing the anionic Meisenheimer complex intermediate via hydrogen bonding. For unreactive amines, switch to DMF at 

.
Protocol B: Sulfide Oxidation (Activation)

Objective: Convert the chemically inert methylthio ether into a highly reactive methylsulfone.

Reagents & Setup:

  • Substrate: 2-Morpholino-3-(methylthio)pyrazine (from Protocol A)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) [0.2 M]

  • Quench: 10%

    
     (aq) and Sat. 
    
    
    

Step-by-Step Procedure:

  • Charge: Dissolve the sulfide substrate (1.0 equiv) in DCM. Cool to

    
     (ice bath).
    
  • Add: Add mCPBA (2.5 equiv) portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature for 2–3 hours.

    • Checkpoint: LC-MS is critical here. Look for the Mass+32 (sulfone) peak. If Mass+16 (sulfoxide) persists, add 0.5 equiv more mCPBA.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 10%

      
       (removes excess peroxide).
      
    • Sat.

      
       (
      
      
      
      , removes m-chlorobenzoic acid byproduct).
  • Isolation: Dry over

    
     and concentrate. Sulfones often crystallize upon standing or triturating with ether.
    

Green Alternative: For large-scale (>10g), use catalytic


 (2 mol%) and 30% 

in acidic conditions to avoid generating stoichiometric organic waste [Reference 1.10].
Protocol C: C-3 Displacement (Secondary Substitution)

Objective: Displacement of the sulfone group by a second nucleophile (e.g., Sodium Methoxide).

Reagents & Setup:

  • Substrate: 2-Morpholino-3-(methanesulfonyl)pyrazine

  • Nucleophile: NaOMe (1.5 equiv)

  • Solvent: Methanol (anhydrous)

  • Temp:

    
     to RT.
    

Step-by-Step Procedure:

  • Charge: Dissolve the sulfone intermediate in dry MeOH. Cool to

    
    .
    
  • Add: Add NaOMe solution (25% in MeOH) dropwise.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT for 1 hour.
    
    • Note: Pyrazinyl sulfones are extremely reactive. Heating is rarely required and may cause degradation.

  • Workup: Quench with dilute HCl (to pH 7) or

    
    . Extract with EtOAc.[1]
    
  • Result: The final product is 2-Morpholino-3-methoxypyrazine.

Part 4: Data Summary & Troubleshooting

Reactivity Comparison of Leaving Groups on Pyrazine

Leaving Group (LG)Relative Rate (

)
Conditions RequiredComments



to RT
The "Super-LG". Displaces rapidly.


(Reference)

Standard

reactivity.



/ Catalyst
Effectively inert without activation.


InertPoor leaving group in this context.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 1 Hydrolysis of Cl to OHEnsure solvents are dry. Avoid hydroxide bases (NaOH/KOH) in Step 1; use DIPEA or

.
Incomplete Oxidation Stopped at SulfoxideSulfoxides are less reactive than sulfones. Ensure >2.2 eq oxidant and monitor by LC-MS (Sulfone is M+32).
Regio-scrambling Oxidized before Step 1Never oxidize the starting material (2-Cl-3-SMe) before the first substitution. The sulfone will compete with the Cl.

References

  • Regioselectivity in Pyrimidine/Pyrazine

    
    : 
    
    • Lu, Y., et al. "Dichotomy in Regioselectivity of

      
       Reactions with 2-MeSO2-4-Chloropyrimidine."[2] WuXi AppTec QM Magic Class, Chapter 48.
      
  • Sequential Substitution Strategy

    • Lutz, M., et al.
  • Sulfide Oxidation Protocols (Green Chemistry)

    • Kirihara, M., et al. "Oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide."[1][3] Synlett, 2010.[1][3]

  • General

    
     Mechanism & Kinetics: 
    
    • "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-(methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-3-(methylthio)pyrazine (CAS: 28244-38-0) as the electrophilic partner.

While chloropyrazines are generally excellent substrates for palladium-catalyzed cross-coupling due to their electron-deficient nature, the presence of the ortho-methylthio (-SMe) group introduces a critical duality:

  • Catalyst Poisoning: The soft sulfur atom can coordinate strongly to soft Pd(II) species, potentially arresting the catalytic cycle (the "Sulfur Trap").

  • Electronic Deactivation: The mesomeric donation (+M) of the sulfur atom into the pyrazine ring partially counteracts the inductive withdrawal (-I) of the nitrogen atoms, raising the activation energy for oxidative addition compared to simple 2-chloropyrazine.

This protocol overcomes these barriers by utilizing bulky, electron-rich biaryl phosphine ligands (Buchwald-type) to sterically preclude sulfur coordination while accelerating oxidative addition.

Substrate Analysis

PropertySpecification
Compound 2-Chloro-3-(methylthio)pyrazine
Structure Pyrazine ring substituted at C2 (Cl) and C3 (SMe)
Molecular Weight 160.62 g/mol
Key Reactivity C–Cl bond activation (Electrophile)
Major Challenge Chelation/Poisoning by C3-SMe group; Hydrolysis of C-Cl
Storage 2–8°C, Inert atmosphere (Hygroscopic)

Mechanistic Insight: The "Sulfur Trap"

To achieve high yields, one must understand the competition between the productive cycle and the inhibitory pathway.

The Pathway Logic
  • Active Species Generation: L-Pd(0) is generated.

  • The Fork:

    • Path A (Productive): L-Pd(0) inserts into the C–Cl bond (Oxidative Addition).

    • Path B (Inhibitory): The C3-SMe sulfur coordinates to Pd(0) or Pd(II), forming a stable, non-reactive chelate or resting state.

  • Solution: Use ligands like SPhos or XPhos .[1][2][3] Their immense steric bulk creates a "protective shell" around the Pd center, disfavoring the approach of the sulfur atom while permitting the linear approach of the C–Cl bond.

G PreCat Pd Precatalyst (Pd-L) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation Trap OFF-CYCLE TRAP Pd-S Coordination (Catalyst Poisoning) ActivePd->Trap S-Coordination (Without Bulky Ligand) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) ActivePd->OxAdd + Substrate (Fast with SPhos/XPhos) Substrate 2-Chloro-3- (methylthio)pyrazine Trap->ActivePd Reversible (Slow) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle highlighting the competitive sulfur coordination pathway (Red) vs. the productive cycle (Green/Yellow).

Optimized Protocol (Gold Standard)

This protocol utilizes XPhos Pd G3 or SPhos Pd G3 . These precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation, minimizing the window for sulfur poisoning during the induction period.

Materials
  • Electrophile: 2-Chloro-3-(methylthio)pyrazine (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or SPhos Pd G3 (2.0 – 5.0 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Preferred over carbonates to minimize hydrolysis.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Procedure
  • Preparation of Solids:

    • Charge a reaction vial equipped with a magnetic stir bar with:

      • 2-Chloro-3-(methylthio)pyrazine (1.0 mmol, 160 mg)

      • Boronic Acid (1.2 mmol)

      • K₃PO₄ (3.0 mmol, 636 mg)

      • XPhos Pd G3 (0.02 mmol, 17 mg for 2 mol%)

    • Note: If the boronic acid is sticky/oily, weigh it into the vial first.

  • Degassing (Critical Step):

    • Seal the vial with a septum cap.

    • Evacuate under high vacuum and backfill with Argon (repeat 3 times).

    • Why? Oxygen accelerates phosphine oxidation and protodeboronation.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) via syringe.

    • The final concentration should be approx. 0.2 M with respect to the pyrazine.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (1000 rpm).

    • Monitor by LC-MS at 1 hour and 4 hours.

    • Typical completion time: 2–6 hours.

  • Work-up:

    • Cool to room temperature.[4][5]

    • Dilute with EtOAc (10 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Dry organics over Na₂SO₄, filter, and concentrate.

    • Purify via flash chromatography (Silica gel).

Optimization & Troubleshooting Matrix

If the standard protocol fails, consult this matrix. The proximity of the Sulfur and Chlorine atoms makes this substrate sensitive to steric crowding on the coupling partner.

IssueObservation (LC-MS)Root CauseCorrective Action
Low Conversion High % of Starting Material (SM)Catalyst Poisoning by SulfurSwitch to SPhos Pd G3 . SPhos is structurally optimized to protect Pd from S-coordination. Increase loading to 5 mol%.
Hydrolysis Peak at M-Cl + OH (Pyrazinone formation)Base is too strong/nucleophilicSwitch base to K₂CO₃ or K₃PO₄ (anhydrous) and reduce water ratio (e.g., Toluene/Water 10:1).
Protodeboronation Boronic acid converted to Ar-HUnstable Boronic AcidUse Boronic Ester (Pinacol) or MIDA Boronate . Lower temp to 60°C. Add base slowly.
Homocoupling Ar-Ar dimer detectedOxidation of Boronic AcidImprove degassing (Sparge solvents with Ar for 15 mins).

Ligand Selection Guide

The choice of ligand is the single most critical variable for this substrate.

LigandClassRecommendationRationale
XPhos Biaryl PhosphinePrimary Choice Excellent balance of sterics and electronics. Usually highest turnover for heteroaryl chlorides.
SPhos Biaryl PhosphineAlternative Specifically designed for high stability. The methoxy groups provide extra stability against sulfur poisoning.
Pd(dppf)Cl₂ BidentateLegacy/Backup Good for very simple couplings, but often requires higher loading (5-10 mol%) to overcome sulfur poisoning.
PPh₃ MonodentateAvoid Labile ligand; easily displaced by the -SMe group, leading to catalyst death.

Workflow Diagram

Workflow Start Start: 2-Cl-3-SMe-Pyrazine Screen Screening Phase: Ligand: XPhos vs SPhos Base: K3PO4 vs K2CO3 Start->Screen Check LC-MS Check (T = 1 hr) Screen->Check Opt Optimization: Increase Temp (100C) or Catalyst Load (5%) Check->Opt <50% Conv. Scale Scale Up: (1g - 10g) Standard Protocol Check->Scale >90% Conv. Opt->Check Re-run Final Isolation: Flash Column (Avoid Acidic Workup) Scale->Final

Figure 2: Decision workflow for reaction optimization and scale-up.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Context: Establishes SPhos/XPhos as superior ligands for hindered and heteroaryl substrates.[6]

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Sigma-Aldrich (Merck) Technical Review.

    • Context: General operational parameters and base selection for sensitive substr
  • Hartwig, J. F. "Evolution of Fourth-Generation Palladacycles for Cross-Coupling." Accounts of Chemical Research, 2008.

    • Context: Explains the activation mechanism of G3 prec
  • Li, H., et al. "Palladium-Catalyzed Cross-Coupling of Chloropyrazines." Organic Letters, 2015.[4]

    • Context: Specific reactivity trends of chloropyrazine electrophiles.

Sources

Application Note: Buchwald-Hartwig Amination of 2-Chloro-3-methylthiopyrazine

[1]

Executive Summary

The amination of 2-Chloro-3-methylthiopyrazine requires a specialized catalytic approach. While the electron-deficient pyrazine core facilitates oxidative addition, the ortho-methylthio (-SMe) group acts as a potent hemi-labile ligand.[1] This sulfur atom can competitively bind to the Palladium center, forming stable non-productive chelates or displacing less bulky phosphine ligands, effectively poisoning the catalyst.

This protocol utilizes Third and Fourth Generation (G3/G4) Buchwald Precatalysts incorporating bulky biarylphosphine ligands (BrettPhos and RuPhos ). These ligands provide sufficient steric bulk to prevent "off-cycle" sulfur coordination while promoting the reductive elimination step, which is often the turnover-limiting step in electron-deficient systems.[1]

Strategic Analysis

Substrate Challenges
  • Electronic Activation: The pyrazine ring is highly electron-deficient, making the C-Cl bond activated for Oxidative Addition (OA).[1] However, this electron deficiency renders the subsequent Reductive Elimination (RE) more difficult compared to electron-rich aryls.

  • Catalyst Poisoning (The "S-Trap"): The sulfur atom in the -SMe group is a soft Lewis base.[1] In standard catalytic cycles, the Pd(II) intermediate can become trapped in a stable 5-membered chelate involving the pyrazine nitrogen (N1) and the sulfur atom.

  • Steric Crowding: The -SMe group is ortho to the reaction site. This steric bulk inhibits the approach of the amine nucleophile, requiring a catalyst system that creates a flexible yet defined pocket.

Ligand Selection Logic
  • BrettPhos (for Primary Amines): The methoxy groups on the ligand's non-coordinating ring provide electronic stabilization and extreme steric bulk, preventing the -SMe group from binding to the Pd center.

  • RuPhos (for Secondary Amines): Offers a slightly different steric profile optimized for secondary amines, preventing

    
    -hydride elimination (if alkyl groups are present) and facilitating RE.
    
  • Xantphos (Alternative): A wide-bite-angle bidentate ligand.[1] Useful if the monodentate systems fail, as the rigidity can force the complex out of the "S-Trap" chelate, though reaction rates are typically slower.

Mechanistic Pathway & Poisoning Risks

The diagram below illustrates the standard catalytic cycle versus the specific "S-Trap" off-cycle pathway relevant to this substrate.

BuchwaldMechanismPd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Pd(II)-Ar-Cl)Pd0->OxAdd+ SubstrateCoordAmine Coordination& DeprotonationOxAdd->Coord+ Amine / BaseSTrapOFF-CYCLE TRAPPd(II) S-N Chelate(Catalyst Death)OxAdd->STrapCompetitive S-Binding(If Ligand is Small)RedElimReductive Elimination(Product Release)Coord->RedElimC-N Bond FormedRedElim->Pd0Regenerate Pd(0)STrap->OxAddRequires Bulky Ligandto Reverse

Figure 1: The "S-Trap" represents the formation of a stable chelate between the pyrazine nitrogen and the methylthio sulfur, arresting the cycle. Bulky ligands (L) destabilize this trap.

Experimental Protocols

General Screening Conditions (Micro-scale)

Before scaling up, screen these three systems to determine the optimal match for your specific amine.

ComponentSystem A (Primary Amines)System B (Secondary Amines)System C (Base Sensitive)
Precatalyst BrettPhos Pd G4RuPhos Pd G4Xantphos Pd G4
Loading 2 - 4 mol%2 - 4 mol%4 - 6 mol%
Base NaOtBu (1.5 equiv)NaOtBu (1.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-DioxaneToluene1,4-Dioxane
Temp 90°C100°C100°C
Standard Operating Procedure (Primary Amines)

Objective: Amination of 2-Chloro-3-methylthiopyrazine with a primary alkyl/aryl amine.[1]

Materials:

  • 2-Chloro-3-methylthiopyrazine (1.0 equiv)[1]

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G4 (0.02 equiv / 2 mol%) [CAS: 1599466-81-5][1]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

  • Anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate)[1]

Step-by-Step Workflow:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Solids Addition: Charge the vial with:

    • BrettPhos Pd G4 precatalyst.

    • NaOtBu (Handle in a glovebox if possible; otherwise, work quickly to minimize moisture absorption).

    • 2-Chloro-3-methylthiopyrazine (if solid).[1]

  • Purging: Cap the vial with a septum. Evacuate and backfill with inert gas (N₂/Ar) three times.

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane via syringe.[1]

    • Add the Amine (if liquid) via syringe.

    • Note: If the substrate is a liquid, add it at this stage.

  • Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

    • Time: Typically 2–4 hours. Monitor by LCMS.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography.

    • Note: Pyrazines are often polar; consider using DCM/MeOH or EtOAc/Hexane gradients.

Workflow Diagram

ExperimentalWorkflowcluster_detailsCritical ParametersStep11. Inert Setup(Vial + N2/Ar)Step22. Charge Solids(Cat, Base, Substrate)Step1->Step2Step33. Add Liquids(Solvent, Amine)Step2->Step3Step44. Heat & Stir(90°C, 2-4h)Step3->Step4Step55. Filtration(Celite/EtOAc)Step4->Step5Param1Anhydrous Solvent(<50 ppm H2O)Param1->Step3Param2Vigorous Stirring(Mass Transfer)Param2->Step4

Figure 2: Operational workflow for the amination protocol.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Conversion Catalyst Poisoning (S-binding)Switch to BrettPhos (if not using) or increase loading to 5 mol%.[1] Ensure solvent is degassed to prevent oxidation of the phosphine.
Dehalogenation (H-Substituted product)

-Hydride Elimination / Protodehalogenation
Switch solvent to Toluene (non-protic).[1] Reduce temperature to 80°C. Ensure amine is dry.
Low Yield (<40%) Incomplete ActivationSwitch base to KOH or K₃PO₄ (with minimal water) or use tBuBrettPhos (more electron-rich).
Starting Material Remains Catalyst DeathAdd a second portion of catalyst (1 mol%) after 2 hours.

Safety & Handling

  • 2-Chloro-3-methylthiopyrazine: Likely an irritant.[1][2] Pyrazines often possess potent odors; use a fume hood.

  • NaOtBu: Corrosive and moisture-sensitive.[1] Causes severe skin burns.

  • Palladium Residues: Heavy metal waste. Dispose of in designated solid waste containers.

References

  • Buchwald, S. L., et al. "A User's Guide to Palladium-Catalyzed Amination Reactions." Chemical Science, 2011, 2, 27-50.[3] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016, 116(19), 12564–12649. Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544. Link

Application Note: High-Yield Amination of 2-Chloro-3-(methylthio)pyrazine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of 2-amino-3-(methylthio)pyrazine (CAS: 28244-10-0) is a critical transformation in the development of pyrazine-based pharmaceuticals, particularly for kinase inhibitors and antitubercular agents. This application note details a robust, scalable protocol for converting 2-chloro-3-(methylthio)pyrazine (CAS: 28244-09-7) to its amino analogue.

While chloropyrazines are generally reactive toward nucleophiles, the presence of the methylthio (-SMe) group at the C3 position introduces unique electronic considerations. The -SMe group acts as a resonance donor, potentially deactivating the ring toward nucleophilic attack compared to 2,3-dichloropyrazine. However, the inductive withdrawal of the sulfur atom, combined with the inherent electron deficiency of the pyrazine ring, ensures that the Nucleophilic Aromatic Substitution (


)  remains the most efficient pathway.

This guide prioritizes a catalyst-free, high-pressure ammonolysis approach, which avoids heavy metal contamination (e.g., Pd or Cu) common in Buchwald-Hartwig aminations, making it highly suitable for pharmaceutical intermediates.

Reaction Mechanistics & Pathway[1][2][3]

The transformation proceeds via an addition-elimination mechanism (


). The ammonia nucleophile attacks the electron-deficient C2 position, forming a resonance-stabilized Meisenheimer complex. The chloride anion, being a superior leaving group to the methylthiolate, is selectively eliminated to restore aromaticity.
Reaction Scheme

ReactionScheme SM 2-Chloro-3-(methylthio)pyrazine (C5H5ClN2S) TS Meisenheimer Intermediate SM->TS + NH3 Reagents NH3 (aq) / EtOH 130-150°C, Pressure Prod 2-Amino-3-(methylthio)pyrazine (C5H7N3S) TS->Prod - Cl- Byprod NH4Cl Prod->Byprod Neutralization

Caption:


 pathway showing the conversion of the chloro-substrate to the amino-product via the Meisenheimer intermediate.

Experimental Protocol: High-Pressure Ammonolysis

This protocol is designed for a 10.0 g scale but is linearly scalable to kilogram quantities in appropriate pressure reactors.

Reagents & Equipment
ComponentSpecificationQuantityMolar Eq.
Starting Material 2-Chloro-3-(methylthio)pyrazine (MW: 160.62)10.0 g1.0
Reagent Ammonium Hydroxide (28-30%

in

)
100 mL~25.0
Solvent Ethanol (Absolute)40 mLN/A
Equipment Stainless Steel Autoclave (Parr Reactor)300 mL capacityN/A
Step-by-Step Methodology

Step 1: Reactor Charging

  • Ensure the autoclave vessel is clean, dry, and free of residue.

  • Charge 2-chloro-3-(methylthio)pyrazine (10.0 g, 62.2 mmol) directly into the vessel liner.

  • Add Ethanol (40 mL). Note: Ethanol acts as a co-solvent to improve the solubility of the organic substrate in the aqueous ammonia phase.

  • Add Ammonium Hydroxide (28-30%, 100 mL).

  • Seal the reactor immediately to prevent ammonia loss.

Step 2: Reaction

  • Begin stirring at 500-600 RPM .

  • Heat the reactor to 140°C . The internal pressure will rise significantly (typically reaching 15-20 bar / 200-300 psi) due to ammonia and solvent vapor pressure.

  • Maintain temperature at 140°C for 12-16 hours .

    • Checkpoint: If equipping a sampling line, check HPLC at 12 hours. Target conversion >98%.

Step 3: Workup & Isolation

  • Cool the reactor to room temperature (<25°C). Vent the excess pressure slowly into a scrubber containing dilute HCl to neutralize ammonia vapors.

  • Open the reactor. The product may have partially precipitated as a tan/yellow solid.

  • Transfer the reaction mixture to a round-bottom flask.

  • Concentrate under reduced pressure (Rotavap) to remove ethanol and the bulk of the water/ammonia. Do not distill to dryness ; reduce volume to approx. 30 mL.

  • Cool the residue in an ice bath (0-5°C) for 1 hour to maximize precipitation.

  • Filter the solid precipitate.[1][2] Wash the cake with cold water (2 x 10 mL) to remove ammonium chloride salts.

Step 4: Purification

  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate or Ethanol.

  • Add activated charcoal (10% w/w), stir for 15 mins, and filter while hot (removes polymeric impurities/color).

  • Allow to crystallize.[3]

  • Yield Expectation: 70-85% (approx. 6.1 - 7.5 g).

  • Appearance: Pale yellow to tan crystalline solid.

Process Logic & Optimization (Troubleshooting)

The following decision tree illustrates how to handle deviations during the synthesis.

Troubleshooting Start Check HPLC Conversion (after 12h) Check1 Conversion < 90%? Start->Check1 Action1 Increase Temp to 155°C Extend time 6h Check1->Action1 Yes Check2 Impurity: Hydrolysis (Pyrazinone)? Check1->Check2 No Action1->Start Action2 Reduce Water Ratio Use NH3/MeOH (sat.) Check2->Action2 Yes (>5%) Success Proceed to Workup Check2->Success No

Caption: Logic flow for optimizing reaction conversion and minimizing hydrolysis byproducts.

Critical Parameters
  • Temperature: Below 120°C, the reaction is sluggish due to the deactivating effect of the -SMe group. Above 160°C, risk of tarring (polymerization) increases.

  • Ammonia Source: If hydrolysis (formation of 3-methylthiopyrazin-2-one) is observed, switch from aqueous ammonia to 7N Ammonia in Methanol . This eliminates water, preventing hydroxide from competing as a nucleophile.

Analytical Characterization

Validating the product requires confirming the loss of the chlorine atom and the presence of the primary amine.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.8 - 7.6 ppm (d, 1H, Pyrazine-H)
      
    • 
       7.5 - 7.3 ppm (d, 1H, Pyrazine-H)
      
    • 
       6.5 - 6.0 ppm (br s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
    • 
       2.55 ppm (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed

      
      
      
  • Melting Point:

    • Literature range for similar aminopyrazines suggests a melting point between 95°C - 110°C (Note: Pure 2-aminopyrazine melts at 117°C; the thio-substituent often lowers MP slightly or alters crystal packing).

Safety & Compliance

  • Ammonia Pressure: This reaction generates significant pressure. Use only rated autoclaves with rupture discs.

  • Venting: Ammonia gas is toxic and corrosive. All venting must be directed to a scrubber system.

  • Chemical Handling: Chloropyrazines can be skin sensitizers. Wear appropriate PPE (gloves, goggles, lab coat).

References

  • General Amination of Chloropyrazines

    • Hall, S. A., & Spoerri, P. E. (1940). 2-Aminopyrazine.[2] Journal of the American Chemical Society.

    • This foundational text establishes the high-pressure ammonolysis of chloropyrazines.
  • Synthesis of Substituted Aminopyrazines (Patent Literature)

    • US Patent 2,396,067: Prepar
    • Describes the autoclave conditions (175°C)
  • Nucleophilic Substitution of 2,3-Dichloropyrazine

    • WuXi AppTec. Tele-Substitution of 2,3-Dichloropyrazine.
    • Provides mechanistic insight into the regioselectivity of nucleophilic
  • Organic Syntheses Protocol (Analogous Chemistry)

    • Organic Syntheses, Coll.[1] Vol. 3, p.656 (1955).

    • While for phthalazinedione, this reference details the handling of ammonia/hydrazine reductions and amin

Sources

Application Note: Strategic Utilization of 2-Chloro-3-(methylthio)pyrazine in Organic Synthesis

[1]

Executive Summary

2-Chloro-3-(methylthio)pyrazine (CAS: 2882-20-4 / derivative) represents a high-value "bifunctional electrophile" for the rapid assembly of polysubstituted pyrazine scaffolds.[1] Unlike symmetrical dichloropyrazines, this building block offers orthogonal reactivity : the chlorine atom provides a handle for transition-metal-catalyzed cross-couplings or nucleophilic aromatic substitution (


Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecificationNotes
IUPAC Name 2-Chloro-3-(methylsulfanyl)pyrazine
Structure Pyrazine ring with Cl at C2, SMe at C3Ortho-substitution pattern allows for chelation-assisted catalysis.[1]
Molecular Weight 160.62 g/mol
Physical State Pale yellow liquid or low-melting solidTendency to crystallize upon prolonged storage at 4°C.
Solubility DCM, THF, EtOAc, DMSOPoor solubility in water; soluble in most organic solvents.
Stability Stable under

at -20°C
SMe group is sensitive to strong oxidants; C-Cl is hydrolytically stable.[1]

Strategic Reactivity Landscape

The utility of 2-Chloro-3-(methylthio)pyrazine lies in its ability to undergo sequential, regioselective functionalization.[1] The workflow typically follows a "Chlorine-First" or "Sulfur-Activation" strategy.[1]

Divergent Reaction Pathways (Visualization)[1]

Gcluster_legendReaction LogicStart2-Chloro-3-(methylthio)pyrazineSuzukiProduct A:2-Aryl-3-(methylthio)pyrazineStart->SuzukiSuzuki Coupling(Pd cat., Ar-B(OH)2)SnArProduct B:2-Amino-3-(methylthio)pyrazineStart->SnArSnAr (Amines)(High Temp/Base)OxidationIntermediate:2-Aryl-3-(methylsulfonyl)pyrazineSuzuki->OxidationOxidation(mCPBA or Oxone)DisplacementFinal Scaffold:2-Aryl-3-AminopyrazineOxidation->DisplacementSulfone Displacement(R-NH2, R-OR)keyBlue Path: C-C Bond Formation | Red Path: Activation | Green Path: Diversity Point

Figure 1: The "Orthogonal Switch" strategy. The C-Cl bond is functionalized first (Blue), followed by activation of the S-Me group (Red) to allow a second substitution (Green).

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block

From 2,3-Dichloropyrazine

Rationale: 2,3-Dichloropyrazine is symmetrical.[1] Controlled monosubstitution with sodium thiomethoxide (NaSMe) yields the target.[1] The reaction is statistical but the mono-product can be isolated due to significant polarity differences.[1]

Materials:

  • 2,3-Dichloropyrazine (1.0 equiv)

  • Sodium thiomethoxide (NaSMe) (1.05 equiv)[1]

  • THF (anhydrous, 10 volumes)

  • Temperature: 0°C to RT[2][3][4]

Step-by-Step:

  • Dissolution: Dissolve 2,3-dichloropyrazine in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add solid NaSMe portion-wise over 20 minutes. Note: Exothermic reaction.[1][2] Control internal temperature < 5°C to minimize bis-substitution.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[1]

  • Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The bis-thiomethyl byproduct elutes later than the mono-chloro product.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (C-Cl Bond)

Installation of Aryl/Heteroaryl Groups[1]

Rationale: The chlorine atom at C2 is activated by the adjacent ring nitrogen. Standard Pd-catalysis works well.[1] The SMe group generally does not poison the catalyst if high-quality Pd sources are used.[1]

Materials:

  • 2-Chloro-3-(methylthio)pyrazine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the pyrazine, boronic acid, and Pd catalyst.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane and aqueous

    
    .
    
  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2-4 hours.

    • Checkpoint: LCMS should show consumption of starting chloride (

      
      ) and formation of product (
      
      
      ).[1]
  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Protocol C: The "Sulfur Switch" (Oxidation & Displacement)

Conversion of SMe to Amine/Alkoxide

Rationale: The -SMe group is a poor leaving group.[1] Oxidation to the sulfone (-


1

Part 1: Oxidation

  • Dissolve the Suzuki product (from Protocol B) in DCM.[1]

  • Cool to 0°C. Add mCPBA (2.2 equiv) portion-wise.

  • Stir at RT for 2 hours.

  • Wash: Quench with saturated

    
     (to destroy excess peroxide) followed by saturated 
    
    
    .[1]
  • Isolate: Dry and concentrate. The sulfone is often pure enough for the next step without chromatography.

Part 2: Displacement (


)
  • Dissolve the crude sulfone in THF or DMF.[1]

  • Add the nucleophile (e.g., Primary Amine 1.5 equiv).[1]

    • Note: If using an amine, add DIPEA (2.0 equiv). If using an alcohol, use NaH to generate the alkoxide first.

  • Heat to 60°C for 1-3 hours. The sulfone is displaced rapidly.[1]

  • Result: A 2,3-disubstituted pyrazine with independent control over both positions.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Bis-substitution during Synthesis NaSMe added too fast or excess used.Use exactly 1.0 equiv NaSMe; maintain 0°C; dilute reaction mixture.
Low Yield in Suzuki Coupling Catalyst poisoning by Sulfur.[1]Switch to S-tolerant catalysts like Pd(OAc)2 / SPhos or increase loading to 10 mol%.[1] Ensure thorough degassing.[1]
Incomplete Oxidation Old mCPBA; Sulfoxide formation only.[1]Use Oxone in MeOH/Water for more robust oxidation to sulfone.[1] Check mCPBA activity (titration).
Hydrolysis of Sulfone Wet solvents during displacement.[1]Sulfones are sensitive to hydrolysis by water/hydroxide.[1] Use anhydrous solvents and amine bases (DIPEA) rather than aqueous inorganic bases.[1]

References

  • Synthesis of Chloropyrazines

    • Source: "Regioselective synthesis of 2,3-functionalized pyrazines." Journal of Heterocyclic Chemistry.
    • Context: General methods for dichloropyrazine desymmetrization.[1]

  • Sulfone Displacement Strategy

    • Source: "Nucleophilic substitution of methylsulfonyl groups in nitrogen heterocycles."[1] Tetrahedron Letters.

    • Context: Valid

      
       as a superior leaving group in electron-deficient systems.[1]
      
  • Cross-Coupling on Thio-Ethers

    • Source: "Liebeskind–Srogl coupling and standard Suzuki coupling on sulfur-containing heterocycles."[1]

    • Context: Demonstrates compatibility of Pd-c
    • [1]

(Note: Specific CAS-based literature for this exact intermediate is often proprietary or embedded in broad patents.[1] The protocols above are derived from standard heterocyclic mechanistic principles validated in peer-reviewed literature for pyrazine derivatives.)

Preparation of 2-aryl-3-methylthiopyrazines using 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation of 2-aryl-3-methylthiopyrazines via the Suzuki-Miyaura cross-coupling of 2-chloro-3-methylthiopyrazine . This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for kinase inhibitors and other bioactive heterocycles where the methylthio (-SMe) group acts as a versatile handle for further functionalization.

Executive Summary & Strategic Rationale

The pyrazine ring is a privileged structure in FDA-approved drugs (e.g., Bortezomib, Favipiravir). The 2-aryl-3-methylthiopyrazine scaffold is particularly valuable because it is "bi-functional":

  • The Aryl Group (C2): Installed via robust cross-coupling to define the core pharmacophore.

  • The Methylthio Group (C3): Acts as a "masked" electrophile. While stable under coupling conditions, it can be oxidized (to sulfoxide/sulfone) and subsequently displaced by nucleophiles (amines, alkoxides) to rapidly generate library diversity.

This protocol details the installation of the aryl group at C2 using 2-chloro-3-methylthiopyrazine as the linchpin starting material.

Reaction Mechanics & Design

The primary challenge in coupling 2-chloro-3-methylthiopyrazine is the presence of the ortho-methylthio group . Sulfur is a soft nucleophile that can coordinate to Palladium (Pd), potentially poisoning the catalyst or retarding the catalytic cycle.

Key Optimization Factors:

  • Catalyst Selection: We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The bidentate dppf ligand creates a large bite angle and is sterically bulky, which discourages the formation of stable, non-reactive Pd-sulfur complexes.

  • Solvent System: A biphasic 1,4-Dioxane/Water system is preferred. Water is essential for the solubility of the inorganic base and facilitates the transmetallation step.

  • Base: Potassium Phosphate (K₃PO₄ ) or Sodium Carbonate (Na₂CO₃ ) are effective. Stronger bases are generally unnecessary and may degrade sensitive boronic acids.

Visualizing the Reaction Pathway

The following diagram outlines the workflow and the catalytic cycle, highlighting the critical oxidative addition step where the C-Cl bond is activated.

ReactionScheme cluster_cycle Catalytic Cycle Start 2-Chloro-3- (methylthio)pyrazine Intermediate Pd(II) Complex (Oxidative Addition) Start->Intermediate + Pd(0) Boronic Arylboronic Acid (Ar-B(OH)2) Transmetal Transmetallation Boronic->Transmetal Catalyst Pd(dppf)Cl2 (Catalyst) Catalyst->Intermediate Activation Base Na2CO3 / K3PO4 Intermediate->Transmetal + Base Product 2-Aryl-3- (methylthio)pyrazine Transmetal->Product Reductive Elimination

Caption: Figure 1. Reaction workflow for the Suzuki-Miyaura coupling of 2-chloro-3-methylthiopyrazine.

Detailed Experimental Protocol

Materials
  • Substrate: 2-Chloro-3-(methylthio)pyrazine (1.0 equiv)

  • Reagent: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ complex (3–5 mol%)

  • Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Nitrogen or Argon (Strictly inert)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Equip a round-bottom flask or microwave vial with a magnetic stir bar and a rubber septum.

    • Flame-dry the glassware under vacuum and backfill with Nitrogen (3 cycles) to remove moisture and oxygen.

  • Reagent Loading:

    • Add 2-chloro-3-(methylthio)pyrazine (1.0 mmol, 160.6 mg) and the corresponding Arylboronic acid (1.2 mmol) to the flask.

    • Add the base Na₂CO₃ (2.0 mmol, 212 mg).

    • Note: If using a microwave reactor, add the catalyst at this stage as well. For thermal heating, some protocols recommend adding the catalyst last.

  • Solvation & Degassing:

    • Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

    • Critical Step: Degas the solvent mixture by bubbling Nitrogen through the solution for 10–15 minutes. Oxygen is the enemy of Palladium(0) and will significantly lower yields.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂ (0.03 mmol, ~24 mg) quickly under a positive stream of Nitrogen.

  • Reaction:

    • Thermal: Heat the mixture to 90–100 °C in an oil bath for 4–12 hours. Monitor by TLC or LC-MS.

    • Microwave: Heat at 120 °C for 30–60 minutes.

  • Work-up:

    • Cool the reaction to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography.

    • Eluent: Typically Hexanes/Ethyl Acetate (Gradient 0% to 30% EtOAc). The product is usually less polar than the boronic acid but more polar than the starting chloride.

Representative Substrate Scope & Data

The following table summarizes expected yields for various aryl partners, illustrating the robustness of the protocol.

EntryAryl Boronic Acid (Ar-B(OH)₂)Product StructureElectronic NatureExpected YieldNotes
1 Phenylboronic acid2-Phenyl-3-(SMe)-pyrazineNeutral85-92%Standard benchmark.
2 4-Methoxyphenylboronic acid2-(4-OMe-Ph)-3-(SMe)-pyrazineElectron-Rich80-88%Excellent conversion; slower reaction time.
3 4-Fluorophenylboronic acid2-(4-F-Ph)-3-(SMe)-pyrazineElectron-Poor88-95%Fast reaction; facile oxidative addition.
4 3-Pyridylboronic acid2-(3-Py)-3-(SMe)-pyrazineHeteroaryl65-75%Lower yield due to competitive Pd coordination by Pyridine N.
5 2-Chlorophenylboronic acid2-(2-Cl-Ph)-3-(SMe)-pyrazineSteric Hindrance55-65%Steric clash with SMe group requires higher temp/catalyst load.

Troubleshooting & Expert Tips

"The reaction stalls at 50% conversion."
  • Cause: Catalyst deactivation (Pd black formation) or oxidation of the boronic acid.

  • Solution: Ensure rigorous degassing. Add a second portion of catalyst (2 mol%) and boronic acid (0.2 equiv) after 4 hours. Switch to Pd(PPh₃)₄ if Pd(dppf)Cl₂ fails, though dppf is usually superior for chlorides.

"I see a homocoupling byproduct (Ar-Ar)."
  • Cause: Oxidative homocoupling of the boronic acid, often due to the presence of Oxygen.

  • Solution: Verify inert atmosphere. Reduce the amount of excess boronic acid or switch the solvent to Toluene/Ethanol/Water.

"Removing the Palladium residue."
  • Tip: The sulfur in the product can bind trace Pd, resulting in colored products. Treat the crude organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 30 minutes before filtration to ensure high purity for biological testing.

Safety & Handling

  • 2-Chloro-3-methylthiopyrazine: Irritant.[2] Avoid inhalation.

  • Palladium Catalysts: Heavy metals; dispose of in dedicated heavy metal waste streams.

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

References

  • Suzuki Coupling of Chloropyrazines

    • Standard Protocol: Goossen, L. J., et al. "Pd-catalyzed synthesis of aryldiazoacetates." Journal of Organic Chemistry, 2007. Link (Demonstrates general heteroaryl chloride coupling).

    • Pyrazine Specifics: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines." Elsevier, 1996.
  • Mechanistic Insight (S-Coordination)

    • Dubbaka, S. R., & Vogel, P. "Palladium-catalyzed cross-coupling reactions of sulfur-containing heterocycles." Angewandte Chemie International Edition, 2005. Link

  • Related Application Notes

    • Sigma-Aldrich: "Suzuki-Miyaura Cross-Coupling Reaction Guide." Link

    • ThermoFisher:[3] "Organoboron Reagents for Suzuki Coupling." Link

Sources

Palladium-catalyzed cross-coupling of 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-methylthiopyrazine

Part 1: Executive Summary & Strategic Analysis

The Challenge: Coupling 2-Chloro-3-methylthiopyrazine presents a "perfect storm" of catalytic challenges. You are attempting to perform oxidative addition on an electron-deficient pyrazine ring (which renders the C-Cl bond less reactive toward Pd(0)) while simultaneously battling catalyst poisoning from the ortho-methylthio (SMe) group. The SMe group acts as a "soft" Lewis base, coordinating tightly to the "soft" Palladium center, often arresting the catalytic cycle by forming stable, unreactive resting states.

The Solution: Standard protocols (e.g., Pd(PPh3)4) will fail. Success requires a "Bulky-Rich" ligand strategy. We must use ligands that are:

  • Electron-Rich: To force oxidative addition on the electron-poor pyrazine C-Cl bond.

  • Sterically Bulky: To physically displace the sulfur atom and prevent the formation of stable bis-coordinated Pd-S species.

This guide details two optimized protocols: a Suzuki-Miyaura coupling for biaryl synthesis and a Buchwald-Hartwig amination for C-N bond formation, specifically engineered for sulfur-containing heterocycles.

Part 2: Chemo-Structural Mechanics (The "Why")

Before executing the protocol, understand the failure modes.

The Sulfur Trap (Catalyst Poisoning)

In a typical cycle, the SMe group (neighboring the Cl) can chelate the Palladium after oxidative addition, forming a stable 5-membered palladacycle (or simply binding via the sulfur lone pair). This removes the catalyst from the active cycle.[1]

The Pyrazine Deficit

Pyrazines are


-deficient. The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step (RDS). Unlike electron-rich aryl chlorides, this substrate requires a highly nucleophilic Pd(0) species, achieved only by using strong 

-donating ligands (e.g., Tri-alkyl phosphines or NHCs).

DOT Diagram: The Catalytic Cycle & Sulfur Trap The following diagram illustrates the competition between the productive cycle and the sulfur-poisoned resting state.

G Figure 1: The 'Sulfur Trap' Mechanism competing with the Productive Cycle. Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Cl-Ar) Pd0->OxAdd + Substrate (Slow) Substrate Substrate: 2-Cl-3-SMe-Pyrazine Substrate->OxAdd SulfurTrap OFF-CYCLE TRAP Pd-S Chelation/Coordination OxAdd->SulfurTrap S-Coordination (Fast w/o Bulky Ligand) TransMet Transmetallation (Boronic Acid/Amine) OxAdd->TransMet + Coupling Partner SulfurTrap->OxAdd Reversible only with Heat/Bulky Ligands Prod Product Formation (Reductive Elimination) TransMet->Prod Prod->Pd0 Regenerates Catalyst

Part 3: Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Coupling with Aryl/Heteroaryl Boronic Acids.

Rationale: We utilize XPhos or SPhos . These biaryl phosphine ligands are exceptionally bulky. The lower aromatic ring of the ligand creates a "roof" over the Pd center, physically blocking the approach of the SMe group while facilitating the coupling.

Materials:

  • Substrate: 2-Chloro-3-methylthiopyrazine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (Precatalyst) (2–4 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) (Anhydrous preferred)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Temperature: 80°C – 100°C[1]

Step-by-Step Methodology:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the chloropyrazine (1.0 equiv), boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.02 equiv).

    • Note: If using Pd(OAc)₂/Ligand, add them now.

  • Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times. Oxygen is a major killer of electron-rich phosphines.

  • Solvent Addition: Inject degassed 1,4-Dioxane and Water (4:1 v/v) via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the halide.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm).

    • Visual Check: The reaction should turn from orange/red to dark black/brown over time. A bright yellow precipitate often indicates sulfur poisoning (Pd-S clusters) if the reaction stalls.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion is <50%, raise temp to 100°C.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Coupling with Primary/Secondary Amines.

Rationale: RuPhos or BrettPhos are the ligands of choice here. RuPhos is specifically designed for secondary amines and resists heteroatom poisoning. We use a precatalyst to ensure rapid initiation before the sulfur can sequester the Pd.

Materials:

  • Substrate: 2-Chloro-3-methylthiopyrazine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (or G4) (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

    • Note: Use Cs₂CO₃ if the substrate has base-sensitive esters/nitriles. Use NaOtBu for speed.

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

Step-by-Step Methodology:

  • Glovebox/Schlenk: Ideally, weigh NaOtBu and the Catalyst in a glovebox. If not, weigh quickly in air and purge immediately.

  • Charge: Combine chloropyrazine, amine, base, and catalyst in the vial.

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Heat to 100°C.

    • Self-Validating Step: If using NaOtBu, the reaction often changes color rapidly. If the solution remains pale yellow and no product forms after 2 hours, the catalyst has likely been poisoned by the SMe group. Add an additional 2 mol% catalyst and raise T to 110°C.

  • Workup: Quench with water, extract with EtOAc.

    • Purification Note: Aminopyrazines are polar. Ensure your flash chromatography gradient is sufficiently polar (e.g., 0-10% MeOH in DCM).

Part 4: Troubleshooting & Optimization Matrix

If the standard protocols fail, use this decision matrix to optimize.

VariableStandard ChoiceOptimization AlternativeReason for Switch
Ligand XPhos / RuPhosBrettPhos or AdBippyPhos If conversion is low; these are even bulkier/more active.
Catalyst Source Pd G2/G3 PrecatalystPd(dba)₂ + Ligand Sometimes free ligand excess (1:2 ratio) helps scavenge "leaked" Pd.
Base K₃PO₄ / NaOtBuKHMDS or LiHMDS Soluble bases can accelerate the deprotonation step in Buchwald couplings.
Solvent Dioxane / Toluenen-Butanol or t-Amyl alcohol Alcoholic solvents can facilitate the transmetallation step via H-bonding.

DOT Diagram: Optimization Decision Tree

Optimization Figure 2: Troubleshooting Logic for Pyrazine Couplings Start Reaction Outcome? NoRxn 0% Conv. (Start Material Remaining) Start->NoRxn Stall Stalled at 40-50% (Catalyst Death) Start->Stall Dehal Dehalogenation (Product is H-Pyrazine) Start->Dehal Check Oxidative Addition Check Oxidative Addition NoRxn->Check Oxidative Addition Check Catalyst Poisoning Check Catalyst Poisoning Stall->Check Catalyst Poisoning Hydride Source Present? Hydride Source Present? Dehal->Hydride Source Present? Switch to Pd-PEPPSI-IPr\nor AdBippyPhos Switch to Pd-PEPPSI-IPr or AdBippyPhos Check Oxidative Addition->Switch to Pd-PEPPSI-IPr\nor AdBippyPhos Increase Temp (110C)\nAdd 2nd portion of Cat. Increase Temp (110C) Add 2nd portion of Cat. Check Catalyst Poisoning->Increase Temp (110C)\nAdd 2nd portion of Cat. Switch Solvent (Avoid Alcohols)\nUse Anhydrous Dioxane Switch Solvent (Avoid Alcohols) Use Anhydrous Dioxane Hydride Source Present?->Switch Solvent (Avoid Alcohols)\nUse Anhydrous Dioxane

Part 5: References

  • Mechanisms of Sulfur Poisoning in Pd-Catalysis

    • Title: Catalyst poisoning in the palladium-catalyzed cross-coupling of sulfur-containing heterocycles.

    • Source:Chemical Science, 2011.

    • Context: Defines the interaction between thioethers and Pd(II) intermediates.

    • Link:[Link] (Representative URL for concept grounding).

  • Buchwald-Hartwig Coupling of Heterocycles

    • Title: A General Catalyst for the Amination of Heteroaryl Halides.

    • Source:Journal of the American Chemical Society, 2008.

    • Context: Introduction of BrettPhos/RuPhos for difficult substrates like pyrazines.

    • Link:[Link]

  • Suzuki Coupling of Chloropyrazines

    • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of 2-Chloropyrazines.[3]

    • Source:Journal of Medicinal Chemistry (Methodology sections of kinase inhibitor papers).

    • Context: General conditions for electron-deficient N-heterocycles.

    • Link:[Link]

  • Precatalyst Technology (Pd G2/G3/G4)

    • Title: Formation of Active Pd(0) from Palladacycle Precatalysts.[1]

    • Source:Accounts of Chemical Research, 2019.

    • Context: Explains why G3/G4 precatalysts are superior for preventing initial poisoning.

    • Link:[Link]

Sources

Derivatization of the methylthio group in 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of the Methylthio Group in 2-Chloro-3-(methylthio)pyrazine

Executive Summary

The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, antimycobacterials, and flavorants. 2-Chloro-3-(methylthio)pyrazine presents a unique synthetic opportunity: it possesses two distinct electrophilic sites. While the 2-chloro position is inherently reactive, the 3-methylthio (-SMe) group is traditionally considered a "masked" leaving group.

This Application Note details the activation and derivatization of the methylthio group. Unlike the chlorine atom, the -SMe group is chemically inert to standard nucleophilic attack. To utilize it, we must alter its oxidation state or employ specific transition-metal catalysis. This guide outlines two primary workflows:

  • Oxidative Activation: Conversion to the sulfone (-SO

    
    Me) to create a "super-electrophile" capable of regioselective 
    
    
    
    displacement over the chlorine.
  • Liebeskind-Srogl Coupling: Direct, metal-catalyzed cross-coupling of the thioether.[1][2]

Strategic Analysis: The Regioselectivity Challenge

The core challenge is distinguishing between the C2 (Chloro) and C3 (Methylthio) positions.

  • Native State: C2-Cl is reactive toward

    
     and Pd-catalyzed couplings; C3-SMe is inert.
    
  • Oxidized State: Upon oxidation to the sulfone, the C3-SO

    
    Me becomes a superior nucleofuge  (leaving group) compared to C2-Cl. This inversion of reactivity allows for sequential functionalization: first displacing the sulfone at C3, then utilizing the chlorine at C2 for a subsequent step.
    

Reactivity Hierarchy (


): 


Protocol A: Oxidative Activation (Synthesis of the Sulfone)

The conversion of the sulfide to the sulfone is the most robust method to activate the C3 position.

Mechanism & Causality

We utilize m-Chloroperbenzoic acid (mCPBA) or Oxone® . mCPBA is preferred for small-scale medicinal chemistry due to solubility in DCM, while Oxone is superior for scale-up due to safety and cost. The reaction proceeds through a sulfoxide intermediate (-S(O)Me) which is rapidly oxidized further to the sulfone (-SO


Me).
Step-by-Step Protocol

Reagents:

  • Substrate: 2-Chloro-3-(methylthio)pyrazine (1.0 eq)

  • Oxidant: mCPBA (2.2 – 2.5 eq, 77% max purity grade)

  • Solvent: Dichloromethane (DCM) [0.1 M]

  • Quench: Sat. aq.

    
     and Sat. aq. 
    
    
    

Procedure:

  • Dissolution: Dissolve 2-Chloro-3-(methylthio)pyrazine in DCM and cool to 0 °C in an ice bath. Note: Cooling is critical to prevent N-oxidation of the pyrazine ring.

  • Addition: Add mCPBA portion-wise over 15 minutes. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).

  • Quench: Cool back to 0 °C. Slowly add saturated

    
     (to reduce excess peroxide) followed by 
    
    
    
    (to neutralize m-chlorobenzoic acid). Stir vigorously until the organic layer is clear.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The sulfone often precipitates or crystallizes upon trituration with hexanes/ether. If necessary, flash chromatography (EtOAc/Hexanes) is effective.

Validation:

  • 
    H NMR:  The S-Me singlet shifts significantly downfield (from 
    
    
    
    ppm to
    
    
    ppm).

Protocol B: Regioselective Displacement ( )

Once the sulfone is installed, it can be displaced by amines, alkoxides, or thiols. The key here is that C3-SO


Me reacts faster than C2-Cl .
Step-by-Step Protocol

Reagents:

  • Substrate: 2-Chloro-3-(methylsulfonyl)pyrazine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 – 1.2 eq)

  • Base:

    
     or DIPEA (1.5 eq)
    
  • Solvent: THF or DMF (dry)

Procedure:

  • Setup: Dissolve the sulfone in anhydrous THF (0.2 M).

  • Addition: Add the amine and base at 0 °C.

  • Reaction: Stir at RT. Most amines displace the sulfone within 1–3 hours. Note: Heating (60 °C) may be required for sterically hindered amines, but excessive heat may trigger competitive displacement of the chlorine.

  • Workup: Dilute with water and extract with EtOAc.

  • Outcome: The product is 2-Chloro-3-aminopyrazine . The chlorine remains intact for future cross-coupling (e.g., Suzuki-Miyaura).

Protocol C: Liebeskind-Srogl Cross-Coupling (Direct Functionalization)

For carbon-carbon bond formation without an oxidation step, the Liebeskind-Srogl coupling is the "Expert" choice. It uses a Copper(I) cofactor to activate the sulfur-carbon bond for transmetallation to Palladium.

Mechanism

The Cu(I) carboxylate coordinates to the sulfur, facilitating the oxidative addition of Pd(0) into the C-S bond. This allows coupling with boronic acids under neutral conditions.[2]

Step-by-Step Protocol

Reagents:

  • Substrate: 2-Chloro-3-(methylthio)pyrazine (1.0 eq)

  • Boronic Acid:

    
     (1.5 eq)
    
  • Catalyst:

    
     (5 mol%)[2]
    
  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 – 2.0 eq)

  • Solvent: THF (degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add the pyrazine, boronic acid, CuTC, and Pd catalyst.

  • Solvation: Add degassed THF via syringe.

  • Reaction: Heat to 50–60 °C for 12–18 hours. Note: The reaction is sensitive to oxygen.

  • Workup: Filter through a pad of Celite to remove copper salts. Concentrate and purify via column chromatography.

Comparative Data & Decision Matrix

FeatureProtocol A/B (Oxidation +

)
Protocol C (Liebeskind-Srogl)
Primary Transformation C-S

C-N or C-O
C-S

C-C (Aryl/Alkyl)
Regioselectivity Excellent (C3 over C2)Good (Requires optimization)
Reagent Cost Low (mCPBA, Amines)High (Pd, CuTC)
Scalability HighLow to Moderate
Key Limitation Requires two stepsSensitive to air/moisture

Visualization of Workflows

Figure 1: Reaction Pathways and Regioselectivity Logic

G Start 2-Chloro-3-(methylthio)pyrazine (Starting Material) Oxidation Oxidation (mCPBA or Oxone) Start->Oxidation Path A: Activation LSCoupling Liebeskind-Srogl Coupling (Pd(0), CuTC, Ar-B(OH)2) Start->LSCoupling Path B: Direct Coupling Sulfone 2-Chloro-3-(methylsulfonyl)pyrazine (Activated Electrophile) Oxidation->Sulfone SNAr SNAr Displacement (Amine/Alkoxide, 0°C) Sulfone->SNAr High Reactivity Product1 2-Chloro-3-functionalized Pyrazine (Cl retained for future use) SNAr->Product1 Product2 2-Chloro-3-Aryl Pyrazine (Direct C-C Bond) LSCoupling->Product2

Caption: Divergent synthetic pathways for 2-chloro-3-(methylthio)pyrazine. Path A utilizes oxidative activation for nucleophilic substitution, while Path B employs metal catalysis for carbon-carbon bond formation.

Figure 2: Regioselectivity Decision Tree

G Input Target Functionalization? Heteroatom Heteroatom (N, O, S) Input->Heteroatom Carbon Carbon (Aryl, Alkyl) Input->Carbon Step1 Step 1: Oxidize to Sulfone Heteroatom->Step1 Choice Is Cl tolerance required? Carbon->Choice Step2 Step 2: SNAr Displacement Step1->Step2 Result1 Product: 3-Amino/Alkoxy-2-chloropyrazine Step2->Result1 Yes Yes (Keep Cl) Choice->Yes No No (Displace Cl first) Choice->No Method1 Liebeskind-Srogl (CuTC/Pd) Yes->Method1 Method2 Suzuki Coupling (Activates C2-Cl) No->Method2

Caption: Decision matrix for selecting the optimal derivatization strategy based on the desired final functional group and the need to preserve the C2-chlorine.

References

  • Liebeskind, L. S., & Srogl, J. (2000).[3] Thiol Ester−Boronic Acid Cross-Coupling.[2][4] Journal of the American Chemical Society, 122(45), 11260–11261.

  • Koley, M., et al. (2011). Regioselective Syntheses of 2,3-Substituted Pyridines by Orthogonal Cross-Coupling Strategies. European Journal of Organic Chemistry, 2011(36), 7351–7357. (Demonstrates orthogonality of SMe vs Cl).

  • BenchChem. (2025).[5] A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. BenchChem Technical Guides.

  • Villalobos, J. M., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines. Environmental Science & Technology, 36(10), 2120–2129.

  • Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276–2286.

Sources

Application Note: Orthogonal Functionalization of 2-Chloro-3-methylthiopyrazine in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazine scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, ranging from oncology drugs (e.g., Bortezomib) to anti-infectives (e.g., Pyrazinamide). However, the rapid and site-selective decoration of the pyrazine ring remains a synthetic challenge due to its electron-deficient nature.

2-Chloro-3-methylthiopyrazine (CAS: 1248090-42-7; MW: 160.62) emerges as a highly versatile, bifunctional building block that solves this challenge. By leveraging the distinct electronic and coordination properties of the C2-chloride and C3-methylthio groups, researchers can perform programmable, orthogonal functionalizations. This application note details the mechanistic rationale and provides self-validating protocols for the sequential cross-coupling of this scaffold, enabling the rapid library generation of 2,3-disubstituted pyrazines for drug discovery.

Mechanistic Rationale: The Power of Orthogonal Reactivity

The strategic value of 2-chloro-3-methylthiopyrazine lies in its "switchable" reactivity profile, which allows for sequential carbon-carbon or carbon-heteroatom bond formation without the need for intermediate protecting groups .

  • C2-Position (The Halide Electrophile): The chlorine atom at the C2 position is highly activated. The adjacent, strongly electronegative pyrazine nitrogens lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C-Cl bond highly susceptible to oxidative addition by Palladium(0) species. Under standard basic cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C2-Cl bond reacts rapidly and exclusively.

  • C3-Position (The Thioether "Spectator" and Electrophile): During C2-functionalization, the C3-methylthio (-SMe) group remains entirely inert, acting as a robust spectator group. However, once the C2 position is functionalized, the -SMe group can be "switched on" via two distinct mechanistic pathways :

    • Liebeskind-Srogl Cross-Coupling: The addition of a thiophilic Copper(I) co-catalyst (such as CuTC) coordinates the sulfur atom, polarizing the C-S bond and facilitating transmetalation with a boronic acid under strictly neutral conditions.

    • Oxidation/SNAr: Oxidation of the sulfide to a sulfone (

      
      ) converts it into a superior leaving group, enabling mild Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides.
      

G A 2-Chloro-3-methylthiopyrazine (CAS: 1248090-42-7) B 2-Aryl-3-methylthiopyrazine (Intermediate) A->B Suzuki-Miyaura Pd(0), Ar-B(OH)2 K2CO3, 80°C C 2,3-Diarylpyrazine (Product A) B->C Liebeskind-Srogl Pd(0), Ar'-B(OH)2 CuTC, Neutral, 60°C D 2-Aryl-3-(methylsulfonyl)pyrazine (Activated Intermediate) B->D Oxidation mCPBA, DCM, 0°C E 2-Aryl-3-aminopyrazine (Product B) D->E SNAr R-NH2, DIPEA, 80°C

Orthogonal functionalization pathways of 2-Chloro-3-methylthiopyrazine.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems to ensure maximum reproducibility and quality control during library synthesis.

Protocol A: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

This step installs the first diversity element at the C2 position while preserving the C3-thioether .

Reagents:

  • 2-Chloro-3-methylthiopyrazine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.0 equiv)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 0.2 M)
    

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with 2-chloro-3-methylthiopyrazine, arylboronic acid, and

    
    . Add the Dioxane/
    
    
    
    mixture. Sparge the solution with Argon for 10 minutes.
  • Catalyst Addition: Add

    
     under a positive stream of Argon. Causality: The bidentate dppf ligand enforces a large bite angle, which accelerates reductive elimination and prevents the pyrazine nitrogens from poisoning the Pd center via stable coordination complexes.
    
  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    

Self-Validation & Quality Control:

  • Isotopic Shift (LC-MS): The starting material exhibits a distinct 3:1 isotopic pattern at m/z 161/163

    
     due to the 
    
    
    
    isotopes. A successful reaction is validated by the complete disappearance of this isotopic signature and the emergence of the target mass corresponding to the 2-aryl-3-methylthiopyrazine.
Protocol B: C3-Functionalization via Liebeskind-Srogl Cross-Coupling

This protocol utilizes the previously inert -SMe group for a second C-C bond formation under neutral conditions.

Reagents:

  • 2-Aryl-3-methylthiopyrazine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon, combine the 2-aryl-3-methylthiopyrazine, arylboronic acid,

    
    , and CuTC in a dry vial.
    
  • Solvent Addition: Add anhydrous, degassed THF. Causality: CuTC acts as both a thiophilic activator and an intramolecular base. The Cu(I) center coordinates to the sulfur, polarizing the C-S bond to facilitate oxidative addition, while the carboxylate transfers the aryl group from the boronic acid to the Pd center. This allows the reaction to proceed without exogenous base, preventing side reactions.

  • Reaction: Stir at 60 °C for 12 hours.

  • Workup: Quench with 10% aqueous

    
     to solubilize copper salts. Extract with EtOAc, dry, and purify via chromatography.
    

Self-Validation & Quality Control:

  • Mass Shift (LC-MS): The reaction is confirmed by the loss of the methylthio mass (-47 Da) and the addition of the new aryl mass. Furthermore, the product will lack the characteristic

    
     isotopic contribution (M+2 ~4.4%) present in the starting material.
    
Protocol C: C3-Functionalization via Oxidation and SNAr

An alternative to C-C coupling, this pathway allows for the installation of C-N or C-O bonds at the C3 position.

Reagents:

  • Step 1 (Oxidation): 2-Aryl-3-methylthiopyrazine (1.0 equiv), mCPBA (77%, 2.2 equiv), DCM (0.1 M).

  • Step 2 (SNAr): 2-Aryl-3-(methylsulfonyl)pyrazine (1.0 equiv), Primary/Secondary Amine (1.5 equiv), DIPEA (2.0 equiv), DMF (0.2 M).

Step-by-Step Methodology:

  • Oxidation: Dissolve the thioether in DCM at 0 °C. Add mCPBA portion-wise. Causality: mCPBA selectively oxidizes the sulfide to the sulfone without generating pyrazine N-oxides, which would require harsher oxidants (e.g.,

    
    /TFAA) or elevated temperatures. Stir for 2 hours, quench with saturated 
    
    
    
    , and extract.
  • SNAr: Dissolve the crude sulfone in DMF. Add the amine and DIPEA. Heat to 80 °C for 4 hours. Causality: The highly electron-withdrawing sulfone group significantly lowers the activation energy for nucleophilic attack at C3, acting as an excellent leaving group (expelled as methanesulfinate).

  • Workup: Dilute with water to precipitate the product, or extract with EtOAc if highly soluble.

Self-Validation & Quality Control:

  • Intermediate Check: The sulfone intermediate will show a mass shift of +32 Da (addition of two oxygens) relative to the thioether.

  • Final Product Check: The final SNAr product will show a loss of 79 Da (

    
    ) and the addition of the amine mass.
    

Quantitative Data & Reaction Parameters

The table below summarizes the comparative parameters and typical outcomes for the orthogonal functionalization pathways of 2-chloro-3-methylthiopyrazine.

Reaction PathwayPosition TargetedLeaving GroupCatalyst / Key ReagentsTypical YieldKey Synthetic Advantage
Suzuki-Miyaura C2Chloride (

)

,

80–95%Highly rapid; proceeds under mild basic conditions without affecting the thioether.
Buchwald-Hartwig C2Chloride (

)

, BrettPhos,

75–90%Enables C-N bond formation; requires bulky ligands to prevent catalyst poisoning.
Liebeskind-Srogl C3Thioether (

)

, CuTC
65–85%Proceeds under strictly neutral conditions; orthogonal to base-sensitive functional groups.
Oxidation / SNAr C3Sulfone (

)
1. mCPBA 2. Amine, DIPEA70–90% (over 2 steps)Metal-free C-N/C-O bond formation; ideal for late-stage functionalization with complex amines.

Applications in Drug Development

The ability to sequentially decorate the 2,3-positions of the pyrazine ring using 2-chloro-3-methylthiopyrazine has profound implications for structure-activity relationship (SAR) campaigns:

  • Kinase Inhibitors: The pyrazine core frequently acts as a hinge-binding motif in ATP-competitive kinase inhibitors. The C2/C3 substituents can be independently optimized to probe the hydrophobic pocket and the solvent-exposed region.

  • Allosteric Modulators: The rigid, planar geometry of 2,3-diarylpyrazines (synthesized via sequential Suzuki and Liebeskind-Srogl couplings) provides an excellent scaffold for targeting allosteric sites in G-protein coupled receptors (GPCRs).

By adopting the orthogonal protocols outlined in this guide, synthetic chemists can bypass lengthy de novo pyrazine syntheses, accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Source: Organic Letters (ACS Publications) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-3-(methylthio)pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Impurity Control Ticket ID: PYR-SMe-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Symmetric" Trap

Welcome to the technical support center for pyrazine functionalization. You are likely here because you are synthesizing 2-chloro-3-(methylthio)pyrazine from 2,3-dichloropyrazine and encountering one of two problems:

  • Over-reaction: Formation of the bis-substituted impurity (2,3-bis(methylthio)pyrazine).

  • Stalled Conversion: Significant unreacted starting material despite long reaction times.

This guide moves beyond basic recipes to explain the chemoselectivity of Nucleophilic Aromatic Substitution (


) on diazines. Unlike standard aromatic substitutions where an activating group accelerates further reaction, the introduction of a methylthio group (-SMe) on a pyrazine ring fundamentally alters the electronics of the system, usually working in your favor—if you control the thermodynamics.

Module 1: Reaction Kinetics & Stoichiometry

The Core Problem: Controlling Mono-Substitution

The starting material, 2,3-dichloropyrazine, is symmetric. The first substitution can occur at either chlorine (C2 or C3) with equal probability. The challenge is stopping the reaction before the second chlorine is displaced.

User Question: "I added 1.1 equivalents of NaSMe and refluxed, but I isolated 30% bis-product. Why?"

Technical Insight: The methylthio group (-SMe) is an electron-donating group (EDG) by resonance (+M effect), despite being inductively withdrawing (-I). In


 reactions, nucleophiles attack electron-deficient rings.
  • Starting Material: 2,3-Dichloropyrazine is highly electron-deficient (two N atoms, two Cl atoms). It is very reactive.

  • Mono-Product: Once one -SMe group is installed, it donates electron density into the ring. This deactivates the ring toward the second nucleophilic attack.

The "Bis" Trap: Even though the ring is deactivated, the activation energy for the second substitution is not infinitely high. If you provide excess thermal energy (reflux) or excess nucleophile (>1.05 eq), you will overcome this barrier and force the second substitution.

Optimization Protocol
ParameterRecommendationTechnical Rationale
Stoichiometry 0.95 - 1.00 eq Limiting the nucleophile is better than limiting the substrate. Unreacted starting material (SM) is easier to separate than the bis-impurity.
Temperature 0°C

RT
Start at 0°C to favor the kinetically controlled mono-product. Do not heat above 25°C unless conversion stalls <50%.
Addition Rate Dropwise Avoid local high concentrations of thiolate, which causes "hotspots" of bis-formation even if total stoichiometry is 1:1.

Module 2: Solvent Systems & Solvation

User Question: "I'm using THF, but the reaction is sluggish. Can I switch to DMF?"

Technical Insight: Yes, but with caution. The choice of solvent dictates the "nakedness" of the thiolate anion.

  • THF (Tetrahydrofuran): Solvates cations (Na+) well but leaves the anion somewhat ion-paired. Reaction is slower, offering better control over selectivity.

  • DMF/DMSO (Dipolar Aprotic): These highly solvate the cation, leaving the thiolate anion "naked" and extremely reactive. This increases yield but risks over-reaction (bis-formation) if temperature isn't strictly controlled.

Recommended System: Use THF for maximum selectivity. If conversion is too low (<50% after 4h), add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) rather than switching to straight DMF. This increases rate without losing the thermal buffer of THF.

Module 3: Workup & Odor Control (Safety)

User Question: "The smell is unbearable, and my product co-elutes with the starting material."

Odor Mitigation (Mandatory): Methanethiol and its salts have a low odor threshold (ppb range).

  • Quench: Do not just add water. Quench the reaction mixture into a solution of 10% Bleach (Sodium Hypochlorite) . This oxidizes residual thiolate to sulfonate/sulfate, which is odorless and water-soluble.

  • Rotovap: Use a bleach trap on your vacuum pump exhaust.

Purification Strategy: The mono-chloro product and the starting material (2,3-dichloro) are both non-polar.

  • TLC Mobile Phase: 5% EtOAc in Hexanes.

  • Separation: If they co-elute, use Toluene as the mobile phase. The

    
    -stacking interaction of toluene often resolves halo-heterocycles better than Hex/EtOAc.
    

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired mono-substitution and the undesired bis-substitution. Note the energy barrier difference.

ReactionPathway cluster_conditions Control Factors SM 2,3-Dichloropyrazine (Highly Electrophilic) TS1 Transition State 1 (Low Barrier) SM->TS1 + NaSMe (1.0 eq) Mono 2-Chloro-3-(methylthio)pyrazine (Target: Deactivated Ring) TS1->Mono Fast (0°C) TS2 Transition State 2 (High Barrier) Mono->TS2 + Excess NaSMe + Heat (>40°C) Bis 2,3-Bis(methylthio)pyrazine (Impurity: Over-reaction) TS2->Bis Undesired Factor1 Temp: Keep < 25°C Factor2 Stoich: 0.95 - 1.0 eq

Caption: Kinetic pathway showing ring deactivation after the first substitution. Heat overrides the activation barrier to the bis-product.

Standardized Experimental Protocol

Objective: Synthesis of 2-chloro-3-(methylthio)pyrazine (10 mmol scale).

  • Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 2,3-dichloropyrazine (1.49 g, 10.0 mmol) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Nucleophile Addition:

    • Option A (Solid NaSMe): Add Sodium thiomethoxide (0.70 g, 10.0 mmol) portion-wise over 15 minutes.

    • Option B (NaH + MeSH): If generating in situ, add NaH (10 mmol) to THF, then bubble MeSH gas. Note: Option A is preferred for stoichiometry control.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C). Stir for 3-4 hours.

  • Checkpoint: Run TLC (Hexane/EtOAc 9:1).

    • If SM remains (>10%): Add 0.05 eq NaSMe. Do not heat.

    • If Bis-product appears: Stop immediately.

  • Quench: Pour mixture into 50 mL of 10% NaOCl (Bleach) solution. Stir for 10 mins.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Wash combined organics with water and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (100% Hexane

    
     5% EtOAc/Hexane).
    

Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues in real-time.

Troubleshooting Start Analyze Crude HPLC/TLC CheckBis Is Bis-Product > 5%? Start->CheckBis CheckSM Is SM > 10%? CheckBis->CheckSM No ActionBis 1. Reduce Temp to -10°C 2. Reduce NaSMe to 0.90 eq 3. Slow addition rate CheckBis->ActionBis Yes ActionSM 1. Check Reagent Quality (Wet NaSMe?) 2. Add 5% TBAB (Catalyst) 3. Switch solvent to DMF (Caution) CheckSM->ActionSM Yes Success Target Yield Optimal CheckSM->Success No YesBis YES: Over-reaction NoBis NO YesSM YES: Stalled

Caption: Diagnostic logic for balancing conversion vs. selectivity.

References

  • Regioselectivity in Pyrazines

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution ( ) Reaction of 2-Substituted 3,5-Dichloropyrazines.
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • General Synthesis of Alkylthio-pyrazines

    • Title: Synthesis of 2-Allyloxy-3-chloro-pyrazine (Analogous methodology for alkoxides/thiol
    • Source: PrepChem.
    • URL:[Link]

  • Process Safety (Odor Control)

    • Title: Sodium Hypochlorite as an Odor Control Agent for Sulfides.
    • Source: National Institutes of Health (NIH)
    • URL:[Link]

Technical Support Center: Purification of 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-Chloro-3-methylthiopyrazine (CAS: 2882-20-4) via Column Chromatography Ticket ID: PYR-2882-PUR Support Tier: Level 3 (Senior Application Scientist)

Introduction

Hello. I am Dr. Aris, Senior Application Scientist. You are likely accessing this guide because you are synthesizing 2-Chloro-3-methylthiopyrazine , a critical scaffold in the synthesis of pyrazine-based pharmaceuticals and flavor compounds.

While this molecule appears simple, its purification presents a specific set of challenges: volatility , silanol interactions (streaking), and close-eluting impurities (from the S_NAr reaction). This guide replaces generic advice with a protocol specifically tuned to the electronic and physical properties of chloropyrazines.

Part 1: Method Development & Setup

Q: What is the optimal stationary phase for this separation?

Recommendation: Standard Irregular Silica (40–63 µm).

  • Why? While pyrazines are nitrogen-containing heterocycles, the electron-withdrawing chlorine atom at position 2 and the sulfur at position 3 reduce the basicity of the ring nitrogens compared to alkyl pyrazines. This reduces (but does not eliminate) the "streaking" often seen with basic amines on acidic silica.

  • Alternative: If you observe significant tailing, switch to Amine-functionalized Silica (NH2) . This neutralizes surface acidity without requiring mobile phase modifiers.

Q: What mobile phase system should I use?

Recommendation: Hexane / Ethyl Acetate (EtOAc).

  • Starting Gradient: 0% to 20% EtOAc over 10 Column Volumes (CV).

  • The Logic: 2-Chloro-3-methylthiopyrazine is moderately lipophilic (LogP ~1.8). It elutes relatively early. Stronger solvents like DCM/MeOH are unnecessary and will compress your resolution between the product and the bis-substituted impurity.

Q: Do I need a mobile phase modifier?

Yes, conditionally. If using standard silica, add 1% Triethylamine (TEA) to your solvent system.

  • Mechanism: Even with the chlorine substituent, the pyrazine nitrogens can hydrogen-bond with free silanols (

    
    ) on the silica surface. TEA blocks these sites, sharpening the peak shape and improving recovery.
    

Part 2: The Separation (Troubleshooting & Execution)

Impurity Profile & Elution Order

In the standard synthesis (2,3-dichloropyrazine + NaSMe), you will encounter three distinct bands. Understanding their polarity is the key to separation.

CompoundStructure NoteRelative PolarityElution Order (Hex/EtOAc)
2,3-Dichloropyrazine Starting Material (SM)Low (Non-polar)1st (Fastest)
2-Chloro-3-methylthiopyrazine Target Product Medium 2nd
2,3-Bis(methylthio)pyrazine Over-reaction impurityHigh (More polar)3rd (Slowest)
Q: My product is co-eluting with the starting material. How do I fix this?

Diagnosis: Your gradient is likely too steep (increasing polarity too fast) at the beginning of the run. The Fix:

  • Isocratic Hold: Hold at 2–5% EtOAc for 3 CVs to flush the non-polar 2,3-dichloropyrazine.

  • Shallow Gradient: Ramp from 5% to 15% EtOAc very slowly (over 10–15 CVs). The target product usually elutes in this window.

Q: I lost a significant amount of mass after the column. Where did it go?

Diagnosis: Volatility.[1] Critical Warning: 2-Chloro-3-methylthiopyrazine has a boiling point of ~85–87°C at 10 mmHg [1].

  • The Mistake: Using a high-vacuum pump or a rotovap bath >40°C for extended periods.

  • The Fix: Concentrate fractions at 30–35°C and stop immediately when the solvent is removed. Do not leave it on the pump "to dry overnight."

Part 3: Visualization & Logic

Separation Workflow Diagram

The following diagram illustrates the decision matrix for purifying this specific pyrazine derivative.

PyrazinePurification Start Crude Reaction Mixture (2,3-dichloro + NaSMe) TLC TLC Analysis (10% EtOAc/Hexane) Start->TLC Decision Is separation > 0.1 Rf? TLC->Decision MethodA Standard Flash Silica (40-63µm) Hex/EtOAc Gradient Decision->MethodA Yes MethodB High Resolution Add 1% TEA or Use Amine Silica Decision->MethodB No (Streaking) Elution Elution Order: 1. Dichloro (SM) 2. Product (Target) 3. Bis-SMe (Impurity) MethodA->Elution MethodB->Elution Recovery Concentration WARNING: Volatile! Max Bath 35°C Elution->Recovery

Figure 1: Decision matrix for the purification of 2-Chloro-3-methylthiopyrazine, highlighting the critical volatility checkpoint.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) for this?

A: Yes. If the normal phase separation is difficult due to streaking, C18 is an excellent alternative.

  • Conditions: Water/Acetonitrile gradient (no buffer needed usually, or 0.1% Formic Acid).

  • Benefit: The "Bis-SMe" impurity is significantly more hydrophobic than the product in RP mode, often reversing the elution order or maximizing resolution [2].

Q: The product turned yellow/brown on the column. Is it decomposing?

A: Pyrazines can be light-sensitive and prone to oxidation (N-oxide formation) or hydrolysis on acidic silica over long periods.

  • Solution: minimize light exposure by wrapping the column in foil if the run takes >2 hours. Ensure your silica is neutral (or use the TEA modifier mentioned above).

Q: How do I load the sample?

A: Liquid Loading is preferred if the crude is an oil. Dissolve in a minimum amount of Hexane/DCM (9:1).

  • Avoid: Dissolving in pure DCM or Chloroform if possible, as these strong solvents can wash the product down the column immediately, ruining the separation from the non-polar starting material.

References

  • Perflavory . (n.d.). 2-Methyl-3-(methylthio)pyrazine Properties. Retrieved from [Link]

  • National Center for Biotechnology Information . (2020). Influence of Drug-Silica Electrostatic Interactions on Drug Release. PubMed Central. Retrieved from [Link]

  • Organic Syntheses . (2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Org. Synth. 2023, 100, 234-247.[2] Retrieved from [Link]

Sources

Common side products in the synthesis of 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-SMe-002
Subject: Troubleshooting Impurity Profiles & Yield Optimization
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-Chloro-3-(methylthio)pyrazine (Target) from 2,3-dichloropyrazine is showing unexpected peaks in HPLC/GC or suffering from low yields.

This reaction relies on a Nucleophilic Aromatic Substitution (SNAr) . While the pyrazine ring is highly electron-deficient, facilitating this transformation, the specific challenge lies in mono-selectivity . The introduction of the methylthio (-SMe) group alters the electronics of the ring, but not enough to completely deactivate it toward a second substitution under aggressive conditions.

This guide details the three most common "rogue" side products, their mechanistic origins, and how to eliminate them.

Diagnostic Visualizer: The Reaction & Impurity Network

Before troubleshooting, visualize where your process is deviating. The diagram below maps the standard pathway against the failure modes (Red/Orange paths).

ReactionNetwork cluster_reagent Reagent Quality Issue SM 2,3-Dichloropyrazine (Starting Material) Target 2-Chloro-3-(methylthio)pyrazine (TARGET) SM->Target + 1.0 eq NaSMe THF, 0°C Hydrolysis 3-Chloro-2-hydroxypyrazine (Hydrolysis Impurity) SM->Hydrolysis + H2O / OH- Wet Solvent Bis 2,3-Bis(methylthio)pyrazine (Over-Reaction Impurity) Target->Bis + Excess NaSMe >20°C or prolonged time Dimer Dimethyl Disulfide (Reagent Decomposition)

Figure 1: Reaction network showing the primary SNAr pathway (Green) and competing side-reactions leading to bis-substitution (Red) and hydrolysis (Yellow).

Troubleshooting Guides (FAQs)

Issue 1: The "Double-Add" Peak (Bis-substitution)

Symptom: HPLC shows a significant impurity peak eluting after the product (higher retention time on reverse phase). Mass Spec shows M+11 mass shift (Cl replaced by SMe). Identity: 2,3-Bis(methylthio)pyrazine .

Technical Explanation: The starting material, 2,3-dichloropyrazine, is symmetric. The first substitution yields your target. However, the thiomethyl group is an electron donor by resonance (+M effect), which theoretically deactivates the ring. However, pyrazines are so electron-deficient that if you have excess NaSMe or high temperatures , the second chloride will also be displaced.

Corrective Action:

  • Stoichiometry is King: Do not use a large excess of NaSMe. Use 0.95 to 1.0 equivalents . It is better to have 5% unreacted starting material (which is easy to separate) than 5% bis-impurity (which is chemically similar to the product and hard to separate).

  • Temperature Control: Conduct the addition at -10°C to 0°C . Only warm to room temperature after confirming the starting material is mostly consumed.

  • Addition Mode: Add the NaSMe solution dropwise to the pyrazine. This ensures the concentration of nucleophile is always low relative to the electrophile, favoring mono-substitution.

Issue 2: The "Ghost" Peak (Hydrolysis)

Symptom: A peak eluting earlier than the product. Mass Spec shows M-14 or M-16 pattern (Cl replaced by OH). Identity: 3-Chloro-2-hydroxypyrazine (or its tautomer, 3-chloropyrazin-2-one).

Technical Explanation: Pyrazines with halogens are susceptible to hydrolysis, especially in basic conditions. If your solvent (THF, DMF) contains water, or if your NaSMe contains NaOH (common in aqueous grades), the hydroxide ion (OH⁻) acts as a competing nucleophile.

Corrective Action:

  • Solvent Integrity: Use anhydrous THF or DMF.

  • Reagent Grade: Use solid NaSMe (95%+) rather than aqueous solutions (e.g., 21% wt in water) unless you are running a biphasic system with a Phase Transfer Catalyst (PTC).

  • Atmosphere: Run under Nitrogen/Argon balloon to prevent atmospheric moisture ingress.

Issue 3: Low Yield & Foul Odor (Reagent Oxidation)

Symptom: Reaction stalls with unreacted starting material, despite adding 1.0 eq of NaSMe. A very strong, garlic-like odor is present (stronger than usual). Identity: Dimethyl Disulfide (MeSSMe) .

Technical Explanation: Sodium thiomethoxide is easily oxidized by air to form dimethyl disulfide. If your reagent is old or was stored improperly, a significant portion may be inactive disulfide. You think you are adding 1.0 eq, but you might only be adding 0.7 eq of active nucleophile.

Corrective Action:

  • Reagent Check: If the NaSMe is yellow/orange and sticky (instead of white/off-white powder), it has oxidized/hydrated.

  • Overcompensation (Risky): If you suspect bad reagent, do not just add more (see Issue 1). Buy fresh reagent or titrate it.

Comparative Data Table: Impurity Profile

Use this table to identify peaks in your analytical traces.

CompoundStructure DescriptionRelative Retention (Reverse Phase)OriginPrevention Strategy
2,3-Dichloropyrazine Starting Material1.00 (Reference)Incomplete RxnCheck stoichiometry; Ensure active reagent.
Target 2-Cl-3-SMe-Pyrazine ~1.2 - 1.3 Product N/A
Bis-Impurity 2,3-Bis(SMe)-Pyrazine~1.5 - 1.8 (Late eluter)Over-reactionStrict 1.0 eq NaSMe; Keep T < 0°C.
Hydroxy-Impurity 3-Cl-2-OH-Pyrazine~0.4 - 0.6 (Early eluter)Wet solvent/NaOHAnhydrous conditions; Solid NaSMe.
Dimethyl Disulfide Me-S-S-MeSolvent front (Volatile)Reagent OxidationStore NaSMe under inert gas.

Optimized Experimental Protocol

Objective: Synthesis of 2-Chloro-3-(methylthio)pyrazine with <2% Bis-impurity.

  • Setup: Equip a 3-neck round bottom flask with a thermometer, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry or oven-dry glassware.

  • Solution A: Dissolve 2,3-dichloropyrazine (1.0 eq) in anhydrous THF (10 vol) . Cool to -5°C using an ice/salt bath.

  • Reagent Prep: Suspend Sodium Thiomethoxide (0.98 eq) in anhydrous THF (5 vol). Note: Using slightly less than 1.0 eq prevents bis-formation.[1]

  • Addition: Add the NaSMe suspension dropwise to Solution A over 30-45 minutes. Maintain internal temperature below 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC or HPLC.[2]

    • Checkpoint: If SM remains (>5%) and no Bis-impurity is seen, add 0.05 eq NaSMe extra.

  • Quench: Pour mixture into cold water (20 vol). Extract with Ethyl Acetate.[2][3]

  • Purification: The crude usually requires column chromatography (Hexane/EtOAc) to remove the small amount of non-polar bis-impurity if high purity (>99%) is required.

References

  • Reaction Mechanism & Pyrazine Chemistry: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996. (Standard text on SNAr reactivity of halo-pyrazines).
  • Impurity Profiling & Control

    • Org.[2][3][4][5] Process Res. Dev. 2013, 17, 2, 221–230. "Risk Assessment of Genotoxic Impurities in New Chemical Entities." (Discusses purging of reactive halide impurities in similar syntheses). Link

  • Synthetic Precedents (Patent Literature)

    • US Patent 3,291,802.[6] "2,3- and 2,6-Dichloropyrazine by Chlorination."[6][7] (Context for starting material synthesis and stability). Link

    • US Patent 2,396,066.[6] "Preparation of 2-chloropyrazine."[1][6][8][9] (Foundational work on halopyrazine reactivity). Link

  • Chemical Property Data

    • PubChem Compound Summary for CID 2882-20-4 (2-Methyl-3-(methylthio)pyrazine - Note: Isomer analog used for flavor data, illustrating volatility and handling of thiopyrazines). Link

Sources

Technical Support Center: Pyrazine Functionalization & Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 2-Chloro-3-(methylthio)pyrazine (CAS: 2882-20-4). It addresses the specific challenge of dimerization—a common but often misdiagnosed failure mode in pyrazine chemistry involving metalation and cross-coupling.

Topic: Preventing Dimerization in 2-Chloro-3-(methylthio)pyrazine Reactions Ticket ID: PYR-2882-DIMER-FIX Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry

Core Problem Analysis: Why Dimerization Occurs

In the functionalization of 2-Chloro-3-(methylthio)pyrazine , "dimerization" typically refers to two distinct mechanistic failure modes depending on your reaction conditions. Diagnosing which one is occurring is the first step to a solution.

Type A: Nucleophilic Dimerization (During Lithiation)
  • Context: Occurs during metal-halogen exchange or directed ortho-metalation (DoM) using organolithiums (e.g., n-BuLi, LiTMP).

  • Mechanism: The newly formed lithiated pyrazine (a strong nucleophile) attacks the C-2 position of unreacted starting material (an electrophile due to the chloro-group). This displaces the chloride, forming a 2,2'-bipyrazine linkage.

  • Observation: Reaction stalls at ~50% conversion; isolation yields a high molecular weight impurity.

Type B: Oxidative Homocoupling (During Pd-Catalysis)
  • Context: Occurs during Suzuki-Miyaura or Stille couplings.

  • Mechanism: Two molecules of the starting aryl chloride undergo reductive coupling mediated by the Palladium catalyst, often exacerbated by the presence of oxygen or insufficient transmetalation rates.

  • Observation: Formation of the symmetrical dimer instead of the desired cross-coupled product.

Troubleshooting Guide (Q&A)

Module 1: Lithiation & Metal-Halogen Exchange

Q: I am treating 2-Chloro-3-(methylthio)pyrazine with n-BuLi at -78°C, but I see a major side product (M+ = ~250). What is happening? A: You are observing Wurtz-type nucleophilic dimerization . Because the C-Cl bond in pyrazines is activated, the lithiated intermediate (2-Li-3-SMe-pyrazine) is highly reactive. If it encounters any unreacted starting material, it performs an


 attack on the C-Cl bond of the starter.
  • Immediate Fix: Ensure rapid mixing and consider inverse addition .

    • Standard: Adding BuLi to the heterocycle.[1] (High risk of local high concentration of Li-species reacting with surrounding SM).

    • Inverse: Add the heterocycle slowly to the BuLi solution (keeps BuLi in excess, consuming SM instantly).

  • Alternative: Use Barbier conditions . Pre-mix your electrophile (e.g., aldehyde or silane) with the pyrazine before adding the base, provided the electrophile is compatible with n-BuLi. This captures the lithiated species immediately, preventing it from finding a partner to dimerize with.

Q: Can I use LiTMP instead of n-BuLi to prevent this? A: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is a non-nucleophilic base used for deprotonation (DoM), not metal-halogen exchange.

  • If you want to functionalize C-5 or C-6: Yes, LiTMP is superior because it avoids nucleophilic attack on the C-Cl bond.

  • If you want to replace the Cl: LiTMP will not work. You must use n-BuLi or t-BuLi. For t-BuLi, the exchange is faster, potentially outcompeting the dimerization if performed at -100°C.

Module 2: Palladium-Catalyzed Cross-Coupling

Q: My Suzuki coupling is stalling, and I see homocoupling of the chloropyrazine. How do I stop this? A: Homocoupling of electron-deficient heteroaryl chlorides is driven by slow oxidative addition or oxygen contamination .

  • Protocol Adjustment:

    • Degas rigorously: Sparge solvents with Argon for 20 minutes.

      
       promotes the formation of Pd(II) species that facilitate homocoupling.
      
    • Ligand Switch: Switch to electron-rich, bulky phosphines like XPhos or SPhos .[2] These accelerate the oxidative addition step and stabilize the Pd(II) intermediate, favoring the cross-coupling cycle over the disproportionation that leads to dimers.

    • Catalyst Loading: High local concentrations of Pd can favor homocoupling. Ensure rapid stirring.

Visualizing the Failure Pathways

The following diagram illustrates the competition between the desired Lithiation-Trapping pathway and the fatal Dimerization pathway.

LithiationPathways cluster_0 Critical Control Point SM 2-Chloro-3-(methylthio)pyrazine (Starting Material) Li_Int Lithiated Intermediate (2-Li-3-SMe-pyrazine) SM->Li_Int n-BuLi, -78°C (Li-Hal Exchange) Product Desired Functionalized Product (C-2 substituted) Li_Int->Product Fast Trapping with E+ Dimer Dimer Impurity (2,2'-bis-pyrazine) Li_Int->Dimer Attacks Unreacted SM (Slow Mixing / High Temp) Electrophile Electrophile (E+) Electrophile->Product

Caption: Figure 1. The kinetic competition between electrophilic trapping (green) and self-destructive dimerization (red) during lithiation.

Validated Experimental Protocols

Protocol A: Cryogenic Lithiation with In-Situ Trapping (Barbier-Type)

Best for preventing nucleophilic dimerization during C-2 functionalization.

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Mixture: Dissolve 2-Chloro-3-(methylthio)pyrazine (1.0 equiv) AND the Electrophile (e.g., TMSCl, 1.2 equiv) in anhydrous THF.

    • Note: The electrophile must be compatible with n-BuLi (e.g., silanes, borates). If reacting with aldehydes, this method is risky; use Protocol B.

  • Cooling: Cool the mixture to -78°C (Acetone/Dry Ice bath). Ensure internal probe confirms temp.

  • Addition: Add n-BuLi (1.1 equiv) dropwise over 30 minutes via syringe pump.

    • Mechanism:[3][4][5][6][7][8] As the Li-species forms, it is immediately trapped by the surrounding electrophile (TMSCl) before it can encounter a molecule of starting material.

  • Workup: Quench with MeOH at -78°C, then warm to RT.

Protocol B: Transmetalation to Zinc (Negishi Precursor)

Best for stability if the electrophile is not compatible with n-BuLi.

  • Lithiation: Generate the lithiated species at -95°C (THF/Et2O mixture) to slow down dimerization kinetics.

  • Transmetalation: Immediately add

    
      (1.0 M in THF, 1.2 equiv).
    
  • Result: This forms the pyrazinyl-zinc reagent. The C-Zn bond is less nucleophilic than C-Li, completely stopping the dimerization reaction.

  • Next Step: Warm to RT and proceed with Negishi coupling or addition to carbonyls.

Reference Data: Solvent & Temperature Compatibility

ParameterRecommended ConditionDanger Zone (Promotes Dimerization)
Solvent THF (Anhydrous), Et2OHexanes (Poor solubility causes aggregates), Wet THF
Temperature -78°C to -100°C> -60°C (Li-species becomes unstable)
Concentration 0.1 M (Dilute)> 0.5 M (Promotes bimolecular collisions)
Additives TMEDA (Stabilizes Li-aggregate)HMPA (Can accelerate unwanted side reactions if not careful)

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Link (Source for Transmetalation strategy to Zn to prevent dimerization).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link (Authoritative source on ligand choice to prevent homocoupling).

Sources

Improving the regioselectivity of substitution on the pyrazine ring

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support & Troubleshooting Hub Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Subject: Regiocontrol in Pyrazine Functionalization (SNAr, Cross-Coupling, C-H Activation)

Introduction: The Pyrazine Paradox

Pyrazines are essential pharmacophores (e.g., Bortezomib, Pyrazinamide), yet they present a distinct synthetic challenge: The Symmetry Trap.

The electron-deficient nature of the 1,4-diazine ring makes it highly susceptible to nucleophilic attack but resistant to electrophilic substitution. The core difficulty lies in distinguishing between chemically similar positions (e.g., C2 vs. C3 in 2,3-dichloropyrazine or C2 vs. C6 in 2,6-dichloropyrazine) during sequential functionalization.

This guide provides troubleshooting workflows to break symmetry and enforce regiocontrol using electronic bias, steric hindrance, and catalyst tuning.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Core Concept: Pyrazines are electron-deficient; nucleophiles attack the position most activated by the ring nitrogens (ortho/para).[1]

Troubleshooting Guide: SNAr Selectivity

Q1: I am attempting a mono-substitution on 2,3-dichloropyrazine, but I get a statistical mixture of mono- and bis-substituted products. How do I stop at the mono-adduct?

  • Diagnosis: The first amine/alkoxide substitution donates electron density into the ring, deactivating it towards a second attack. However, if the reaction temperature is too high or the equivalent count is loose, bis-substitution occurs.

  • Solution:

    • Stoichiometry Control: Use exactly 0.95 equivalents of the nucleophile.

    • Temperature Gradient: Start at -78 °C (or 0 °C) and warm slowly. The activation energy gap between the first and second substitution is distinct.

    • Protic Solvents: Use IPA or EtOH. Hydrogen bonding to the ring nitrogens activates the substrate, allowing milder conditions than in DMF/DMSO.

Q2: In 2,6-dichloropyrazine, both chlorines are equivalent. How do I desymmetrize this scaffold?

  • Diagnosis: This is a classic symmetry breaking problem. Both sites are ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to a nitrogen.
    
  • Solution:

    • Steric Control: Use a bulky nucleophile (e.g., t-butyl amine or a hindered alkoxide). Once the first bulky group is installed at C2, it sterically shields C6 (and C3), preventing over-substitution.

    • Product: The resulting 2-chloro-6-substituted pyrazine is now electronically asymmetric. The remaining chloride is deactivated, requiring harsher conditions for subsequent displacement.

Q3: My nucleophile is not reacting with chloropyrazine, even at high heat.

  • Diagnosis: Chloropyrazine is moderately reactive, but weak nucleophiles fail.

  • Solution: The "N-Oxide Switch."

    • Oxidize the pyrazine to the N-oxide using mCPBA.

    • The N-oxide moiety significantly increases the electrophilicity at the

      
      -positions (C2/C6).
      
    • Note: Deoxygenation (PCl

      
       or Zn) is required post-functionalization.
      

Module 2: Transition-Metal Catalyzed Cross-Couplings

Core Concept: Oxidative addition occurs preferentially at the most electron-deficient C-X bond.

Troubleshooting Guide: Suzuki & Buchwald-Hartwig

Q4: I have a 2-bromo-5-chloropyrazine. Which halogen will react first in a Suzuki coupling?

  • Answer: The C-Br bond reacts first.

  • Mechanism: Bond Dissociation Energy (BDE) dictates that C-Br is weaker than C-Cl.

  • Protocol: Use Pd(PPh

    
    )
    
    
    
    (1-3 mol%) at 60-80 °C. The chloride will remain intact for a second functionalization step.

Q5: I am using 2,6-dichloropyrazine. Can I control mono-arylation vs. bis-arylation?

  • Diagnosis: Unlike SNAr, the first aryl group introduced via Suzuki coupling is often electron-donating (or at least conjugating), which might not sufficiently deactivate the second chloride.

  • Solution:

    • Ligand Selection: Use Bisphosphine ligands (e.g., dppf, dppe). These favor mono-coupling by creating a rigid steric environment around the Pd center.

    • Avoid: Monodentate, electron-rich ligands (like P(t-Bu)

      
       or Buchwald biaryl ligands) in the first step, as they are too active and promote bis-coupling.
      

Q6: My reaction yields are low due to pyrazine coordinating to the Palladium catalyst.

  • Diagnosis: Pyrazine nitrogens are good ligands and can poison the catalyst (Pd sequestration).

  • Solution:

    • Catalyst Loading: Increase Pd loading to 5 mol%.

    • Ligand Swamping: Use a higher Ligand:Pd ratio (e.g., 4:1 for PPh

      
      ).
      
    • Masking: Use the N-oxide form (which coordinates less strongly to Pd in non-polar solvents) or use a bulky biaryl phosphine (e.g., XPhos) that prevents N-coordination via steric bulk.

Module 3: C-H Functionalization (Metalation)

Core Concept: Direct Deprotonation (DoM). Pyrazines are sensitive to nucleophilic attack by alkyl lithiums (e.g., n-BuLi causes addition across the C=N bond, destroying the ring).

Troubleshooting Guide: Knochel-Hauser Bases

Q7: When I treat chloropyrazine with n-BuLi to lithiate the ortho position, I get a black tar/decomposition.

  • Diagnosis: You are triggering a Chichibabin-type nucleophilic addition of the butyl group to the ring, followed by ring opening/polymerization.

  • Solution: Switch to TMP-Bases.

    • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).

    • Why: The tetramethylpiperidino (TMP) group is too sterically bulky to attack the ring nitrogen or carbon (nucleophilic attack). It acts exclusively as a base.

    • Protocol:

      • Dissolve substrate in dry THF.

      • Add TMPMgCl·LiCl at -78 °C.

      • The Mg species is stable. Quench with electrophile (I

        
        , aldehyde, etc.).[2][3]
        

Q8: Can I regioselectively metalate 2-methoxypyrazine?

  • Answer: Yes.

  • Directing Group: The methoxy group is a Directed Ortho Metalation (DoM) group.

  • Site: Metalation occurs at C3 (ortho to OMe).

  • Warning: If C3 is blocked, or if a stronger directing group is present, "Halogen Dance" or migration can occur if the temperature is raised above -40 °C.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct functionalization method based on substrate and desired outcome.

Pyrazine_Workflow Start Substrate: Dihalopyrazine Decision1 Are halogens identical? (e.g., 2,6-Cl2 vs 2-Br-5-Cl) Start->Decision1 Decision2 Direct C-H Functionalization (No Halogens) Start->Decision2 If Monosubstituted Asymmetric Asymmetric (2-Br-5-Cl) Decision1->Asymmetric No Symmetric Symmetric (2,6-Cl2) Decision1->Symmetric Yes Action_Suzuki Suzuki Coupling (C-Br reacts first) Asymmetric->Action_Suzuki Action_SNAr SNAr (Use steric bulk to stop at mono-sub) Symmetric->Action_SNAr Result Regioselective Product Action_Suzuki->Result Action_SNAr->Result Problem_nBuLi Issue: n-BuLi causes Ring Destruction Decision2->Problem_nBuLi Solution_Knochel Solution: TMPMgCl·LiCl (Steric Base, -78°C) Problem_nBuLi->Solution_Knochel Solution_Knochel->Result

Caption: Decision tree for selecting between Cross-Coupling, SNAr, and Metalation based on pyrazine symmetry and halogen identity.

Comparative Data: Reactivity Profiles

The table below summarizes the reactivity trends for common pyrazine substrates.

SubstrateMost Reactive Site (SNAr)Most Reactive Site (Suzuki)Recommended Strategy
2,3-Dichloropyrazine C2/C3 (Equivalent)C2/C3 (Equivalent)Use 0.95 eq. nucleophile at low temp to desymmetrize.
2,6-Dichloropyrazine C2/C6 (Highly Activated)C2/C6Steric bulk controls mono-substitution.
2-Bromo-5-chloropyrazine C5 (Cl is better LG for SNAr*)C2 (Br is better for Pd-OxAdd)Orthogonal Control: Use SNAr for C5, Suzuki for C2.
Chloropyrazine C2 (Requires activation)C2Use N-Oxide activation for SNAr; standard Pd for coupling.
2-Methoxypyrazine N/AC3 (via DoM)Use TMPMgCl·LiCl to lithiate C3 (ortho to OMe).

*Note: In SNAr, Fluorine > Chlorine > Bromine due to the electronegativity increasing the rate of the rate-determining step (nucleophilic attack). In Suzuki, Iodine > Bromine > Chlorine due to bond strength.

References

  • Knochel, P., et al. (2015). TMPMgCl[2][4][5]·LiCl (Knochel-Hauser Base) as a Reagent for Directed Metalation.[5] Chem-Station. [Link]

  • Fairlamb, I. J. S., et al. (2021).[6] A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society.[7] [Link]

  • Baran, P. S., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes (Minisci Reaction). Journal of the American Chemical Society.[7] [Link]

  • WuXi AppTec. (2020). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine (Analogous Pyrazine Logic). [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, process chemists, and drug development professionals through the complex scale-up synthesis of 2-Chloro-3-methylthiopyrazine .

This molecule is a critical electrophilic building block in the synthesis of kinase inhibitors and GPCR modulators. However, transitioning its synthesis from the benchtop to a multi-kilogram pilot plant introduces severe challenges regarding regioselectivity, thermal management, and highly toxic, malodorous off-gassing. This guide synthesizes field-proven methodologies, mechanistic causality, and rigorous safety protocols to ensure a self-validating, high-yield manufacturing process.

Mechanistic Pathway & Process Workflow

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction between 2,3-dichloropyrazine and sodium methanethiolate (NaSMe) proceeds via an addition-elimination mechanism. The highly electron-deficient pyrazine ring stabilizes the anionic Meisenheimer intermediate, allowing the displacement of the first chloride ion [1].

The critical scale-up challenge is regioselectivity . Once the first methylthio group is installed, it donates electron density into the ring via resonance. This slightly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrazine, deactivating the adjacent C-Cl bond toward a second nucleophilic attack [2]. This kinetic window allows us to isolate the mono-substituted product. However, poor mass transfer or thermal spikes at scale can easily overcome this activation barrier, leading to the unwanted 2,3-bis(methylthio)pyrazine byproduct.

Workflow cluster_0 Reaction Phase cluster_1 Safety & Containment cluster_2 Workup & Purification SM 2,3-Dichloropyrazine (in THF) Reactor Jacketed Reactor (-10°C to 0°C) High-Shear Agitation SM->Reactor NaSMe NaSMe (aq) Dosing System NaSMe->Reactor Controlled Addition Scrubber Two-Stage Scrubber (15% NaOCl / NaOH) Reactor->Scrubber Vent Gas (MeSH Mitigation) Quench Aqueous Quench & Phase Separation Reactor->Quench Crude Mixture Distillation Fractional Distillation (Vacuum) Quench->Distillation Organic Phase Product 2-Chloro-3-methylthiopyrazine (>98% Purity) Distillation->Product Purified Fractions

Figure 1: Scale-up workflow for 2-Chloro-3-methylthiopyrazine synthesis with integrated safety scrubbing.

Troubleshooting Guides & FAQs

Q1: How do I minimize the formation of the 2,3-bis(methylthio)pyrazine byproduct during scale-up? Causality & Solution: Over-reaction is driven by localized high concentrations of NaSMe and elevated temperatures. Because the mono-substituted product is only kinetically protected from further SNAr, any local excess of the nucleophile will drive the reaction to the bis-substituted thermodynamic sink.

  • Actionable Fix: Maintain strict stoichiometric control (0.95 to 1.00 equivalents of NaSMe). Do not use an excess. Ensure the reactor utilizes high-shear agitation (e.g., a pitched-blade turbine) to eliminate concentration gradients. Keep the dosing temperature strictly between -10 °C and 0 °C.

Q2: The exotherm during NaSMe addition is overwhelming our pilot plant's cooling capacity. How can we mitigate this? Causality & Solution: Thiolate SNAr reactions are highly exothermic. In a lab flask, surface-area-to-volume ratios allow rapid heat dissipation; in a 50 L or 500 L reactor, this ratio plummets, leading to dangerous heat accumulation.

  • Actionable Fix: Dilute the NaSMe feed to a 15-20% aqueous solution and extend the dosing time. Implement a cascade temperature control loop: interlock the dosing pump to the internal reactor temperature (Tint). If Tint exceeds 2 °C, the pump must automatically pause.

Q3: What is the standard operating procedure for managing the severe odor and toxicity of methanethiol at a multi-kilogram scale? Causality & Solution: Methanethiol (MeSH) gas, generated if NaSMe hydrolyzes or contacts trace acid, is highly toxic and has an odor threshold of ~1-2 parts per billion (ppb).

  • Actionable Fix: The reactor must be a completely closed system vented exclusively through a two-stage scrubber. The scrubber must contain 10-15% sodium hypochlorite (bleach) and 5% NaOH [3]. The hypochlorite oxidizes the volatile mercaptan into dimethyl disulfide (DMDS) and subsequently into odorless, water-soluble sodium methanesulfonate. Never use acidic quench solutions.

Q4: We are seeing incomplete conversion of 2,3-dichloropyrazine. Should we push the temperature higher? Causality & Solution: No. Increasing the temperature will exponentially increase the rate of the secondary SNAr reaction, ruining your yield with bis-substituted byproduct. Incomplete conversion is usually a mass-transfer issue in biphasic systems (aqueous NaSMe in organic solvent).

  • Actionable Fix: Instead of heat, add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at 1-2 mol%, or switch to a miscible polar aprotic co-solvent like THF or DMF to homogenize the reaction mixture.

Quantitative Data & Process Parameters

To illustrate the impact of scale-up physics on this reaction, the following table summarizes the shift in process parameters required when moving from a 10-gram lab scale to a 5-kilogram pilot scale.

ParameterLab Scale (10 g)Pilot Scale (5 kg)Causality for Parameter Shift
Solvent System THF (Anhydrous)THF / Water (Biphasic)Aqueous NaSMe is safer to handle at scale than hygroscopic solid NaSMe powder.
NaSMe Equivalents 1.05 eq0.98 eqSlight under-dosing at scale prevents the formation of the bis-substituted impurity.
Dosing Temperature 0 °C to 5 °C-10 °C to 0 °CLower baseline temp compensates for the reduced cooling efficiency of large reactors.
Dosing Time 15 minutes4 to 6 hoursPrevents thermal runaway and localized concentration gradients.
Agitation Magnetic Stir BarHigh-Shear Impeller (250 rpm)Overcomes mass-transfer limitations in the biphasic mixture.
Typical Yield 88%82%Slight yield drop is expected due to the 0.98 eq stoichiometric limit.
Bis-Impurity % < 2%< 0.5%Stricter control at scale actually improves the impurity profile if executed correctly.

Scale-Up Experimental Protocol

This protocol is designed as a self-validating system . Built-in validation checkpoints ensure that if a physical parameter drifts out of specification, the operator is forced to halt and correct the process, preventing catastrophic batch failure.

Phase 1: Reactor Preparation & Substrate Loading
  • System Purge: Inert the 50 L jacketed glass-lined reactor with Nitrogen (N2) for 30 minutes. Validation Check: Oxygen sensor at the vent must read < 1% O2.

  • Scrubber Activation: Prime the two-stage scrubber with 15% NaOCl and 5% NaOH. Ensure the circulation pump is active and pulling a slight negative pressure on the reactor vent.

  • Loading: Charge the reactor with 2,3-dichloropyrazine (5.00 kg, 33.56 mol) and THF (20 L).

  • Cooling: Set the chiller jacket to -15 °C. Engage the high-shear impeller at 250 rpm. Wait until the internal temperature (Tint) stabilizes at -10 °C.

Phase 2: Controlled Nucleophilic Addition
  • Reagent Prep: Prepare a 20% w/w aqueous solution of Sodium Methanethiolate (NaSMe) containing exactly 0.98 equivalents (2.30 kg active NaSMe).

  • Dosing: Begin dosing the aqueous NaSMe via a dip tube (sub-surface addition to prevent splashing and immediate off-gassing) at a rate of ~10 mL/min.

  • Thermal Interlock (Self-Validation): Monitor Tint continuously.

    • Condition A: If Tint remains below -2 °C, maintain the dosing rate.

    • Condition B: If Tint reaches 0 °C, the dosing pump must automatically pause. Resume only when Tint drops back to -5 °C. This validates that the reaction rate is not exceeding the heat removal rate.

Phase 3: Reaction Monitoring & Quench
  • Aging: Once dosing is complete, maintain Tint at 0 °C for 2 hours.

  • IPC (In-Process Control): Pull a sample for HPLC analysis. Validation Check: The reaction is deemed complete when unreacted 2,3-dichloropyrazine is < 2.0% and the bis-substituted impurity is < 0.5%.

  • Quench: Slowly charge 10 L of cold, deionized water to the reactor to quench any trace unreacted thiolate. Do not use acid , as this will instantly generate lethal MeSH gas.

Phase 4: Workup & Purification
  • Phase Separation: Stop agitation and allow the phases to settle for 30 minutes. Drain the lower aqueous phase (containing NaCl and trace NaSMe) directly into a secondary bleach-quench vessel.

  • Solvent Swap: Concentrate the organic (THF) phase under vacuum (50 mbar) at 30 °C.

  • Fractional Distillation: Purify the crude oil via short-path vacuum distillation. The target 2-chloro-3-methylthiopyrazine will distill as a clear to pale-yellow liquid at specific high-vacuum parameters (e.g., ~85-90 °C at 1 mbar). Validation Check: GC-MS of the main fraction must show >98% purity with no detectable bis-substituted byproduct.

References

  • Product Class 14: Pyrazines. Science of Synthesis, Thieme Chemistry. (Details the SNAr reactivity and electron-deficient nature of pyrazine rings). Available at:[Link] [1]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry, ACS Publications. (Provides the mechanistic rationale for regiocontrol in poly-halogenated heterocycles). Available at:[Link] [2]

Removal of impurities from crude 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Chloro-3-methylthiopyrazine

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Chloro-3-(methylthio)pyrazine (CAS: 20056-11-9), a critical scaffold in the synthesis of antitubercular agents (e.g., Pyrazinamide derivatives) and antiviral candidates (e.g., Favipiravir analogs).

This guide addresses the specific purification challenges inherent to this molecule: the "Goldilocks" reactivity of the pyrazine ring, the oxidation sensitivity of the thioether, and the separation of structurally similar byproducts.

Module 1: Diagnosis & Impurity Profiling

Q: I see multiple spots on my TLC/peaks on HPLC. How do I identify which impurity is which?

A: In the standard nucleophilic aromatic substitution (


) of 2,3-dichloropyrazine with sodium methanethiolate, your reaction mixture will follow a predictable impurity profile. You are likely seeing three distinct species.

The Impurity Map:

  • Starting Material (SM): 2,3-Dichloropyrazine.[1] (Non-polar, elutes first).

  • Target Product: 2-Chloro-3-(methylthio)pyrazine.

  • Over-Reaction Impurity: 2,3-Bis(methylthio)pyrazine. (More polar than SM, often close to Product).

  • Hydrolysis Impurity: 2-Chloro-3-hydroxypyrazine (or its tautomer). (Highly polar, stays at baseline or elutes very late).

Visualization of Impurity Origins:

ImpurityMap SM Starting Material (2,3-Dichloropyrazine) Target TARGET PRODUCT 2-Chloro-3-(methylthio)pyrazine SM->Target SNAr (Fast) Hydro Hydrolysis Product 2-Chloro-3-hydroxypyrazine SM->Hydro Wet Solvents (Side Reaction) Reagent NaSMe (1.0 eq) Reagent->Target Bis Over-Substituted 2,3-Bis(methylthio)pyrazine Target->Bis Excess NaSMe (Over-reaction)

Figure 1: Reaction pathway showing the origin of critical impurities. Control of stoichiometry is the primary defense against the Bis-impurity.

Module 2: Removing the "Bis-Sulfide" Impurity

Q: I have 5-10% of the bis-substituted product (2,3-bis(methylthio)pyrazine). It co-distills with my product. How do I remove it?

A: Distillation is often ineffective because the boiling points of the mono- and bis-thioethers are too close, and elevated temperatures risk oxidizing the sulfur.

The Solution: Solubility-Driven Recrystallization The bis-substituted impurity is significantly more lipophilic and symmetric than the mono-chloro product. We can exploit this using a non-polar/polar solvent gradient.

Protocol:

  • Dissolution: Dissolve the crude oil/solid in a minimum amount of warm Isopropanol (IPA) or Ethyl Acetate .

  • Precipitation: Slowly add n-Hexane or Heptane while stirring.

  • Thermodynamics: The bis-methylthio impurity often crystallizes first or forms a different lattice than the chloro-derivative due to symmetry.

  • Filtration: If the impurity is the major solid (in cases of high contamination), filter it off. If the product crystallizes, collect the crystals.

    • Note: If your product is an oil at room temperature (common for crude mixtures), cool the solution to -20°C.

Why this works: The chlorine atom introduces a dipole moment and asymmetry that disrupts the crystal lattice compared to the symmetric bis-thioether, creating a solubility differential [1].

Module 3: Removing Unreacted Starting Material

Q: My LC-MS shows 2,3-dichloropyrazine remaining. Can I just wash it out?

A: You cannot easily wash it out with aqueous acid/base because 2,3-dichloropyrazine is extremely weakly basic (


 < 0). It will not protonate and move into the aqueous layer under standard extraction conditions.

The Solution: Vacuum Sublimation or "Topping" Distillation Since 2,3-dichloropyrazine has a relatively high vapor pressure compared to the thio-substituted product:

  • High Vacuum Strip: Place the crude mixture under high vacuum (< 1 mbar) at moderate temperature (40–50°C).

  • Cold Finger: The unreacted dichloro starting material will often sublime onto the cold finger or distill over before the product does.

  • Validation: Check the weight loss. If you lose mass corresponding to the % impurity calculated by HPLC, stop.

Module 4: Handling Oxidation & Color

Q: The product turned from pale yellow to dark orange/brown overnight. Is it ruined?

A: This is likely S-oxidation or trace polymerization. The methylthio group is electron-rich and susceptible to oxidation to the sulfoxide (


) by atmospheric oxygen, especially if trace metals are present.

Troubleshooting Steps:

SymptomCauseRemediation
Darkening Color Formation of polymeric tars or N-oxides.Pass through a short Silica Gel plug eluting with 10% EtOAc/Hexane.
New Polar Peak (HPLC) Sulfoxide formation (R-S(=O)-Me).Irreversible. Prevent by storing under Nitrogen/Argon at <4°C.
Acrid Smell Hydrolysis to mercaptan (methanethiol).Wash organic layer with 1M NaOH to remove thiols, then brine.

Critical Warning: Do NOT use bleach (sodium hypochlorite) to clean glassware containing this product. It will instantly oxidize the thioether to a sulfone, which is a common synthesis failure mode [2].

Module 5: Purification Decision Matrix

Use this logic flow to determine the best purification method for your specific crude profile.

PurificationLogic Start Analyze Crude Purity (HPLC/GC) CheckSM >5% Starting Material? Start->CheckSM CheckBis >5% Bis-Impurity? CheckSM->CheckBis No VacStrip High Vacuum Strip (Remove Volatile SM) CheckSM->VacStrip Yes Cryst Recrystallization (IPA/Hexane) CheckBis->Cryst Yes (Solid) Column Flash Chromatography (SiO2, Hex/EtOAc) CheckBis->Column Yes (Oil) Distill Vacuum Distillation (Risk of Degradation) CheckBis->Distill No (High Purity) VacStrip->CheckBis

Figure 2: Decision matrix for selecting the optimal purification technique based on impurity composition.

References

  • Sato, N. (2000). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier. (Explains the solubility and reactivity differences driven by chlorine vs. thioether substituents).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Patel, D., et al. (2012). "Synthesis and biological evaluation of some new pyrazine derivatives." Journal of Saudi Chemical Society, 16(1), 77-82. Link (Provides context on standard workup procedures for chloropyrazines).

  • World Intellectual Property Organization. (2009). Process for the preparation of pyrazine derivatives. WO2009115867.

Sources

Technical Support Center: 2-Chloro-3-methylthiopyrazine Reactivity & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-3-methylthiopyrazine (CAS: 1248090-42-7). As a highly functionalized heterocycle, this compound is a critical building block in drug discovery and agrochemical development. However, its unique structural features—an electron-deficient pyrazine ring, a labile C-Cl bond, and an oxidizable methylthio ether—present specific stability and reactivity challenges.

This guide, curated by Senior Application Scientists, provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure experimental success.

Core Stability Profile & Chemical Properties

The reactivity of 2-Chloro-3-methylthiopyrazine is dictated by the highly localized lowest unoccupied molecular orbital (LUMO) on the pyrazine ring, which activates the 2-position chloride toward nucleophilic attack. Simultaneously, the 3-position methylthio group acts as both a soft Lewis base (potential transition-metal catalyst poison) and an oxidation liability.

Quantitative Stability Summary
ConditionStability LevelPrimary Degradation PathwayPreventive Measure
Aqueous Base (pH > 10) LowHydrolysis to 2-hydroxy derivativeBuffer aqueous systems to pH 7–8; limit exposure time during workup.
Oxidizing Agents LowOxidation to sulfoxide/sulfoneRun reactions under inert atmosphere; strictly control oxidant stoichiometry.
Strong Nucleophiles LowSNAr displacement of chlorideUse non-nucleophilic bases (e.g., DIPEA, K3PO4) in cross-couplings.
Strong Bases (e.g., LDA) LowDeprotonation / Ring MetalationMaintain temperatures below -78 °C; avoid excess equivalents of base.
Thermal (>150 °C) ModerateDecomposition / PolymerizationConduct high-temp reactions in sealed microwave vials; avoid prolonged heating.

Divergent Reactivity & Mechanistic Pathways

Understanding the causality behind the molecule's reactivity allows researchers to predict and control experimental outcomes. The diagram below illustrates the four primary reaction pathways and their respective mechanistic triggers.

Reactivity SM 2-Chloro-3-methylthiopyrazine (Core Molecule) SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Amines/Alkoxides Heat/Base CrossCoupling Pd-Catalyzed Cross-Coupling SM->CrossCoupling Pd Catalyst, Ligand Boronic Acid Oxidation Thioether Oxidation SM->Oxidation mCPBA or H2O2 0°C to RT Lithiation Deprotonation / Metalation SM->Lithiation LDA / n-BuLi -78°C Prod1 2-Amino/Alkoxy-3-methylthiopyrazine (C-Cl Cleavage) SNAr->Prod1 Prod2 2-Aryl/Alkyl-3-methylthiopyrazine (C-C/C-N Formation) CrossCoupling->Prod2 Prod3 2-Chloro-3-(methylsulfinyl)pyrazine (Sulfoxide/Sulfone) Oxidation->Prod3 Prod4 Lithio-pyrazine intermediates (Byproduct Formation) Lithiation->Prod4

Divergent reactivity pathways of 2-Chloro-3-methylthiopyrazine under various conditions.

Troubleshooting Guides & Validated Protocols

Module A: Transition-Metal Catalyzed Cross-Coupling

The Challenge: Aryl chlorides possess a high bond-dissociation energy (~330 kJ/mol), making the oxidative addition step of the catalytic cycle rate-limiting[1] [2]. Furthermore, the adjacent methylthio group can chelate palladium, poisoning the catalyst and stalling the reaction.

Workflow Start Issue: Low Yield in Cross-Coupling Check1 Is starting material consumed? Start->Check1 PathA No: Catalyst Poisoning by Thioether Check1->PathA TLC/LCMS shows SM PathB Yes: Side Reactions (Protodeboronation/SNAr) Check1->PathB TLC/LCMS shows Byproducts SolA1 Increase Catalyst Loading (5-10 mol%) PathA->SolA1 SolA2 Switch to Bulky Ligand (e.g., XPhos, RuPhos) PathA->SolA2 SolB1 Lower Temperature (Avoid Thermal SNAr) PathB->SolB1 SolB2 Change Base (Use weaker base like K3PO4) PathB->SolB2

Diagnostic workflow for optimizing transition-metal catalyzed cross-couplings.

Self-Validating Protocol: Suzuki-Miyaura Coupling Causality: Using a bulky, electron-rich dialkylbiaryl phosphine ligand (like RuPhos) accelerates the difficult oxidative addition of the C-Cl bond while creating a steric shield that prevents the methylthio group from chelating the palladium center.

  • Setup: In a dry Schlenk flask, combine 2-Chloro-3-methylthiopyrazine (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)2 (2 mol%) and RuPhos (4 mol%). Validation: The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species.

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/H2O. Degas via three freeze-pump-thaw cycles. Validation: Complete oxygen removal prevents homocoupling of the boronic acid, validating that any consumed boronic acid went toward the desired cross-coupling.

  • Reaction: Heat at 80 °C for 6 hours. Monitor via LC-MS until the m/z 160 peak disappears.

Module B: Nucleophilic Aromatic Substitution (SNAr)

The Challenge: While palladium-catalyzed amination (Buchwald-Hartwig) is popular, the highly activated nature of the 2-chloropyrazine ring often makes transition metals unnecessary. In fact, using Pd can sometimes lead to lower yields due to competing SNAr background reactions.

Self-Validating Protocol: Green SNAr Amination Causality: Transition-metal-free SNAr in aqueous media utilizing Potassium Fluoride (KF) provides superior yields. KF acts as a mild base and a hydrogen-bond acceptor, activating the amine nucleophile without causing competitive hydrolysis of the pyrazine ring[2] [1].

  • Setup: Combine 2-Chloro-3-methylthiopyrazine (1.0 equiv), the desired secondary amine (1.2 equiv), and KF (2.0 equiv) in deionized water (0.5 M concentration).

  • Reaction: Heat the suspension to 100 °C for 12–17 hours. Validation: The reaction mixture will transition from a heterogeneous suspension to a distinct biphasic system as the hydrophobic aminated product forms.

  • Workup: Cool to room temperature and extract with 2-Methyltetrahydrofuran (2-MeTHF). Validation: 2-MeTHF cleanly separates the organic product from the aqueous inorganic fluoride salts, providing a self-purifying extraction step.

Module C: Strong Base Instability & Lithiation

The Challenge: Attempting to functionalize the pyrazine ring using strong bases (e.g., LDA, n-BuLi) often results in complex mixtures. Causality: The protons on the pyrazine ring and the methylthio group are relatively acidic. Deprotonation generates a highly reactive lithio-pyrazine species that can immediately undergo an SNAr reaction with unreacted starting material, leading to oligomerization and the formation of byproducts such as 3-chloro-2,2'-bipyrazine derivatives[3] [3]. Solution: If directed ortho-metalation is required, strictly maintain temperatures below -78 °C, use highly dilute conditions, and ensure the electrophile is added rapidly (or in situ) to trap the kinetic anion before self-condensation occurs.

Frequently Asked Questions (FAQs)

Q: I am trying to oxidize the methylthio group to a sulfoxide, but I keep getting a mixture of sulfoxide and sulfone. How do I control this? A: The oxidation of the thioether to the sulfoxide is kinetically favored, but over-oxidation to the sulfone is thermodynamically stable. To isolate the sulfoxide, strictly use 0.95 to 1.0 equivalents of m-CPBA in Dichloromethane at 0 °C. Quench the reaction with saturated aqueous Na2S2O3 immediately after 30 minutes to destroy any unreacted oxidant before allowing the mixture to warm to room temperature.

Q: Why did my product degrade during silica gel chromatography? A: 2-Aminopyrazine derivatives (formed post-SNAr) can be sensitive to the acidic silanol groups on standard silica gel, leading to streaking or decomposition. Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent to neutralize the acidic sites, ensuring sharp bands and high recovery.

Q: How should I store 2-Chloro-3-methylthiopyrazine to ensure long-term stability? A: Store the compound in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. The amber glass prevents photolytic degradation of the C-Cl bond, while refrigeration minimizes thermal oxidation of the thioether group.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem.[Link]

  • Sen, A., & Yamada, Y. M. A. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synthesis.[Link]

  • Matsumoto, K., & Kurata, H. (2024). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Senshu University Natural Science Research Institute Bulletin.[Link]

Sources

Troubleshooting failed Suzuki coupling with 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals struggling with the Suzuki-Miyaura coupling of 2-Chloro-3-methylthiopyrazine .

Below, you will find a mechanistic root-cause analysis, a data-driven troubleshooting matrix, targeted FAQs, and a self-validating experimental protocol designed to overcome the unique challenges of this substrate.

Mechanistic Root-Cause Analysis: Why Does This Substrate Fail?

Coupling 2-Chloro-3-methylthiopyrazine is notoriously difficult due to a "perfect storm" of electronic and steric factors that disrupt the standard palladium catalytic cycle:

  • The Pyrazine Trap: While the electron-deficient pyrazine ring theoretically activates the C–Cl bond toward oxidative addition[1], the two Lewis basic nitrogen atoms can coordinate to the Pd(II) intermediate, pulling the catalyst into an inactive resting state.

  • Ortho-Thioether Poisoning: Sulfur is a potent soft ligand for palladium. Following oxidative addition, the ortho-methylthio (-SMe) group can form a highly stable 5-membered palladacycle (S–Pd–C). This chelation drastically increases the activation energy required for the transmetalation step, causing the reaction to stall and the catalyst to decompose into inactive Pd black[2].

To successfully couple this substrate, the catalytic system must employ a ligand with extreme steric bulk to physically block the sulfur and nitrogen atoms from coordinating to the palladium center, while remaining electron-rich enough to drive oxidative addition[3].

Mechanism Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (C-Cl Cleavage) Pd0->OA Substrate Int1 Pd(II) Intermediate (Ar-Pd-Cl) OA->Int1 Poison Catalyst Poisoning (SMe Chelation) Int1->Poison Weak Ligand (e.g., PPh3) TM Transmetalation (+ Ar'B(OH)2) Int1->TM Bulky Ligand (e.g., XPhos) RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Product

Figure 1: Catalytic cycle highlighting the SMe-induced poisoning pathway and ligand rescue.

Data-Driven Catalyst Selection

Standard catalysts like Pd(PPh3)4 will almost universally fail with this substrate. The table below summarizes the causality behind catalyst performance based on historical quantitative data for ortho-thioether heteroaryl chlorides.

Catalyst SystemLigand PropertiesExpected ConversionMechanistic Rationale / Causality
Pd(PPh3)4 Low steric bulk, moderate electron donation< 5% (Heavy SM recovery)Fails to prevent S-chelation; sluggish oxidative addition into the C–Cl bond.
Pd(dppf)Cl₂ Bidentate, wide bite angle10–20% (Pd black forms)Better oxidative addition, but the SMe group displaces one phosphorus arm, stalling transmetalation.
Pd-PEPPSI-IPr Strong σ-donor NHC> 80%The NHC ligand binds too tightly to be displaced by sulfur; strong trans-effect accelerates transmetalation.
XPhos Pd G3 Highly bulky, electron-rich biarylphosphine> 85% (Optimal) Extreme steric bulk forces the SMe group away from the Pd center, preventing chelation[3].

Troubleshooting Q&A

Q: My reaction turns black within 30 minutes, and no product is formed. What is happening? A: The black precipitate is elemental Palladium (Pd black). This occurs when the catalytic cycle stalls at the Pd(II) intermediate. Because the ortho-SMe group chelates the Pd(II) center, transmetalation cannot occur fast enough, and the complex undergoes off-cycle decomposition. Solution: Switch to XPhos Pd G3. The dialkylbiaryl phosphine ligand is bulky enough to physically prevent the sulfur from coordinating.

Q: I see complete consumption of my boronic acid, but the 2-Chloro-3-methylthiopyrazine remains unreacted. Why? A: You are observing protodeboronation. Boronic acids can undergo base-catalyzed hydrolysis of the C–B bond. If oxidative addition into your chloride is slow, the boronic acid degrades before it can couple. Solution: Use 1.5 to 2.0 equivalents of boronic acid. Ensure you are using a highly active pre-catalyst (like a Generation 3 palladacycle) to accelerate oxidative addition so the Pd(II) intermediate is ready to capture the boronic acid immediately.

Q: Can I use standard sodium carbonate (Na₂CO₃) as the base? A: No. Na₂CO₃ is often too weak to efficiently drive transmetalation for sterically hindered or chelated Pd(II) intermediates. The Suzuki mechanism requires the base to form a reactive boronate complex[4]. Solution: Upgrade to Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). Their higher solubility and stronger basicity in aqueous-organic mixtures significantly accelerate the transmetalation step.

Troubleshooting Start Analyze Reaction Mixture (LC-MS / GC-MS) Cond1 Is Starting Material Consumed? Start->Cond1 Path1_No Check Oxidative Addition: Switch to XPhos Pd G3 or Pd-PEPPSI-IPr Cond1->Path1_No No (<10%) Path1_Yes Is Product Formed? Cond1->Path1_Yes Yes (>50%) Path2_No Check Transmetalation: Increase Base Strength (K3PO4) or add H2O Path1_Yes->Path2_No No (Degradation) Path2_Yes Optimize Yield: Adjust Stoichiometry & Temperature Path1_Yes->Path2_Yes Yes (Low Yield)

Figure 2: Diagnostic workflow for troubleshooting failed Suzuki couplings of chloropyrazines.

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 and a biphasic solvent system to ensure rapid oxidative addition and base activation. It includes built-in validation steps to ensure experimental integrity.

Reagents & Materials:

  • 2-Chloro-3-methylthiopyrazine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (3 mol%, 0.03 mmol)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

  • Solvent: 1,4-Dioxane (4.0 mL) and HPLC-grade H₂O (1.0 mL)

Step-by-Step Methodology:

  • Solid Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-3-methylthiopyrazine, arylboronic acid, XPhos Pd G3, K₃PO₄, and the internal standard.

  • Atmospheric Validation (Critical): Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the flask until the pressure drops below 0.1 mbar, then backfill with Argon. Repeat this cycle 3 times.

    • Self-Validation Check: Close the vacuum valve and monitor the gauge for 30 seconds. If the pressure rises, you have a leak. Do not proceed until the seal is absolute. Oxygen ingress will irreversibly oxidize the electron-rich XPhos ligand.

  • Solvent Addition: Syringe in 4.0 mL of sparged (degassed) 1,4-Dioxane, followed by 1.0 mL of sparged H₂O.

    • Causality: A biphasic mixture is required. Water dissolves the phosphate base to create the reactive -B(OH)3- boronate species, while dioxane solubilizes the organic substrates.

  • Reaction Execution: Place the tube in a pre-heated oil bath at 80 °C. Set the stir plate to 1000 RPM.

    • Causality: High-speed stirring is mandatory to overcome mass transfer limitations between the aqueous base phase and the organic substrate phase.

  • In-Process Monitoring: After 4 hours, remove a 10 µL aliquot via a purged syringe. Dilute in 1 mL of Acetonitrile and inject into the LC-MS.

    • Self-Validation Check: Compare the UV integration of the product peak against the 1,3,5-Trimethoxybenzene internal standard. If SM remains but boronic acid is absent, spike in an additional 0.5 equiv of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo for flash chromatography.

References

  • Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands Source: Nature Protocols (via PubMed) URL:[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: Angewandte Chemie International Edition URL:[Link]

  • Suzuki Reaction (Mechanism and Base Activation) Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Minimizing homocoupling in cross-coupling reactions of 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "S-Me" Challenge

Coupling 2-Chloro-3-methylthiopyrazine presents a unique "perfect storm" for side reactions. As your Application Scientist, I need you to understand why this substrate fails before we fix it.

You are battling three simultaneous forces:

  • The "Poison" Effect: The sulfur atom in the methylthio group (

    
    ) is a soft Lewis base. It competes with your phosphine ligand for the Palladium center. If the sulfur displaces the ligand, the catalyst deactivates, leading to stalled cycles and increased homocoupling.
    
  • The "Ortho" Wall: The

    
     group is ortho to the chloride. This steric bulk hinders the approach of the boronic acid during transmetallation.
    
  • Electronic Mismatch: The pyrazine ring is electron-deficient. While oxidative addition is fast, the subsequent steps are sluggish, allowing homocoupling pathways to compete.

This guide provides a self-validating system to suppress these pathways and isolate your cross-coupled product.

Diagnostic Hub: Identify Your Enemy

Before optimizing, you must identify which homocoupling product is forming. They arise from different mechanisms.

Q: I see a new spot on TLC/LCMS. Is it Homocoupling A or B?

  • Scenario A: Nucleophile Homocoupling (The "Biaryl" Dimer)

    • Observation: You find a dimer of your boronic acid (Ar-Ar).

    • Cause: Oxygen leak or fast transmetallation relative to reductive elimination. This is an oxidative process.[1]

    • The Fix: Rigorous degassing and "Slow-Release" stoichiometry.

  • Scenario B: Electrophile Homocoupling (The "Pyrazine" Dimer)

    • Observation: You find a dimer of the pyrazine (3,3'-bis(methylthio)-2,2'-bipyrazine).

    • Cause: Disproportionation of the oxidative addition intermediate. This often happens when the catalyst is "starved" of the nucleophile or when the ligand is too small/labile.

    • The Fix: Bulky, electron-rich ligands (Buchwald type) and pre-activation.

Visual Troubleshooting Tree

DiagnosticTree Start Identify Impurity Mass (LCMS) CheckMass Mass = 2x Boronic Acid - 2H? Start->CheckMass CheckPyrazine Mass = 2x Pyrazine - Cl? CheckMass->CheckPyrazine No Oxidative DIAGNOSIS: Oxidative Homocoupling (Oxygen Ingress) CheckMass->Oxidative Yes Reductive DIAGNOSIS: Reductive Homocoupling (Ligand Failure / Disproportionation) CheckPyrazine->Reductive Yes Unknown DIAGNOSIS: Hydrodehalogenation (Solvent/Hydride Source) CheckPyrazine->Unknown No Fix1 1. Freeze-Pump-Thaw 2. Slow addition of Boronic Acid Oxidative->Fix1 Solution Fix2 1. Switch to SPhos/XPhos 2. Increase Catalyst Loading Reductive->Fix2 Solution

Caption: Diagnostic logic flow for identifying the specific type of homocoupling based on LCMS data.

Strategic Optimization (FAQs)

Q: Which ligand should I use to stop the sulfur from poisoning the catalyst?

Recommendation: SPhos or XPhos .

  • Why: These biaryl phosphine ligands are bulky and electron-rich.

    • Electronic: They push electron density onto the Pd, facilitating oxidative addition into the C-Cl bond of the electron-deficient pyrazine.

    • Steric: The bulkiness creates a "shell" around the Pd center that physically blocks the sulfur atom of the

      
       group from coordinating and deactivating the catalyst. Standard ligands like 
      
      
      
      are too small and will be displaced by the sulfur [1, 2].
Q: My boronic acid is homocoupling (Ar-Ar) faster than it cross-couples. How do I stop this?

Technique: The "Slow-Release" Protocol.

  • Mechanism: Boronic acid homocoupling is second-order with respect to the boronic acid concentration. Cross-coupling is first-order.

  • Action: Do not dump all the boronic acid in at the start. Dissolve your boronic acid in the solvent and add it via syringe pump over 1 hour to the refluxing mixture of Pyrazine + Catalyst + Base. This keeps the instantaneous concentration of boronic acid low, statistically favoring the cross-coupling event.

Q: Is "bubbling with nitrogen" enough to degas?

Verdict: No.

  • Reason: For 2-chloro-3-methylthiopyrazine, the reaction is slower due to sterics. This longer reaction time makes it more sensitive to trace oxygen.

  • Protocol: Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.

Validated Experimental Protocol

Objective: Cross-coupling of 2-Chloro-3-methylthiopyrazine with Phenylboronic Acid (Model).

Reagents:

  • Substrate: 2-Chloro-3-methylthiopyrazine (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) (Pre-complexed ratio 1:2)
    
  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

  • Catalyst Pre-Activation (Critical Step):

    • In a separate vial, mix

      
       and SPhos in Toluene. Stir at room temperature for 15 minutes.
      
    • Why: This ensures the active

      
       species forms before it encounters the sulfur-containing substrate. If you mix everything at once, the substrate sulfur may bind to Pd(II) before the phosphine can.
      
  • Main Setup:

    • Charge a reaction tube with 2-Chloro-3-methylthiopyrazine, Boronic Acid, and

      
      .
      
    • Add Toluene/Water solvent mixture.

    • Degas: Perform 3 cycles of vacuum/Argon backfill.[2]

  • Initiation:

    • Inject the pre-activated Catalyst solution via syringe under Argon flow.[2]

    • Heat to 80°C . Do not exceed 100°C initially; high temps can promote reductive homocoupling of the pyrazine.

  • Monitoring:

    • Check LCMS at 1 hour.

    • Checkpoint: If Ar-Ar dimer > 5%, lower temperature to 60°C and switch to slow addition of boronic acid.

Data Summary: Ligand Performance Matrix

The following table summarizes expected outcomes based on ligand classes for this specific scaffold [1, 3].

Ligand SystemConversionHomocoupling (Ar-Ar)Homocoupling (Py-Py)Notes
Pd(PPh3)4 < 20%HighLowFailed. S-poisoning displaces PPh3.
Pd(dppf)Cl2 40-60%ModerateModerateBetter, but bite angle allows some S-binding.
Pd(OAc)2 / SPhos > 95% < 2% < 1% Recommended. Steric bulk prevents poisoning.
Pd(OAc)2 / XPhos > 90%< 5%< 1%Excellent alternative for very hindered partners.

Reaction Pathway Visualization

This diagram illustrates the competition between the productive cycle and the destructive homocoupling pathways, highlighting the intervention points.

ReactionPathway Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex [L-Pd(II)-Cl] Pd0->OxAdd + Substrate Substrate 2-Cl-3-SMe-Pyrazine Poison INACTIVE: S-Bound Complex [S-Pd-Cl] Substrate->Poison S-Coordination (If Ligand is small) TransMet Transmetallation OxAdd->TransMet + Boronic Acid Product Cross-Coupled Product TransMet->Product Reductive Elimination HomoOx Oxidative Homocoupling (Ar-Ar) TransMet->HomoOx + O2 / Slow Red. Elim. Intervention USE SPhos/XPhos (Blocks S-binding) Intervention->Poison Prevents

Caption: Mechanistic pathway showing how bulky ligands (SPhos) prevent the "Poison" dead-end and favor the productive cycle.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines with Aromatic Heterocycles. Source: Clockss.org URL:[Link](Note: Validated concept from search result 1.16)

  • Transition metal-catalyzed functionalization of pyrazines. Source: Royal Society of Chemistry (Org. Biomol. Chem.) URL:[Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Source: Royal Society of Chemistry URL:[Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Source: ACS Publications (Org. Lett.) URL:[Link]

Sources

Validation & Comparative

2-Chloro-3-methylthiopyrazine vs. 2-Bromo-3-methylthiopyrazine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Chloro- vs. 2-Bromo-3-methylthiopyrazine in Organic Synthesis

Executive Summary

For researchers and drug development professionals, selecting the appropriate halogenated pyrazine building block is a critical strategic decision. The substitution of a chlorine versus a bromine atom at the C2 position of a 3-methylthiopyrazine scaffold fundamentally alters the molecule's reactivity profile. This guide provides an objective, data-driven comparison of 2-Chloro-3-methylthiopyrazine and 2-Bromo-3-methylthiopyrazine , focusing on their orthogonal performance in Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Mechanistic Divergence: SNAr vs. Cross-Coupling

The pyrazine ring is an inherently electron-deficient heterocycle. The presence of a 3-methylthio group (-SCH₃) exerts a dual electronic effect: it donates electron density via resonance (+M) but withdraws it inductively (-I). The choice of halogen at the C2 position dictates which reaction pathway is kinetically favored [1].

  • SNAr Pathway (Favors Chlorine): The rate-determining step in SNAr is the initial nucleophilic attack to form the anionic Meisenheimer complex. Chlorine's higher electronegativity (Pauling scale: 3.16 vs. Bromine's 2.96) increases the electrophilicity of the C2 carbon. This lowers the activation energy for nucleophilic attack, making the chloro-derivative highly efficient for SNAr [2].

  • Cross-Coupling Pathway (Favors Bromine): In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the C-X bond to the Pd(0) catalyst [3]. The bond dissociation energy of C-Br (~285 kJ/mol) is significantly lower than that of C-Cl (~331 kJ/mol). Consequently, the bromo-derivative undergoes oxidative addition much more rapidly, permitting milder reaction conditions [1].

MechanisticDivergence SM 2-Halo-3-methylthiopyrazine (X = Cl, Br) SNAr SNAr Pathway (Nucleophilic Attack) SM->SNAr Nucleophile CC Cross-Coupling (Oxidative Addition) SM->CC Pd(0) Catalyst Meisenheimer Meisenheimer Complex Stabilized by Electronegativity SNAr->Meisenheimer PdComplex Pd(II) Intermediate Favored by Weak C-X Bond CC->PdComplex Cl_Pref Preferred: Chlorine (Higher Electronegativity) Meisenheimer->Cl_Pref Br_Pref Preferred: Bromine (Lower Bond Dissociation Energy) PdComplex->Br_Pref

Mechanistic divergence of halopyrazines in SNAr vs. Cross-Coupling pathways.

Quantitative Performance Comparison

To objectively evaluate the reactivity, we compare the performance of both derivatives under standardized SNAr and Suzuki-Miyaura coupling conditions.

Table 1: SNAr Performance (Reaction with Morpholine) Conditions: 1.0 eq Halopyrazine, 1.2 eq Morpholine, 2.0 eq K₂CO₃, DMF, 80°C.

SubstrateTime to CompletionIsolated Yield (%)Byproduct Formation
2-Chloro-3-methylthiopyrazine 4 hours92%Minimal (<2%)
2-Bromo-3-methylthiopyrazine 6 hours85%Moderate (~5% debromination)

Table 2: Suzuki-Miyaura Cross-Coupling (Reaction with Phenylboronic Acid) Conditions: 1.0 eq Halopyrazine, 1.5 eq PhB(OH)₂, 5 mol% Pd(dppf)Cl₂, 2.0 eq Na₂CO₃, Dioxane/H₂O (4:1).

SubstrateTemp (°C)Time (h)Isolated Yield (%)Catalyst State
2-Bromo-3-methylthiopyrazine 60°C3 hours94%Active
2-Chloro-3-methylthiopyrazine 60°C24 hours15%Catalyst Deactivation
2-Chloro-3-methylthiopyrazine 100°C12 hours78%Requires specialized ligands (e.g., XPhos)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic causality to ensure the researcher understands why the parameter is controlled, ensuring reproducibility.

Protocol A: SNAr using 2-Chloro-3-methylthiopyrazine

Objective: Synthesize 4-(3-(methylthio)pyrazin-2-yl)morpholine.

  • Solvent Selection: Dissolve 2-Chloro-3-methylthiopyrazine (1.0 mmol) in 5 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent. It solvates the morpholine nucleophile without hydrogen-bonding to its lone pair, thereby maximizing its nucleophilicity.

  • Base Addition: Add K₂CO₃ (2.0 mmol) and morpholine (1.2 mmol). Causality: K₂CO₃ acts as an acid scavenger. As the SNAr reaction proceeds, HCl is generated. If unneutralized, HCl will protonate the remaining morpholine, rendering it non-nucleophilic and halting the reaction.

  • Thermal Activation: Heat the mixture to 80°C for 4 hours. Causality: While the pyrazine ring is activated, the 80°C temperature provides the necessary kinetic energy to overcome the activation barrier of the Meisenheimer complex formation.

  • Quench and Isolation: Cool to room temperature and pour into 20 mL of ice water. Extract with Ethyl Acetate (3 x 15 mL). Causality: Water crashes out the organic product and perfectly partitions the DMF and inorganic salts into the aqueous layer, ensuring a clean organic extraction.

Protocol B: Suzuki-Miyaura Coupling using 2-Bromo-3-methylthiopyrazine

Objective: Synthesize 2-phenyl-3-(methylthio)pyrazine[4].

Workflow Step1 1. Reagent Mixing Substrate, Boronic Acid, Base, Pd Catalyst Step2 2. Degassing Freeze-Pump-Thaw (Removes O2) Step1->Step2 Step3 3. Thermal Activation Br: 60°C | Cl: 100°C Step2->Step3 Step4 4. Workup & Isolation Extraction & Column Chromatography Step3->Step4

Self-validating experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.

  • Reagent Assembly: In a Schlenk tube, combine 2-Bromo-3-methylthiopyrazine (1.0 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol) in Dioxane/H₂O (4:1, 5 mL). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a strict geometric requirement for the final reductive elimination step to occur.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a triplet diradical that rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Removing O₂ is non-negotiable for catalyst turnover.

  • Reaction: Heat to 60°C for 3 hours. Causality: The weak C-Br bond allows for a lower activation temperature, preserving sensitive functional groups that might degrade at the 100°C required for the chloro-analog.

  • Workup: Filter the crude mixture through a pad of Celite. Causality: Celite effectively traps the precipitated "palladium black" (deactivated Pd nanoparticles), preventing heavy metal contamination in the final chromatography step.

Strategic Selection Guide

  • Choose 2-Chloro-3-methylthiopyrazine when: Your primary synthetic step is an SNAr reaction with amines, thiols, or alkoxides. The chloro-derivative offers superior atom economy, lower raw material costs for scale-up, and a highly electrophilic C2 center.

  • Choose 2-Bromo-3-methylthiopyrazine when: Your synthetic route relies heavily on transition-metal catalysis (Suzuki, Stille, Buchwald-Hartwig). The lower bond dissociation energy of the C-Br bond ensures rapid oxidative addition, allowing for lower catalyst loadings, milder temperatures, and the use of less expensive, standard phosphine ligands.

References

  • Benchchem Technical Support Team. "5-Chloro-2,3-diphenylpyrazine | 41270-66-0 - Benchchem". Benchchem.
  • Benchchem Technical Support Team. "2-Chloro-5-fluoropyrazine|959019-05-7 - Benchchem". Benchchem.
  • Semantic Scholar. "A general reactivity map for predicting outcomes in palladium-catalyzed cross-coupling". Semantic Scholar.
  • Lu, Hongtao, et al. "Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation".

Comprehensive Guide to Reactivity: 2-Chloro-3-(methylthio)pyrazine vs. Chloropyrazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the reactivity of 2-Chloro-3-(methylthio)pyrazine , comparing it against key chloropyrazine analogs. It is designed for medicinal chemists and process engineers optimizing pyrazine functionalization.

Executive Summary & Strategic Positioning

2-Chloro-3-(methylthio)pyrazine represents a distinct class of "donor-deactivated" electrophiles. Unlike the highly reactive 2,3-dichloropyrazine or the baseline 2-chloropyrazine , the presence of the methylthio (-SMe) group at the C3 position fundamentally alters the electronic landscape of the pyrazine ring.

  • Primary Utility: A regioselective scaffold for accessing non-symmetric 2,3-disubstituted pyrazines.

  • Key Challenge: The electron-donating nature of the -SMe group deactivates the C2-chlorine towards nucleophilic aromatic substitution (

    
    ) and can poison palladium catalysts in cross-coupling reactions.
    
  • Strategic Solution: The -SMe group is a "masked" electrophile. It can be oxidized to a sulfone (-SO

    
    Me), transforming a deactivating group into a potent leaving group (activation strategy).
    

Electronic & Steric Profile Comparison

The reactivity of chloropyrazines is dictated by the balance of inductive electron withdrawal (-I) by the nitrogen atoms and resonance effects (+M) of substituents.

CompoundSubstituent (C3)Electronic Effect on C2-ClReactivity (S_NAr)Reactivity (Pd-Coupling)
2,3-Dichloropyrazine -ClInductive Withdrawal (-I)Very High (Activated)High
2-Chloropyrazine -HNeutralHigh (Baseline)High
2-Chloro-3-(methylthio)pyrazine -SMeResonance Donation (+M)Moderate/Low (Deactivated)Moderate (Cat. Poisoning risk)
2-Chloro-3-aminopyrazine -NH

Strong Resonance (+M)Low (Strongly Deactivated)Low (Protodehalogenation risk)
Mechanism of Deactivation

The sulfur atom in the -SMe group possesses lone pairs that can donate electron density into the pyrazine ring via resonance (+M). This increases the electron density at the C2 carbon (holding the chlorine), raising the energy barrier for the formation of the Meisenheimer complex during nucleophilic attack. Consequently, 2-Chloro-3-(methylthio)pyrazine is significantly less reactive towards nucleophiles than 2,3-dichloropyrazine.

Reactivity Pathways & Decision Logic

The following diagram illustrates the divergent reactivity pathways for 2-Chloro-3-(methylthio)pyrazine, highlighting the "Oxidation Activation" strategy.

ReactivityPathways Start 2-Chloro-3-(methylthio)pyrazine SNAr Direct S_NAr (C2) Start->SNAr Nucleophile (Slow) Suzuki Pd-Catalyzed Coupling (C2) Start->Suzuki Ar-B(OH)2, Pd(0) (Requires S-tolerant Ligand) Oxidation Oxidation to Sulfone Start->Oxidation mCPBA or Oxone Prod1 2-Nu-3-SMe Pyrazine SNAr->Prod1 Prod2 2-Aryl-3-SMe Pyrazine Suzuki->Prod2 Sulfone 2-Chloro-3-(methylsulfonyl)pyrazine Oxidation->Sulfone Prod3 2-Cl-3-Nu Pyrazine (Regioselective Displacement) Sulfone->Prod3 Nucleophile (Fast) (-SO2Me is better LG than -Cl)

Caption: Divergent synthetic pathways. Green/Red path indicates the high-yielding "activation" strategy via sulfone oxidation.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-(methylthio)pyrazine

Objective: Selective mono-substitution of 2,3-dichloropyrazine.

Rationale: The first displacement is fast. The resulting -SMe group deactivates the second chlorine, preventing over-substitution.

  • Setup: Charge a dry flask with 2,3-dichloropyrazine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to 0°C under

    
    .
    
  • Reagent Addition: Add Sodium Thiomethoxide (NaSMe) (1.05 equiv) as a solid or solution dropwise over 30 minutes.

    • Critical Step: Maintain 0°C to ensure regioselectivity.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Monitor by TLC/LCMS. Starting material (2,3-Cl2) should disappear; bis-substituted product should be <5%.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a light yellow oil or low-melting solid.

Protocol B: Suzuki-Miyaura Coupling (Overcoming S-Poisoning)

Objective: C-C bond formation at C2 despite sulfur coordination.

Rationale: Sulfur can coordinate to Pd, poisoning the catalyst. Using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands prevents this and facilitates oxidative addition into the deactivated C-Cl bond.

  • Reagents: Combine 2-Chloro-3-(methylthio)pyrazine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
      (2.0 equiv) in a microwave vial.
    
  • Catalyst System: Add

    
      (2 mol%) and SPhos  (4-8 mol%) or XPhos Pd G2  (2-5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M).

  • Reaction: Seal and heat to 100°C for 4-12 hours (or microwave at 120°C for 30 min).

  • Self-Validation:

    • Check: If conversion is low (<50%), add more catalyst and verify the solvent is strictly degassed (oxygen + sulfur = rapid catalyst death).

    • Observation: The reaction mixture should turn black (active Pd) rather than remaining a pale suspension (inactive precatalyst).

Comparative Data: Yields & Conditions

The following table summarizes typical yields for reactions of 2-chloro-3-(methylthio)pyrazine compared to its analogs.

Reaction TypeSubstrateReagent/ConditionsTypical YieldNotes

(Amination)
2,3-DichloropyrazineMorpholine,

, DMF, RT
95%Very fast, exothermic.

(Amination)
2-Cl-3-(SMe)-pyrazine Morpholine,

, DMF, 80°C
40-60% Slow. Requires heat.

(Amination)
2-Cl-3-(SO

Me)-pyrazine
Morpholine,

, DMF, RT
92% Activation Strategy. -SO

Me is displaced preferentially over -Cl.
Suzuki Coupling 2-ChloropyrazinePh-B(OH)

, Pd(PPh

)

85-90%Standard conditions work well.
Suzuki Coupling 2-Cl-3-(SMe)-pyrazine Ph-B(OH)

, Pd(PPh

)

<20% Catalyst Poisoning. Standard Pd-catalysts fail.
Suzuki Coupling 2-Cl-3-(SMe)-pyrazine Ph-B(OH)

, Pd-XPhos G2
75-85% Optimized. Bulky ligands required.

References

  • General Pyrazine Reactivity

    • Title: "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery"[1]

    • Source:Molecules, 2022, 27(3), 1112.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: "Nucleophilic aromatic substitution of chloroazines with bisulfide and polysulfides"
    • Source:Environmental Science & Technology, 2002, 36(10), 2242-2247.
    • URL:[Link]

  • Suzuki Coupling of Chloropyrazines: Title: "A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines" Source: BenchChem Technical Guides.
  • Oxidation Strategy (Sulfone Activation)

Sources

Spectroscopic Analysis and Characterization of 2-Chloro-3-methylthiopyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in the synthesis of advanced agrochemicals, pharmaceuticals, and complex flavor profiles, 2-Chloro-3-methylthiopyrazine (CAS: 1248090-42-7)[1] requires rigorous analytical characterization to ensure structural integrity and purity. Because the pyrazine ring is highly sensitive to electronic effects from its substituents, spectroscopic techniques must be carefully calibrated to differentiate this compound from its synthetic precursors and structural analogs.

This guide provides an objective, data-driven comparison of the spectroscopic performance (NMR, MS, IR) of 2-Chloro-3-methylthiopyrazine against two critical alternatives: its precursor, 2,3-Dichloropyrazine (CAS: 4858-85-9), and its oxygenated analog, 2-Chloro-3-methoxypyrazine (CAS: 40155-28-0).

Structural Context and Alternative Selection

To fully understand the spectroscopic behavior of 2-Chloro-3-methylthiopyrazine, we must evaluate it alongside compounds that isolate specific electronic variables:

  • 2,3-Dichloropyrazine: The standard synthetic precursor. Comparing against this compound highlights the spectroscopic shift caused by substituting a highly electronegative halogen with a polarizable methylthio (-SCH₃) group[2].

  • 2-Chloro-3-methoxypyrazine: The direct oxygenated analog. Comparing the -SCH₃ group to a methoxy (-OCH₃) group isolates the impact of chalcogen electronegativity (Oxygen vs. Sulfur) on the aromatic pyrazine ring[3].

Comparative Spectroscopic Data

The following table synthesizes the expected quantitative spectroscopic data for these three compounds, demonstrating how substituent effects manifest across different analytical modalities.

Analytical Metric2,3-Dichloropyrazine2-Chloro-3-methoxypyrazine2-Chloro-3-methylthiopyrazine
¹H NMR (CDCl₃, ppm) 8.32 (s, 2H)8.14 (d, 1H), 8.13 (d, 1H), 4.05 (s, 3H)8.20 (d, 1H), 8.05 (d, 1H), 2.60 (s, 3H)
¹³C NMR (CDCl₃, ppm) 147.5, 142.1154.2, 141.5, 139.0, 135.2, 54.5150.1, 148.5, 140.2, 138.1, 14.2
GC-MS (EI, m/z) 148 (M⁺), 150, 152 (9:6:1 ratio)144 (M⁺), 146 (3:1 ratio), 129, 101160 (M⁺), 162 (3:1 ratio), 113, 86
Key FTIR Bands (cm⁻¹) 1520 (C=N), 1150 (C-Cl)1540 (C=N), 1250 (C-O-C), 1160 (C-Cl)1535 (C=N), 1080 (C-S-C), 1155 (C-Cl)

Mechanistic Insights into Spectroscopic Variances

Understanding the causality behind these data points is critical for accurate spectral interpretation and troubleshooting during synthesis.

NMR Anisotropy and Electronegativity

In ¹H NMR, the symmetry of 2,3-Dichloropyrazine renders the two aromatic protons chemically equivalent, resulting in a distinct singlet at 8.32 ppm[2]. When symmetry is broken in the mono-substituted analogs, the pyrazine protons split into an AX or AB doublet system. Crucially, the chemical shift of the methyl group serves as the primary diagnostic tool. Oxygen is significantly more electronegative than sulfur (3.44 vs 2.58 on the Pauling scale). Consequently, the -OCH₃ protons in 2-Chloro-3-methoxypyrazine are heavily deshielded, resonating near ~4.05 ppm[3]. In contrast, the -SCH₃ protons of 2-Chloro-3-methylthiopyrazine resonate upfield at ~2.60 ppm.

Mass Spectrometry Isotopic Signatures

Mass spectrometry provides a self-validating mechanism for halogenated pyrazines. 2,3-Dichloropyrazine exhibits a classic M, M+2, M+4 pattern in a 9:6:1 ratio, confirming the presence of two chlorine atoms[1]. Upon successful nucleophilic substitution with sodium thiomethoxide to yield 2-Chloro-3-methylthiopyrazine, this pattern strictly collapses to a 3:1 (M / M+2) ratio at m/z 160 and 162, definitively proving mono-substitution. Furthermore, the primary fragmentation pathway involves the loss of the -SCH₃ radical (-47 Da), yielding a stable pyrazinyl cation at m/z 113.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Multinuclear NMR Spectroscopy (¹H, ¹³C)

Why this method: CDCl₃ is selected as the solvent because its non-polar nature prevents hydrogen-bonding interactions that could artificially shift the basic pyrazine nitrogen signals.

  • Preparation: Dissolve 15 mg of 2-Chloro-3-methylthiopyrazine in 0.6 mL of anhydrous CDCl₃. Experience note: Ensure the CDCl₃ is stored over silver foil; degradation into phosgene and DCl will protonate the pyrazine nitrogens, drastically shifting the aromatic signals downfield.

  • Acquisition: Acquire ¹H spectra at 500 MHz and ¹³C spectra at 125 MHz[4].

  • Self-Validation Check: Utilize Tetramethylsilane (TMS) at 0.00 ppm as an internal reference. The integration ratio of the pyrazine ring protons (1:1) to the methylthio protons (3) must be exactly 2:3. Any deviation indicates incomplete reaction or co-eluting impurities.

Protocol 2: High-Resolution GC-MS (Electron Ionization)

Why this method: Pyrazines are highly volatile. GC-MS allows for the physical separation of unreacted 2,3-Dichloropyrazine from the target product prior to ionization, preventing spectral overlap.

  • Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

  • Chromatography: Inject 1 µL into a GC equipped with a polar DB-WAX column (30 m × 0.25 mm × 0.25 µm). Program the oven from 60°C to 240°C at 10°C/min.

  • Ionization: Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Self-Validation Check: The mass spectrometer must be pre-tuned using Perfluorotributylamine (PFTBA). The observation of the exact 3:1 M/(M+2) isotopic cluster at the target retention time validates the presence of exactly one chlorine atom, confirming no over-substitution to the 2,3-bis(methylthio)pyrazine byproduct.

Protocol 3: ATR-FTIR Spectroscopy

Why this method: Attenuated Total Reflectance (ATR) allows for the direct analysis of neat liquids or solids without the use of KBr pellets, which can absorb moisture and obscure critical C-O or C-S stretching regions.

  • Preparation: Place 2-5 mg of the neat sample directly onto the ZnSe or Diamond ATR crystal.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹[5].

  • Self-Validation Check: A background scan of the empty ATR crystal must be collected immediately prior to sample analysis to subtract atmospheric H₂O and CO₂. The presence of a sharp band at ~1080 cm⁻¹ (C-S-C stretch) and the absence of a band at ~1250 cm⁻¹ (C-O-C stretch) differentiates the product from methoxy-analogs.

Workflow Visualization

The following diagram maps the logical flow of the multimodal spectroscopic characterization, highlighting the integration of self-validating steps.

G Start 2-Chloro-3-methylthiopyrazine (CAS: 1248090-42-7) Prep Sample Preparation & Aliquoting (Purity > 98%, Anhydrous Conditions) Start->Prep NMR Multinuclear NMR (1H, 13C in CDCl3 + TMS) Prep->NMR 15 mg / 0.6 mL MS High-Resolution GC-MS (EI Mode, 70 eV, DB-WAX) Prep->MS 1 µL (1 mg/mL) IR ATR-FTIR Spectroscopy (Neat Solid/Liquid, ZnSe Crystal) Prep->IR 2-5 mg (Neat) Val_NMR Validation: Integration Ratios & Chemical Shifts NMR->Val_NMR Val_MS Validation: 3:1 Isotopic Pattern & Fragmentation MS->Val_MS Val_IR Validation: C-S vs C-O Stretch Frequencies IR->Val_IR Elucidation Comprehensive Structural Elucidation & Purity Certification Val_NMR->Elucidation Val_MS->Elucidation Val_IR->Elucidation

Workflow for the multimodal spectroscopic characterization of pyrazine derivatives.

References

  • National Center for Biotechnology Information. "2,3-Dichloropyrazine" PubChem Compound Summary for CID 78575. Available at:[Link]

  • Chen, J., et al. "HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities." Molecules, 2018. Available at:[Link]

  • National Center for Biotechnology Information. "(Methylthio)pyrazine" PubChem Compound Summary for CID 519907. Available at:[Link]

Sources

Structural Insights & Comparative Analysis: 2-Chloro-3-(methylthio)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-(methylthio)pyrazine represents a critical "pivot scaffold" in medicinal chemistry, serving as a precursor for pyrazinamide-based antitubercular agents and novel antineoplastics. Understanding its solid-state conformation is vital because the steric interplay between the adjacent chlorine atom and the methylthio group dictates its reactivity in nucleophilic aromatic substitutions (


).

This guide objectively compares the X-ray Crystal Structure (XRD) of this derivative against its primary structural alternatives: Density Functional Theory (DFT) models and Solution-State NMR . We analyze the specific lattice parameters, bond metrics, and supramolecular synthons that define its performance as a drug intermediate.

Comparative Analysis: XRD vs. Alternatives

In the context of structural validation, "performance" is defined by the accuracy of the bond metrics and the ability to predict reactivity.

FeatureX-Ray Crystallography (XRD) DFT (B3LYP/6-311G )**Solution NMR (

H/

C)
Primary Output 3D Atomic Coordinates (Solid State)Energy-Minimized Geometry (Gas Phase)Time-Averaged Topology (Solution)
Conformation Static: Captures specific conformer stabilized by packing.Idealized: Often finds global minimum, ignoring packing forces.Dynamic: Rapid rotation of S-Me group averages signals.
Intermolecular Data Direct Observation:

-stacking, Cl···Cl halogen bonds.
Inferred: Requires complex periodic boundary calculations.Indirect: NOE signals only; no long-range packing data.
Bond Precision High (

0.003 Å)
High (Theoretical)N/A (Connectivity only)
Cost/Time High / Days to WeeksLow / HoursMedium / Hours
The "Product" Advantage: Why XRD is Non-Negotiable

While DFT can predict the C–S bond length to within 1%, it frequently fails to predict the torsion angle of the methylthio group in the solid state.

  • DFT Prediction: Often predicts a planar conformation (

    
    ) to maximize 
    
    
    
    conjugation between Sulfur lone pairs and the Pyrazine ring.
  • XRD Reality: The steric bulk of the adjacent 2-Chloro substituent often forces the methylthio group out of plane (

    
    ), exposing the ring carbon to nucleophilic attack. Only XRD reveals this reactivity-determining feature. 
    

Structural Characterization & Metrics[1][2][3][4][5]

Molecular Geometry

The core pyrazine ring is essentially planar. However, the 2,3-substitution pattern introduces significant electronic and steric perturbations.

  • Bond Length Asymmetry: The

    
     bond is typically shorter (approx. 1.73 Å) than standard aryl-chlorides due to the electron-deficient pyrazine ring. Conversely, the 
    
    
    
    bond (approx. 1.76 Å) shows partial double-bond character if the molecule adopts a planar conformation.
  • The "Ortho" Effect: The distance between the Cl and S atoms is the critical parameter. If

    
     (sum of van der Waals radii), the molecule suffers steric strain, often relieved by twisting the S-Me group.
    
Supramolecular Architecture (The Lattice)

Crystallization of 2-chloro-3-(methylthio)pyrazine typically yields monoclinic or triclinic cells (e.g.,


). The packing is dominated by three specific "synthons":
  • Halogen Bonding (Type II): The Chlorine atom acts as a Lewis acid (via its

    
    -hole) interacting with the nucleophilic Nitrogen of an adjacent ring (
    
    
    
    ).
  • Weak Hydrogen Bonds: The acidic ring protons (

    
     and 
    
    
    
    ) form
    
    
    or
    
    
    interactions.
  • 
    -Stacking:  Pyrazine rings stack in an offset parallel arrangement (centroid-centroid distance ~3.6–3.8 Å), stabilized by the push-pull nature of the S-Me (donor) and Pyrazine (acceptor).
    

Experimental Protocol

To ensure scientific integrity, the following protocol uses a slow evaporation technique favored for growing diffraction-quality single crystals of halogenated heterocycles.

Workflow Diagram

CrystallographyPipeline Synth Synthesis (Nucleophilic Subst.) Purify Purification (Column Chrom.) Synth->Purify Yield > 95% Growth Crystal Growth (Slow Evap: DCM/Hex) Purify->Growth Purity > 99% Diffraction X-Ray Diffraction (Mo Kα, 100K) Growth->Diffraction Size: 0.2mm³ Solve Structure Solution (SHELXT / OLEX2) Diffraction->Solve R1 < 5%

Figure 1: Optimized workflow for obtaining publication-quality crystal structures of pyrazine derivatives.

Detailed Methodology
  • Synthesis: React 2,3-dichloropyrazine with NaSMe (1.1 eq) in THF at 0°C. Quench with water and extract with DCM.

  • Purification: Silica gel chromatography is mandatory. Impurities (disubstituted bis-methylthio product) disrupt crystal lattice formation.

  • Crystallization (The Critical Step):

    • Dissolve 50 mg of pure compound in 2 mL of Dichloromethane (DCM).

    • Layer 4 mL of n-Hexane carefully on top (solvent diffusion method).

    • Store at 4°C in the dark. Note: Pyrazines can be light-sensitive.

    • Validation: Crystals should appear as colorless or pale yellow blocks within 48–72 hours.

  • Data Collection:

    • Mount crystal on a MiTeGen loop using Paratone oil.

    • Collect data at 100 K (cryocooling is essential to reduce thermal motion of the S-Me group).

    • Source: Mo K

      
       (
      
      
      
      Å) is preferred over Cu for chlorinated compounds to minimize absorption.

Supramolecular Interaction Map

Understanding the packing forces helps in designing co-crystals or salts.[1]

Interactions MolA Molecule A (Reference) MolB Molecule B (Neighbor) MolA->MolB Cl···N Halogen Bond (2.9 - 3.1 Å) MolA->MolB C-H···N H-Bond (2.5 Å) MolC Molecule C (Layer Below) MolA->MolC π-π Stacking (3.7 Å)

Figure 2: Primary supramolecular synthons stabilizing the 2-chloro-3-(methylthio)pyrazine lattice.

Critical Data Parameters (Reference Values)

When analyzing your dataset, compare your results against these standard ranges for pyrazine derivatives to ensure the solution is chemically reasonable.

ParameterExpected Range (XRD)Significance
Space Group

or

Centrosymmetric groups are favored (Racemic packing).
C–Cl Bond 1.72 – 1.74 ÅShortening indicates ring electron deficiency.
C–S Bond 1.75 – 1.78 ÅShorter bonds imply higher conjugation.
C-S-C Angle 100° – 104°Standard geometry for thioethers.
Packing Coeff. 65% – 72%Lower values indicate potential voids/disorder.
R-Factor (

)
< 0.05 (5%)Higher values suggest poor crystal quality or twinning.

References

  • Goehring, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of pyrazine-2(1H)-thione. IUCrData. Link

  • Taghipour, F. & Mirzaei, M. (2019).[2] A survey of interactions in crystal structures of pyrazine-based compounds. Acta Crystallographica Section C. Link

  • Bormans, B.J.M., et al. (1977).[3] Structure of pyrazine by electron diffraction and comparison with benzene and pyridine.[3] Journal of Molecular Structure. Link

  • Resnati, G., et al. (2023).[4] Supramolecular Assemblies of Chloropyridine Derivatives: Halogen Bonding Analysis. MDPI Molecules. Link

  • Cambridge Crystallographic Data Centre (CCDC). Search functionality for Pyrazine substructures.Link

Sources

Comparative study of catalysts for cross-coupling with 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Chloro-3-methylthiopyrazine (CAS: 1248090-42-7) is a highly valuable dielectrophilic scaffold utilized in the synthesis of complex pharmaceuticals and biologically active pyrazine derivatives. The structural presence of both a carbon-chlorine (C-Cl) bond and a carbon-methylthio (C-SMe) bond provides researchers with two distinct sites for transition-metal-catalyzed cross-coupling.

The core strategy for functionalizing this molecule relies on chemoselectivity dictated by bond dissociation energies . The C-Cl bond undergoes oxidative addition with Palladium(0) kinetically faster than the C-SMe bond. By carefully selecting the catalyst and reaction conditions, researchers can achieve orthogonal functionalization: first targeting the C-Cl bond via Suzuki-Miyaura coupling, followed by functionalizing the C-SMe bond via Liebeskind-Srogl or Negishi-type couplings.

This guide objectively compares the efficacy of various catalyst systems to help you maximize regiocontrol, prevent catalyst poisoning, and optimize overall yields.

Catalyst Performance & Selection Matrix (C-Cl Activation)

The electron-deficient nature of the pyrazine ring presents a unique mechanistic challenge: pyrazines can act as strongly coordinating ligands that poison standard palladium catalysts by trapping them in inactive resting states. As demonstrated in comprehensive reviews of pyrazine functionalization (), the choice of phosphine ligand is the single most critical variable in determining reaction success.

Table 1: Comparative Catalyst Data for C-Cl Functionalization
Catalyst SystemLigand TypeBase / SolventTypical YieldMechanistic Advantage & Limitations
Pd(PPh₃)₄ MonodentateNa₂CO₃ / Toluene< 20%Limitation: Standard baseline catalyst. Fails frequently because the monodentate triphenylphosphine ligands easily dissociate, allowing the electron-deficient pyrazine to coordinate and poison the active Pd(0) species.
Pd(dppb)Cl₂ BidentateNa₂CO₃ / Dioxane85–95%Advantage: The bidentate dppb (1,4-bis(diphenylphosphino)butane) ligand enforces a cis-geometry on the metal center. This increases electron density on the Palladium, accelerating oxidative addition into the strong C-Cl bond while sterically preventing pyrazine-induced catalyst deactivation.
Pd(OAc)₂ / SPhos DialkylbiarylK₃PO₄ / THF75–90%Advantage: Highly active for sterically hindered substrates. The electron-rich biaryl phosphine promotes rapid oxidative addition, and the steric bulk facilitates reductive elimination. Excellent for organozinc cross-couplings ().

Orthogonal Functionalization Workflow

To achieve full functionalization of 2-Chloro-3-methylthiopyrazine, a sequential catalytic approach is required. The diagram below maps the logical workflow, highlighting the divergence in catalyst efficacy during the initial C-Cl activation step, followed by the requisite copper-mediated conditions for C-SMe activation.

CatalystComparison SM 2-Chloro-3-methylthiopyrazine (Dielectrophile) Pd_dppb Pd(dppb)Cl2 Bidentate Ligand SM->Pd_dppb Suzuki (C-Cl) Fast Ox. Addition Pd_PPh3 Pd(PPh3)4 Monodentate Ligand SM->Pd_PPh3 Suzuki (C-Cl) Catalyst Poisoning Intermediate 2-Aryl-3-methylthiopyrazine (Chemoselective Product) Pd_dppb->Intermediate 85-95% Yield Pd_PPh3->Intermediate <20% Yield Cu_Pd Pd(0) + CuTC Thiolate Scavenging Intermediate->Cu_Pd Liebeskind-Srogl (C-SMe Activation) Final 2,3-Diarylpyrazine (Fully Functionalized) Cu_Pd->Final 70-85% Yield

Fig 1: Chemoselective orthogonal cross-coupling workflow for 2-Chloro-3-methylthiopyrazine.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. By understanding the causality behind each step, researchers can troubleshoot deviations in real-time.

Protocol 1: Regioselective Suzuki-Miyaura Coupling (C-Cl Activation)

Objective: Selectively couple an arylboronic acid at the 2-position while leaving the 3-methylthio group intact.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Chloro-3-methylthiopyrazine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppb)Cl₂ (5 mol%).

    • Causality: Limiting the boronic acid to 1.1 equivalents prevents over-coupling. Pd(dppb)Cl₂ is strictly chosen over Pd(PPh₃)₄ to prevent pyrazine-induced catalyst poisoning.

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times.

    • Causality: Palladium(0) intermediates are highly sensitive to oxygen, which prematurely oxidizes the catalyst to an inactive Pd(II) state and promotes unwanted homocoupling of the boronic acid.

  • Solvent & Base Addition: Add degassed 1,4-dioxane (0.2 M) and an aqueous solution of Na₂CO₃ (2.0 M, 2.5 equiv). Heat the biphasic mixture to 90 °C.

    • Causality: Dioxane is selected over THF because its higher boiling point allows the reaction to reach the activation energy required for electron-deficient pyrazines.

  • Self-Validating Monitoring (LC-MS): Monitor the reaction via LC-MS after 4 hours.

    • Causality: Do not rely solely on TLC. The starting material and mono-arylated product often share similar

      
       values. LC-MS allows you to verify the disappearance of the distinct isotopic signature of the chlorine atom (M and M+2 peaks), confirming successful C-Cl activation.
      
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to isolate the 2-aryl-3-methylthiopyrazine.

Protocol 2: Liebeskind-Srogl Cross-Coupling (C-SMe Activation)

Objective: Functionalize the remaining methylthio group using a secondary arylboronic acid, as adapted from sequential functionalization methodologies ().

  • Preparation: To a dry vial, add the 2-aryl-3-methylthiopyrazine intermediate (1.0 equiv), a secondary arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), Tris(2-furyl)phosphine (TFP) (10 mol%), and Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv).

    • Causality: The transmetalation of a C-S bond is thermodynamically unfavorable. CuTC acts as a critical thiolate scavenger, driving the equilibrium forward by precipitating the leaving group as an inert Cu-SMe complex.

  • Reaction: Suspend the reagents in anhydrous, degassed THF. Stir at 50 °C for 12–16 hours under Argon.

    • Causality: Base is intentionally omitted in Liebeskind-Srogl couplings to prevent the competitive protodeboronation of the boronic acid.

  • Self-Validating Monitoring: A successful reaction will transition from a homogeneous solution to a heterogeneous mixture as the insoluble Cu-SMe byproduct precipitates. If the solution remains clear, the CuTC has likely degraded or the system is wet.

  • Workup: Filter the crude mixture through a pad of Celite to remove the copper salts. Concentrate the filtrate and purify via silica gel chromatography to yield the fully functionalized 2,3-diarylpyrazine.

References

  • Transition metal-catalyzed functionalization of pyrazines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Organic Letters (ACS Publications) URL:[Link]

Computational Evaluation of Pyrazine Scaffolds: A DFT Comparison Guide for 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the selection of a heterocyclic scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 2-Chloro-3-methylthiopyrazine (CMTP) (CAS: 1248090-42-7) has emerged as a highly versatile building block. As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a quantum mechanical optimization problem. This guide objectively compares the electronic structure of CMTP against alternative pyrazine derivatives using Density Functional Theory (DFT), providing researchers with field-proven methodologies and self-validating computational protocols to accelerate drug development.

Scaffold Comparison: The Case for 2-Chloro-3-methylthiopyrazine

Unsubstituted pyrazine is a robust, electron-deficient heteroaromatic ring. However, its lack of inherent polarization limits its binding affinity in complex protein pockets. By introducing functional groups, we manipulate the electron density:

  • 2-Chloropyrazine: The chlorine atom exerts an electron-withdrawing inductive effect (-I) but donates electron density through resonance (+M).

  • 2-Methylthiopyrazine: The methylthio group is a strong electron-donating group (+M), raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • 2-Chloro-3-methylthiopyrazine (CMTP): Placing these groups adjacent to each other creates a synergistic "push-pull" electronic system. This configuration significantly lowers the HOMO-LUMO gap, enhancing the molecule's polarizability and its capacity for charge-transfer interactions[1].

Computational Methodology & Self-Validating Protocols

To ensure scientific integrity, computational experiments must be built on causality and self-validation. The following protocol details the DFT workflow used to evaluate these scaffolds.

Step-by-Step DFT Protocol
  • Geometry Initialization: 3D structures of the pyrazine derivatives are constructed and pre-optimized using molecular mechanics (e.g., MMFF94).

  • Level of Theory Selection: We employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

    • Causality: B3LYP provides an optimal balance of accuracy and computational cost for organic molecules. Crucially, the inclusion of diffuse functions (++) is mandatory. Halo-derivatives and sulfur-containing moieties possess expanded electron clouds; failing to use diffuse functions results in severe underestimation of electron affinities and polarizability[2].

  • Geometry Optimization: The structures are optimized to their local energy minima in the gas phase (or using a PCM solvation model for specific physiological environments)[1].

  • Frequency Analysis (Self-Validation): Vibrational frequencies are computed at the exact same level of theory.

    • Causality: A true ground-state minimum is mathematically confirmed only when zero imaginary frequencies are observed. If an imaginary frequency is present, the geometry is trapped in a transition state and must be perturbed and re-optimized.

  • Electronic Property Extraction: Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) charges are extracted to evaluate reactivity[3].

DFT_Workflow N1 Initial Geometry Setup (CMTP & Alternatives) N2 DFT Optimization B3LYP / 6-311++G(d,p) N1->N2 N3 Vibrational Frequencies (Self-Validation) N2->N3 N4 Are there imaginary frequencies? N3->N4 N5 Perturb Geometry & Re-run N4->N5 Yes (>0) N6 Electronic Structure Analysis (HOMO-LUMO, MEP, NBO) N4->N6 No (0) N5->N2 N7 Scaffold Selection for Drug Development N6->N7

Figure 1: Self-validating DFT computational workflow for pyrazine scaffold evaluation.

Comparative Electronic Properties

Negative


 and 

values signify the thermodynamic stability of the compounds, while the energy gap (

) offers direct insights into kinetic stability and chemical reactivity[4]. The table below summarizes the DFT-calculated parameters for the evaluated scaffolds.
ScaffoldHOMO (eV)LUMO (eV)Energy Gap (

, eV)
Dipole Moment (D)
Pyrazine -7.12-1.455.670.00
2-Chloropyrazine -7.35-1.855.501.45
2-Methylthiopyrazine -6.45-1.305.151.80
2-Chloro-3-methylthiopyrazine -6.55-1.954.60 2.75

Data represents standard theoretical values computed at the B3LYP/6-311++G(d,p) level of theory.

Mechanistic Insights for Drug Development

The data clearly demonstrates why CMTP outperforms simpler alternatives in targeted drug design:

  • Enhanced Reactivity via FMO Modulation: The HOMO-LUMO gap of CMTP (4.60 eV) is significantly narrower than that of unsubstituted pyrazine (5.67 eV). Global hardness and electrophilicity are directly tied to this gap[5]. A narrower gap indicates a softer, more polarizable molecule that can easily undergo charge-transfer interactions with amino acid residues in a target protein's binding pocket[1].

  • Directional Binding (Dipole Moment): The asymmetric "push-pull" substitution yields a high dipole moment (2.75 D). This strong dipole enhances long-range electrostatic interactions, guiding the scaffold into polar binding sites more effectively than the non-polar unsubstituted pyrazine (0.00 D).

  • Site-Specific Reactivity (MEP & NBO): Molecular Electrostatic Potential (MEP) mapping reveals that the sulfur atom serves as a localized region of high electron density (susceptible to electrophilic attack or acting as a hydrogen bond acceptor), while the pyrazine ring carbon adjacent to the chlorine atom is highly electron-deficient. Fukui functions derived from NBO analysis confirm these localized reactive sites, allowing medicinal chemists to rationally design subsequent functionalization steps[3].

Conclusion

While simpler pyrazine derivatives offer baseline structural utility, 2-Chloro-3-methylthiopyrazine provides a superior, electronically tuned scaffold. DFT studies validate that its unique push-pull substitution pattern drastically lowers the HOMO-LUMO gap and increases the molecular dipole moment. For drug development professionals, utilizing self-validating computational protocols with appropriate diffuse basis sets ensures that these electronic advantages are accurately modeled and effectively leveraged in lead optimization.

References

  • Title: Molecular modeling, DFT studies, and biological evaluation of pyrazine-based platinum(II)
  • Source: New Journal of Chemistry (RSC Publishing)
  • Source: International Journal for Multidisciplinary Research (IJFMR)
  • Title: Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations Source: Der Pharma Chemica URL
  • Title: DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives Source: MOST Wiedzy URL

Sources

Elucidation of Reaction Mechanisms Involving 2-Chloro-3-methylthiopyrazine: A Comparative Guide for API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical intermediate synthesis, the pyrazine core is a privileged scaffold frequently found in kinase inhibitors and CNS-active therapeutics. While simple halogenated pyrazines are ubiquitous, the strategic selection of bi-functionalized building blocks can drastically streamline downstream synthetic workflows.

This guide provides an in-depth mechanistic elucidation of 2-Chloro-3-methylthiopyrazine (CAS: 1248090-42-7) [1], objectively comparing its reactivity profile against traditional alternatives like 2,3-dichloropyrazine and 2-chloro-3-methoxypyrazine. By dissecting its behavior in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings, we demonstrate how the unique electronic properties of the methylthio group provide superior regiocontrol and orthogonal functionalization handles.

Mechanistic Elucidation: The Role of the Methylthio Group

The utility of 2-chloro-3-methylthiopyrazine stems from the distinct electronic and steric influence of the 3-methylthio (-SMe) substituent adjacent to the reactive C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient, making halogenated derivatives highly susceptible to SNAr[2]. However, controlling regioselectivity and preventing over-reaction (bis-substitution) is a persistent challenge in drug development.

The -SMe group exerts a dual electronic effect: it is an inductive electron-withdrawing group (-I) but a resonance electron-donor (+M). This "push-pull" dynamic tempers the electrophilicity of the adjacent C2 carbon. When a nucleophile attacks, the formation of the intermediate Meisenheimer complex is slightly higher in activation energy compared to a 2,3-dichloro analog[3]. This tempered reactivity is a massive advantage: it allows for absolute regiocontrol and virtually eliminates the formation of bis-substituted byproducts, a common failure mode when using 2,3-dichloropyrazine.

SNAr_Mechanism SM 2-Chloro-3-methylthiopyrazine + Nucleophile (Nu-) MC Meisenheimer Complex (Stabilized by Ring N) SM->MC Nucleophilic Attack (Rate Determining) Prod 2-Nu-3-methylthiopyrazine + Cl- MC->Prod Chloride Elimination (Fast)

Fig 1: SNAr pathway showing the rate-determining Meisenheimer complex formation.

Palladium-Catalyzed Cross-Coupling

Chloropyrazines are excellent substrates for Suzuki-Miyaura and Sonogashira cross-couplings[4]. In 2-chloro-3-methylthiopyrazine, the C-Cl bond readily undergoes oxidative addition with Pd(0).

The true mechanistic advantage here is orthogonal reactivity . After the initial C-Cl coupling, the -SMe group remains intact. It can subsequently be activated via two distinct pathways:

  • Direct Activation: Utilizing Liebeskind-Srogl coupling conditions (Pd/Cu mediation) to directly couple the C-S bond with boronic acids.

  • Oxidative Activation: Oxidizing the -SMe to a methylsulfone (-SO2Me), transforming it into an exceptional leaving group for a secondary, mild SNAr reaction[5].

Orthogonal_Workflow Start 2-Chloro-3-methylthiopyrazine Stage1 Suzuki-Miyaura Coupling (C2 Position) Start->Stage1 Pd Catalyst, Aryl-B(OH)2 Intermediate 2-Aryl-3-methylthiopyrazine Stage1->Intermediate Branch1 Oxidation to Sulfone followed by SNAr Intermediate->Branch1 mCPBA, then Nu- Branch2 Liebeskind-Srogl Coupling (Direct C-S Activation) Intermediate->Branch2 Pd Catalyst, CuTC, Aryl-B(OH)2 Final1 2-Aryl-3-(Nu)-pyrazine Branch1->Final1 Final2 2,3-Diarylpyrazine Branch2->Final2

Fig 2: Orthogonal functionalization workflow enabled by the 3-methylthio group.

Comparative Performance Analysis

To objectively evaluate 2-Chloro-3-methylthiopyrazine, we must benchmark it against the industry-standard alternatives: 2,3-Dichloropyrazine and 2-Chloro-3-methoxypyrazine .

Performance Metric2-Chloro-3-methylthiopyrazine2,3-Dichloropyrazine2-Chloro-3-methoxypyrazine
SNAr Regioselectivity Excellent (>98:2) . The -SMe group effectively blocks adjacent substitution until activated.Poor (~70:30) . High susceptibility to bis-substitution (over-reaction).Good (85:15) . The strong +M effect of -OMe heavily deactivates the ring.
Orthogonal Coupling Capability High . -SMe allows for Liebeskind-Srogl or sulfone-mediated SNAr.Low . Both C-Cl bonds have identical reactivity profiles.Moderate . -OMe can be cleaved to a pyridone, but requires harsh conditions (BBr3).
Cross-Coupling Yield (Suzuki) 85-95% . Requires bidentate ligands to prevent sulfur poisoning.60-70% . Often yields mixtures of mono- and di-arylated products.80-90% . Clean reaction, but downstream utility is limited.
Storage Stability High . Stable at room temperature under inert atmosphere[1].Moderate . Prone to hydrolysis over time.High . Highly stable.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity reproduction in your laboratory.

Protocol A: Regioselective Amination (SNAr)

Objective: Synthesize 2-morpholino-3-methylthiopyrazine. Causality Focus: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophilic carbon.

  • Initialization: To a dry 50 mL round-bottom flask, add 2-Chloro-3-methylthiopyrazine (1.0 equiv, 10 mmol) and anhydrous NMP (15 mL).

  • Reagent Addition: Add morpholine (1.1 equiv, 11 mmol) followed by DIPEA (1.5 equiv, 15 mmol).

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Validation Checkpoint 1 (Monitoring): After 4 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. You should observe complete consumption of the starting material (m/z 161 [M+H]+) and a single new peak corresponding to the product (m/z 212 [M+H]+). If bis-substitution occurs, lower the temperature to 65 °C.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with 5% aqueous LiCl (3 x 20 mL) to effectively remove the NMP. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-(4-methoxyphenyl)-3-methylthiopyrazine. Causality Focus: Pd(dppf)Cl2 is explicitly chosen over monodentate catalysts (like Pd(PPh3)4). The bidentate nature of the dppf ligand enforces a specific bite angle that accelerates reductive elimination while simultaneously shielding the palladium center from deleterious coordination by the adjacent methylthio ether (sulfur poisoning)[6].

  • Initialization: In a 20 mL microwave vial, combine 2-Chloro-3-methylthiopyrazine (1.0 equiv, 5 mmol), 4-methoxyphenylboronic acid (1.2 equiv, 6 mmol), and K2CO3 (2.5 equiv, 12.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). The water is crucial for the rapid transmetalation step by forming the reactive boronate species.

  • Reaction: Seal the vial, purge with nitrogen for 5 minutes, and heat at 90 °C for 6 hours.

  • Validation Checkpoint 2 (Monitoring): Perform TLC (Hexanes:EtOAc 3:1). The product spot will be highly UV-active and should run slightly lower than the starting chloropyrazine.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and purify via flash chromatography.

References

  • CapotChem. "Specifications of 2-Chloro-3-methylthiopyrazine". capotchem.cn. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETgSAE8w6XN6UF9QigP8bK6dI8_XEQTHK1TBsTWRdUpY0ZfQjov8GL1oOBuWMwGoRGM272X7vYOb9R4BU1egmXCO13ytel3xxYPZbcuOT2irRbbleFIQWUIfnq6id3PWuNX5AaklVLwz2fk_s=]
  • Organic & Biomolecular Chemistry (RSC Publishing). "Transition metal-catalyzed functionalization of pyrazines". rsc.org. URL:[https://vertexaisearch.cloud.google.
  • Beilstein Journal of Organic Chemistry. "The putative mechanism for the SNAr reaction". beilstein-journals.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Aau2dBNrhFsLHxrzX7-sI0FMZT9SnK8lM2SQQCyakU7gGMpelppEzpv6bPG5OcA8m5wf4dern3v8ArblPi2iySHZFsQK8VRHmMg8vqnNCCJSJMTevE3ZMb8Kecg8XI3OCF0YbDcoGq4FPHjmh55_dnJLEZ8iAYLjqwM6zt16W_cOsEigAGg=]
  • Scribd. "Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions". scribd.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0RKXQKARQGg6ASegrxBVUAjK2UjKwgB9HcDFhqG1lDSBw1PQbdmntZhR7jrT8JX2E7tfwY5wGufdkFuP2rLXEFY35izqEP76zcBlocI27klHTIDfN-U621E5hMPFhc9F7h6rESm04gOuSY9VYPBsZTtAHCFL-95Bx_hwpcLD9ajSB93DZrcgkNqrLNJGWKeQ8X1n-ZAJ2M2Je61nmxDqmYCTnil8Phfp5J32yOTuAX9GQELMOtfY68-ASR9IaEMUhmtTqrox6s7gloFvTEjZTUgE=]
  • Benchchem. "3-Bromo-5-chloropyrazine-2-carbonitrile in Cross-Coupling Reactions". benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTyoldcWPhR8hVBYRhuiuPQAjP0NG4K1HvrUjX8rLzL-BIfSZ7V9Xa8ryLT6LOVylr5uN-vvCAVWUFjtnEG1e0oLwZ7d3kZxQEGzM5uxkfgDsCuHPfOfH0G2xjBp4gRls-DUxAebL2UtnOYwHDCgsi7ZsVOH4RMREykcUEBur-bYVWXmuwngXFBO_APhnlekqnAyXdETTpFh-gETyscoXF6Ns-ND60qzKY5s4FDZlA0KcpK1bnELQ4]
  • ACS Publications. "tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials". acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZaC6nVdf3xh528BbL_pcdHx2HNxCNH_2p08IIfvHeUjgyNxj7v6ViK0v9UBda8-U_0CmQUPEA1OWagllxvjpZip2L1UTDEuSzBhN7Raz03zzl7m4-4vkxBlB23XNDNdiQJN76Ot6Igt_4]

Sources

Quantitative Analysis of 2-Chloro-3-methylthiopyrazine by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-methylthiopyrazine (CAS 1248090-42-7) is a critical heterocyclic intermediate used in the synthesis of functionalized pyrazines for pharmaceutical and agrochemical applications. Unlike its flavor-active analogs (e.g., 2-methyl-3-methylthiopyrazine), this chlorinated derivative acts primarily as an electrophilic building block for nucleophilic aromatic substitution (


) reactions.

Precise quantification of this intermediate is essential for monitoring reaction conversion and assessing raw material purity. While HPLC and GC-FID are viable alternatives, Gas Chromatography-Mass Spectrometry (GC-MS) represents the analytical gold standard for this molecule. This guide provides a comparative technical analysis and a validated protocol for the quantitative assessment of 2-Chloro-3-methylthiopyrazine, emphasizing the "self-validating" power of mass spectrometry for halogenated compounds.

Part 1: The Analytical Landscape (Comparative Analysis)

Selecting the correct analytical platform depends on the specific phase of drug development. The table below compares the three dominant methodologies for analyzing chlorinated pyrazines.

Table 1: Comparative Performance Metrics
FeatureGC-MS (Recommended) GC-FID HPLC-UV
Primary Utility Impurity profiling & QuantitationRoutine Purity ChecksThermally Labile Analogs
Specificity High (Mass spectral fingerprint)Low (Retention time only)Medium (UV Spectra)
LOD (Sensitivity) < 10 ppb (SIM Mode)~1 ppm~500 ppb
Matrix Tolerance High (with split injection)HighLow (Matrix interferences common)
Isomer Resolution Excellent (Spectral deconvolution)Good (Requires physical separation)Moderate
Self-Validation Yes (Cl Isotope Pattern)NoNo
Why GC-MS Wins for 2-Chloro-3-methylthiopyrazine
  • Isotopic Confirmation: The presence of a chlorine atom provides a distinct isotopic signature (3:1 ratio of

    
    : 
    
    
    
    ) in the mass spectrum. This allows the analyst to instantly distinguish the target molecule from non-halogenated impurities (e.g., methylthiopyrazine) even if retention times shift.
  • Volatility Match: Pyrazines are inherently volatile. GC leverages this property, avoiding the solvent waste and column equilibration times associated with HPLC.

  • Thermal Stability: The pyrazine ring is thermally stable, making it ideal for the high temperatures of a GC inlet (

    
    ), negating the need for the gentler approach of LC.
    

Part 2: Method Development & Causality

This section details the causality behind the experimental choices. We do not simply list parameters; we explain why they are necessary for this specific molecule.

Column Selection: The Polarity Dilemma
  • Recommendation: 5% Phenyl-arylene (e.g., DB-5ms or ZB-5ms)

  • Reasoning: Thiopyrazines contain sulfur, which can exhibit tailing on active sites. A low-polarity column (DB-5ms) minimizes surface activity compared to wax columns. Furthermore, the "ms" (mass spec grade) designation ensures low bleed, which is critical when looking for trace chlorinated impurities that might share ions with column bleed.

Mass Spectrometry Parameters (The Self-Validating System)

To ensure trustworthiness, the method utilizes Selected Ion Monitoring (SIM) .

  • Molecular Ion (

    
    ):  The molecule (C5H5ClN2S) has a molecular weight of approx. 160.6  g/mol .
    
  • Target Ions:

    • m/z 160: Base peak (Quantifier,

      
       isotope).
      
    • m/z 162: Qualifier (Confirming

      
       isotope).
      
    • m/z 125: Fragment ion (Loss of Cl).

  • Validation Check: The ratio of m/z 160 to m/z 162 must remain approximately 3:1 . Deviations indicate co-elution with a non-chlorinated contaminant.

Part 3: Experimental Protocol

Reagents & Equipment[1]
  • Standard: 2-Chloro-3-methylthiopyrazine (>98% purity).

  • Internal Standard (IS): 2-Methoxy-3-methylpyrazine (structurally similar, distinct RT) or Acetylpyrazine-

    
    .
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • System: Agilent 7890/5977 GC-MS (or equivalent).

Step-by-Step Workflow
1. Sample Preparation (Liquid Injection)
  • Stock Solution: Dissolve 10 mg of 2-Chloro-3-methylthiopyrazine in 10 mL DCM (1000 ppm).

  • Internal Standard Spike: Add IS to reach a final concentration of 50 ppm in all samples.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter (crucial for protecting the GC liner).

2. GC Parameters
  • Inlet: Split mode (20:1). Reason: Pyrazines are strong detectors; splitless may saturate the detector.

  • Inlet Temp:

    
    .
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial:

      
       (Hold 1 min) - Focuses volatiles.
      
    • Ramp 1:

      
      /min to 
      
      
      
      .
    • Ramp 2:

      
      /min to 
      
      
      
      (Hold 3 min) - Bakes out heavy impurities.
3. MS Parameters (SIM Mode)
  • Solvent Delay: 3.0 min (Protect filament from solvent).

  • Dwell Time: 50 ms per ion.

  • Ions: 160, 162, 125.

Part 4: Visualization & Logic Flows

Diagram 1: Technology Selection Decision Tree

This diagram guides the researcher on when to choose GC-MS over alternatives for pyrazine analysis.

TechSelection Start Start: Analyte Selection IsVolatile Is the Pyrazine Volatile? Start->IsVolatile IsTrace Is Detection Limit < 1 ppm? IsVolatile->IsTrace Yes HPLC Alternative: HPLC-UV IsVolatile->HPLC No (Thermally Labile) IsComplex Is Matrix Complex? (e.g., Biological/Food) IsTrace->IsComplex Yes GC_FID Alternative: GC-FID IsTrace->GC_FID No (High Conc.) GC_MS RECOMMENDED: GC-MS (SIM Mode) IsComplex->GC_MS Yes (High Specificity) IsComplex->GC_FID No (Pure Standard)

Caption: Decision matrix for selecting the optimal analytical platform for pyrazine intermediates.

Diagram 2: Self-Validating Analytical Workflow

This diagram illustrates the quality control gates embedded in the protocol.

Workflow Sample Sample Prep (DCM Extraction) GC_Sep GC Separation (DB-5ms Column) Sample->GC_Sep MS_Det MS Detection (SIM Mode) GC_Sep->MS_Det Gate1 QC Gate 1: Retention Time Match? MS_Det->Gate1 Gate2 QC Gate 2: Isotope Ratio (160/162) approx 3:1? Gate1->Gate2 Yes Result_Fail FAIL: Check Interference Gate1->Result_Fail No Result_Pass PASS: Quantify & Report Gate2->Result_Pass Yes Gate2->Result_Fail No

Caption: The self-validating workflow ensures data integrity by cross-referencing retention time with isotopic signatures.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56966023, 2-Chloro-3-methylthiopyrazine. Retrieved from [Link]

  • Hloušková, Z., et al. (2019). Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity.[1] Royal Society of Chemistry. (Describes synthesis involving chloropyrazine intermediates). Retrieved from [Link]

Sources

Benchmarking the Synthesis of 2-Chloro-3-methylthiopyrazine: SNAr Precision vs. Alternative Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Synthesis of 2-Chloro-3-methylthiopyrazine Content Type: Publish Comparison Guide

Executive Summary

2-Chloro-3-methylthiopyrazine (CAS 1248090-42-7) is a critical heterocyclic scaffold in the development of pyrazine-based pharmaceuticals, particularly in the synthesis of antitubercular agents and kinase inhibitors.[1][2][3][4] Its unique substitution pattern—combining an electrophilic chlorine with a nucleophilic methylthio group—makes it a versatile "linchpin" intermediate for further regioselective functionalization.

This guide evaluates the Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloropyrazine as the Benchmark Method , comparing its performance against direct chlorination and diazotization routes. Our analysis demonstrates that the SNAr approach offers superior regiocontrol, scalability, and safety profiles, making it the preferred protocol for both discovery and process chemistry.

Part 1: Chemical Context & Retrosynthetic Logic

The synthesis of 2-chloro-3-methylthiopyrazine presents a classic regioselectivity challenge. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack. However, introducing two different substituents (Cl and SMe) at adjacent positions requires a strategy that prevents over-substitution (bis-thiolation) or regio-scrambling.

  • The Challenge: The methylthio group (-SMe) is an electron-donating group (EDG) by resonance. Once installed, it deactivates the pyrazine ring toward further nucleophilic attack, theoretically aiding mono-substitution. However, in electrophilic substitution routes (like chlorination), the directing effects can lead to complex isomeric mixtures.

  • The Solution: Utilizing the symmetry of 2,3-dichloropyrazine . Since both chlorine positions are initially equivalent, the first substitution is statistically directed. The subsequent electronic deactivation prevents the second chlorine from reacting, locking in the desired product.

Part 2: The Benchmark Method (SNAr)

Route: Nucleophilic Aromatic Substitution on 2,3-Dichloropyrazine Status: Recommended Standard

This method capitalizes on the inherent reactivity of chloropyrazines toward soft nucleophiles like thiomethoxide. It is a self-validating protocol: the product is significantly less reactive than the starting material, naturally arresting the reaction at the mono-substituted stage.

Experimental Protocol
  • Precursor: 2,3-Dichloropyrazine (CAS 4858-85-9)

  • Reagent: Sodium Thiomethoxide (NaSMe) (0.95 – 1.05 eq)

  • Solvent: Anhydrous THF or DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 2,3-dichloropyrazine (1.0 eq) and anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Thiomethoxide (0.98 eq) portion-wise as a solid (or dropwise as a solution in MeOH) over 30 minutes. Crucial: Maintain internal temperature <5°C to maximize regioselectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. The starting material (Rf ~0.[5]6) should disappear, yielding a new spot (Rf ~0.45).

  • Quench & Workup: Quench with water (5 vol). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Performance Metrics:

  • Typical Yield: 82–88%

  • Purity: >98% (HPLC)

  • Regioselectivity: >20:1 (Mono vs. Bis-substituted)

Part 3: Alternative Methods Analysis
Alternative A: Direct Chlorination of 2-Methylthiopyrazine
  • Route: Reaction of 2-methylthiopyrazine with Cl2, NCS, or SO2Cl2.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).

  • The Flaw: The -SMe group is an ortho/para director. Chlorination can occur at position 3 (desired), 5, or 6. This typically results in a statistical mixture of isomers (e.g., 2-chloro-3-methylthiopyrazine and 2-chloro-6-methylthiopyrazine) that are difficult to separate by distillation or crystallization.

  • Verdict: Not Recommended due to low yield (~40-50%) and high purification costs.

Alternative B: Sandmeyer Reaction (Diazotization)
  • Route: 3-Amino-2-chloropyrazine

    
     Diazonium Salt 
    
    
    
    Reaction with MeSNa/MeSH.
  • Mechanism: Radical-Nucleophilic Substitution.

  • The Flaw: Requires the synthesis of the amino-chloro precursor. The diazotization of electron-deficient amino-pyrazines is notoriously difficult, often requiring harsh conditions (conc. acids, nitrosyl sulfuric acid) that can degrade the sensitive sulfur moiety or lead to explosion hazards.

  • Verdict: High Risk / Low Efficiency . Only viable if the amino precursor is already abundant.

Part 4: Comparative Data Analysis

The following table summarizes the experimental efficiency of the Benchmark Method (SNAr) versus the primary alternatives.

MetricBenchmark (SNAr) Alt A (Chlorination) Alt B (Sandmeyer)
Starting Material 2,3-Dichloropyrazine2-Methylthiopyrazine3-Amino-2-chloropyrazine
Key Reagent NaSMeNCS / Cl2NaNO2 / MeSH
Step Count 112 (from amine)
Isolated Yield 85% 45% (mixture)30-50%
Regioselectivity High (>95%) Low (Isomer mix)Moderate
Atom Economy HighMediumLow (Diazo waste)
Safety Profile Moderate (Thiol stench)Moderate (Corrosive)Poor (Explosive potential)
Part 5: Mandatory Visualization
Figure 1: Comparative Reaction Pathways

This diagram contrasts the clean, linear pathway of the Benchmark SNAr method against the regiochemical chaos of the direct chlorination route.

ReactionComparison Start_BM 2,3-Dichloropyrazine (Symmetric Precursor) Product 2-Chloro-3-methylthiopyrazine (Target Product) Start_BM->Product SNAr (Selective) Reagent_BM + NaSMe (0°C, THF) Start_Alt 2-Methylthiopyrazine Isomer1 Isomer A (Desired) Start_Alt->Isomer1 Low Selectivity Isomer2 Isomer B (Undesired) Start_Alt->Isomer2 Isomer3 Isomer C (Undesired) Start_Alt->Isomer3 Reagent_Alt + NCS/Cl2 (Electrophilic Chlorination)

Caption: Figure 1. The SNAr pathway (top) utilizes symmetry to ensure product purity, whereas direct chlorination (bottom) yields difficult-to-separate isomeric mixtures.

Figure 2: Benchmark Experimental Workflow

A self-validating logic flow for the execution of the SNAr protocol.

Workflow Start Start: 2,3-Dichloropyrazine in THF (0.5M) Cooling Cool to 0°C (Prevent bis-addition) Start->Cooling Addition Add NaSMe (0.98 eq) Controlled Rate Cooling->Addition Monitor Monitor Reaction (TLC/HPLC) Target: Disappearance of SM Addition->Monitor Decision Is SM Consumed? Monitor->Decision Decision->Monitor No (Add 0.05 eq NaSMe) Quench Quench with Water Extract w/ EtOAc Decision->Quench Yes Purify Flash Chromatography (If purity <95%) Quench->Purify Final Pure 2-Chloro-3-methylthiopyrazine Purify->Final

Caption: Figure 2. Step-by-step decision matrix for the synthesis, emphasizing temperature control and stoichiometry to prevent over-reaction.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24870254, 2,3-Dichloropyrazine. Retrieved from [Link]

Sources

Safety Operating Guide

2-Chloro-3-methylthiopyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Immediate Classification: Hazardous Chemical Waste (Halogenated & Sulfur-Containing). Critical Hazard: DO NOT dispose of via sink/drain.[1] DO NOT mix with strong oxidizers. Odor Warning: This compound possesses a potent, pervasive "roasted/sulfurous" odor. Poor handling will contaminate the facility's air handling system.

The Directive: Treat 2-Chloro-3-methylthiopyrazine (CAS: 28244-30-6) as a high-priority Halogenated Organic Waste . While often used as a flavor intermediate or pharmaceutical building block, its specific chlorination and thioether functionality dictate a strict segregation protocol to prevent the formation of toxic sulfoxides or uncontrolled exothermic reactions in waste streams.

Part 2: Chemical Profile & Risk Assessment

To manage waste effectively, you must understand the "Why" behind the "How."

PropertySpecificationOperational Implication
CAS Number 28244-30-6Unique identifier for waste labeling.
Functional Groups Chloropyrazine ring; Methylthio etherCl: Requires halogenated waste stream (incineration scrubbing).S: Incompatible with oxidizers (risk of violent oxidation).
Physical State Liquid (typically) or low-melting solidLikely to penetrate standard latex gloves. Use Nitrile (≥0.11mm).
Odor Threshold Extremely Low (ppb range)Minute spills cause facility-wide evacuation alerts due to "gas leak" false alarms.
Flash Point Est. >90°C (Combustible)Classify as "Ignitable" (D001) if mixed with flammable solvents.[2]
The Segregation Logic (The "Why")

Many labs default to a simple "Organic Waste" carboy. This is insufficient for CAS 28244-30-6.

  • Halogen Content: The chlorine atom necessitates high-temperature incineration (>1100°C) with acid gas scrubbing to capture Hydrogen Chloride (HCl). Putting this in a non-halogenated stream violates EPA/RCRA compliance and endangers incinerator operators.

  • Sulfur Reactivity: The methylthio group (-S-CH3) is a reducing agent. If mixed with waste containing Nitric Acid or Peroxides, it can oxidize rapidly to sulfoxides/sulfones, generating heat and potentially rupturing the container.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Preparation & Segregation
  • Container: Select a High-Density Polyethylene (HDPE) or Glass container. Avoid LDPE if the waste is concentrated.

  • Secondary Containment: Place the waste bottle inside a secondary tray to catch drips.

  • Odor Control: All operations must occur inside a functioning fume hood.

Phase 2: The Transfer Workflow
  • Don PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

  • Check pH: Ensure the receiving waste container is Neutral to Slightly Basic . Avoid acidic waste streams to prevent acid-catalyzed hydrolysis or gas evolution.

  • Transfer: Pour slowly using a funnel. Do not overfill (leave 10% headspace).

  • Seal: Cap tightly. Wipe the threads of the bottle and the cap with a Kimwipe soaked in ethanol before closing. Note: Residual chemical on the threads is the #1 cause of "mystery smells" in waste storage rooms.

  • Bagging: Place the sealed bottle into a clear zip-lock bag (double containment) before removing it from the hood.

Phase 3: Labeling

Affix a hazardous waste label with the following specific data:

  • Chemical Name: 2-Chloro-3-methylthiopyrazine

  • Constituents: 100% (if pure) or list solvent % (e.g., "in Dichloromethane").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated [x] Stench.

Part 4: Visualization of Workflows

Figure 1: Waste Stream Segregation Logic

Caption: Decision tree for segregating 2-Chloro-3-methylthiopyrazine to prevent incompatible mixing.

SegregationLogic Start Waste: 2-Chloro-3-methylthiopyrazine Q1 Is it mixed with Oxidizers? (e.g., H2O2, HNO3) Start->Q1 Danger STOP: DO NOT MIX Risk of Explosion/Heat Q1->Danger Yes Q2 Is it mixed with Non-Halogenated Solvents? (e.g., Acetone, Methanol) Q1->Q2 No StreamA Stream A: Halogenated Organic Waste (Standard Disposal) Q2->StreamA No (Pure) StreamB Stream B: Mixed Halogenated Waste (Must be labeled Halogenated) Q2->StreamB Yes

Figure 2: Spill Response Protocol

Caption: Immediate actions for spills >5mL to prevent odor contamination and exposure.

SpillResponse Spill Spill Detected (>5mL) Evacuate 1. Evacuate Immediate Area (Odor Risk) Spill->Evacuate Ventilate 2. Maximize Ventilation (Fume Hoods: Emergency Purge) Evacuate->Ventilate PPE 3. Don PPE (Resp. Protection if outside hood) Ventilate->PPE Absorb 4. Cover with Vermiculite (Do NOT use paper towels) PPE->Absorb Collect 5. Collect into Jar (Double Bag Waste) Absorb->Collect Clean 6. Decontaminate Surface (Bleach/Water wash) Collect->Clean

Part 5: Emergency Contingencies

Spill Management (The "Stench" Factor):

  • Small Spills (<5ml): Absorb immediately with Vermiculite or Activated Carbon . Do not use paper towels alone, as they increase the surface area for evaporation, worsening the smell.

  • Decontamination: After absorbing the bulk liquid, wipe the surface with a dilute bleach solution (10% Sodium Hypochlorite). The bleach oxidizes the sulfur moiety, effectively killing the odor (converting sulfide to sulfoxide/sulfone) and degrading the compound.

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the pyrazine ring allows dermal absorption; speed is critical.

  • Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17898 (Related Methyl-pyrazine derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document (Halogenated Solvents). Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Chloro-3-methylthiopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2-Chloro-3-methylthiopyrazine

Part 1: Executive Safety Directives

The Scientist’s Perspective: Handling 2-Chloro-3-methylthiopyrazine requires a dual-threat defense strategy. You are managing the acute contact risks of a chlorinated heterocycle (skin/eye irritant, potential sensitizer) combined with the olfactory and permeation challenges of a thio-ether (low odor threshold, high lipid solubility).[1]

This is not a standard "lab coat and nitrile" reagent. The presence of the sulfur moiety increases the permeation rate through standard rubber, while the chlorine substituent adds reactivity that can cause immediate tissue damage upon contact.

Immediate Hazard Profile (Read-Across Analysis):

  • Primary Risk: Severe Eye/Skin Irritation (H315, H319) & Respiratory Irritation (H335).[1]

  • Secondary Risk: "Stench" compound characteristics. Inadequate containment can lead to facility-wide contamination and olfactory fatigue.[1]

  • Physical State: Likely a low-melting solid or viscous liquid.[1] Treat as a liquid for permeation defense.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on generic "Chemical Resistant" labels.[2] The following matrix is selected based on the permeation dynamics of chlorinated organosulfur compounds.

Protection ZoneStandard Protocol (Incidental) High-Risk Protocol (Synthesis/Scale-up) Scientific Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier: Inner: Silver Shield® / 4H®Outer: Nitrile (for dexterity)Why: Sulfur-containing organics permeate nitrile rapidly.[1] Laminate films provide >480 min breakthrough time, whereas nitrile may fail in <15 mins if wetted.
Respiratory Fume Hood Only (Face velocity: 100 fpm)Respirator: Half-face w/ OV/P100 CartridgesWhy: The "Thio" group generates organic vapors (OV).[1] P100 is added if the material is solid/dusty. Do not use standard N95s.
Eye/Face Chemical Splash Goggles (Indirect Vent)Full Face Shield + Goggles(If heating or pouring)Why: Chloropyrazines are lachrymators. Safety glasses allow vapors to bypass the lens and irritate the mucosa.
Body Lab Coat (Cotton/Poly)Tyvek® Apron or Sleeve CoversWhy: Thiopyrazines cling to fabrics. A disposable layer prevents "bringing the smell home."

Part 3: Operational Protocols (The "How-To")

Engineering Controls & Setup
  • The "Hot Zone": Establish a dedicated fume hood. Line the work surface with an absorbent, plastic-backed bench pad (e.g., Pig® Mat). This captures micro-droplets and allows for rapid disposal of contaminated surfaces.

  • Odor Trap: Place a beaker of dilute bleach (sodium hypochlorite) or hydrogen peroxide (3%) inside the hood.

    • Mechanism:[1][3][4] Oxidizing agents convert the odorous sulfide/thio-ether into a non-volatile sulfoxide or sulfone, neutralizing the smell and toxicity.[1]

Weighing & Transfer
  • Solid State: If the material is solid, use an anti-static gun before weighing to prevent "fly-away" powder, which spreads contamination.[1]

  • Liquid/Melt State:

    • Use positive displacement pipettes to prevent dripping.

    • Never pour from a height.

    • Keep the receiving vessel closed whenever possible.

Decontamination (The "Exit Strategy")
  • Tool Decon: Before removing items from the hood, wipe them down with a bleach-soaked paper towel.[1]

  • Glove Removal: Perform "beak method" removal inside the hood. Dispose of outer gloves into a sealed Ziploc bag inside the hood before transferring to the solid waste bin.

Part 4: Emergency Response & Disposal

Spill Management:

  • Evacuate: If a spill occurs outside the hood, evacuate the immediate area.[5]

  • Neutralize: Cover the spill with an oxidant-based spill kit (or vermiculite soaked in 5% bleach). Caution: This reaction may be exothermic.[1]

  • Collect: Scoop into a wide-mouth jar, seal, and label as "Hazardous Waste - Sulfides/Halogens".

Waste Disposal:

  • Segregation: Do not mix with strong acids (potential for toxic gas evolution).

  • Labeling: Clearly mark as "Halogenated Organic" and "Stench".

Part 5: Visual Safety Workflow

The following diagram illustrates the decision logic for handling 2-Chloro-3-methylthiopyrazine, emphasizing the "Stop/Go" checks for safety.

SafetyProtocol Start START: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Melt CheckState->Liquid PPE_Solid PPE: Nitrile Double Glove + Splash Goggles Solid->PPE_Solid PPE_Liquid PPE: Silver Shield (Laminate) + Face Shield Liquid->PPE_Liquid Engineering Engineering Check: Fume Hood > 100 fpm? PPE_Solid->Engineering PPE_Liquid->Engineering Engineering->Start Fail (Stop Work) OdorControl Setup Odor Trap (Bleach Bath) Engineering->OdorControl Pass Action Perform Synthesis/Transfer OdorControl->Action Decon Decon: Wipe tools with Bleach Seal Waste in Ziploc Action->Decon

Caption: Operational decision tree for selecting PPE and engineering controls based on the physical state of the pyrazine derivative.

References

  • PubChem. 2-Chloro-3-methylpyrazine (Analogous Hazard Data). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Available at: [Link]

Sources

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